2-Cyano-2-cyclohexylacetic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H13NO2 |
|---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-cyano-2-cyclohexylacetic acid |
InChI |
InChI=1S/C9H13NO2/c10-6-8(9(11)12)7-4-2-1-3-5-7/h7-8H,1-5H2,(H,11,12) |
InChI Key |
MFCLVMROAQZAPA-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C(C#N)C(=O)O |
Origin of Product |
United States |
CAS 22426-29-5: Comprehensive Molecular Weight and Aqueous Solubility Profile
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Whitepaper
Executive Summary & Chemical Identity
2-Cyano-2-cyclohexylacetic acid (CAS: 22426-29-5) is a highly versatile synthetic intermediate frequently utilized in multi-step organic synthesis and pharmaceutical development[1][2]. Structurally, it features a lipophilic cyclohexyl ring bound to an alpha-carbon that is flanked by two highly polar, electron-withdrawing groups: a nitrile (cyano) group and a carboxylic acid[2].
Understanding the delicate balance between the hydrophobic bulk of the cyclohexane ring and the highly ionizable cyanoacetic acid moiety is critical for formulation scientists. This whitepaper details the physicochemical causality behind its molecular weight, structural properties, and highly pH-dependent aqueous solubility profile.
Molecular Weight & Structural Causality
The molecular formula for CAS 22426-29-5 is C9H13NO2 , yielding a precise molecular weight of 167.21 g/mol [1][2].
Structural Influence on Physicochemical Behavior
The molecular weight of 167.21 g/mol places this compound well within the optimal range for small-molecule drug intermediates (Rule of 5 compliant). However, its behavior in solution is dictated by the push-pull dynamics of its functional groups:
-
The Cyclohexyl Ring (Hydrophobic Core): Contributes significant lipophilicity to the molecule. In un-ionized states, this bulky non-polar ring disrupts water hydrogen-bonding networks, driving the molecule out of aqueous solution.
-
The Cyano Group (-C≡N): Acts as a powerful electron-withdrawing group (EWG) via inductive effects.
-
The Carboxylic Acid (-COOH): The primary ionizable center. The strong electron withdrawal from the adjacent cyano group significantly stabilizes the carboxylate anion formed upon deprotonation, drastically lowering the pKa compared to standard aliphatic carboxylic acids[2].
Table 1: Core Physicochemical Properties
| Property | Value | Causality / Significance |
| CAS Number | 22426-29-5 | Unique chemical identifier[1]. |
| Molecular Weight | 167.21 g/mol | Optimal for small-molecule permeability[1]. |
| Molecular Formula | C9H13NO2 | Indicates a balanced carbon-to-heteroatom ratio. |
| Estimated pKa | ~2.5 | Driven by the alpha-cyano EWG effect[2][3]. |
Aqueous Solubility Profile & pH-Dependence
The aqueous solubility of CAS 22426-29-5 is not a static value; it is a dynamic profile governed by the Henderson-Hasselbalch equation . Because the parent scaffold, cyanoacetic acid, has a pKa of approximately 2.45 to 2.5[3][4], 2-cyano-2-cyclohexylacetic acid exhibits a sharp solubility inflection point at low pH.
The Causality of pH-Dependent Solubility
-
Acidic Conditions (pH < 2.5): In gastric-like environments, the carboxylic acid remains protonated (unionized). The lipophilic influence of the cyclohexyl ring dominates, resulting in poor aqueous solubility. The molecule prefers partitioning into organic phases or lipid membranes.
-
Physiological Conditions (pH 7.4): In intestinal fluids or blood plasma, the local pH is several units above the pKa. The molecule is nearly 100% ionized into the 2-cyano-2-cyclohexylacetate anion. Ion-dipole interactions with water molecules overwhelmingly overcome the hydrophobic effect of the cyclohexyl ring, leading to high aqueous solubility.
Caption: pH-dependent ionization and solubility cascade for 2-cyano-2-cyclohexylacetic acid.
Experimental Workflow: Thermodynamic Solubility Profiling
To accurately determine the solubility profile of CAS 22426-29-5, a self-validating thermodynamic shake-flask methodology must be employed. This protocol ensures that the system reaches true equilibrium, preventing false readings from supersaturation.
Step-by-Step Protocol
1. Buffer Preparation (Self-Validating Step):
-
Prepare three distinct aqueous buffers: pH 1.2 (0.1 N HCl), pH 4.5 (Acetate buffer), and pH 7.4 (Phosphate buffer).
-
Causality: Testing across this gradient captures the unionized, partially ionized, and fully ionized states.
2. Saturation & Equilibration:
-
Add an excess of solid 2-cyano-2-cyclohexylacetic acid (approx. 50 mg) to 1 mL of each buffer in sealed glass vials.
-
Incubate the vials in a thermostatic shaker at exactly 37.0 ± 0.5 °C for 48 hours.
-
Causality: 48 hours is required to overcome the crystal lattice energy of the solid state and reach true thermodynamic equilibrium.
3. Phase Separation:
-
Centrifuge the samples at 10,000 RPM for 15 minutes at 37 °C, followed by filtration through a 0.45 µm PTFE syringe filter.
-
Trustworthiness Check: Discard the first 0.2 mL of filtrate to account for potential active pharmaceutical ingredient (API) adsorption to the filter membrane.
4. Quantification via HPLC-UV:
-
Dilute the filtrate appropriately with the mobile phase to ensure the concentration falls within the linear range of the calibration curve.
-
Analyze using a C18 reverse-phase column with UV detection (typically at 210-220 nm due to the lack of extended chromophores).
Caption: Self-validating thermodynamic solubility workflow for CAS 22426-29-5.
References
-
Molport. "2-cyano-2-cyclohexylacetic acid | 22426-29-5". Retrieved from:[Link]
-
Wikipedia. "Cyanoacetic acid". Retrieved from:[Link]
Sources
The Strategic Role of 1-Cyano-1-cyclohexylacetic Acid in Modern Gabapentin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gabapentin, a cornerstone in the management of neuropathic pain and epilepsy, has a rich synthetic history. While multiple pathways to this blockbuster drug exist, the route proceeding through the intermediate 1-cyano-1-cyclohexylacetic acid offers a compelling blend of efficiency and adaptability, aligning with modern principles of green chemistry. This guide provides an in-depth technical analysis of this specific synthetic strategy, elucidating the chemical logic, detailing validated protocols, and offering insights into process optimization and impurity control.
A Note on Nomenclature: The precursor at the heart of this guide is systematically named 1-cyano-1-cyclohexylacetic acid (CAS RN: 133481-09-1). It is crucial to distinguish this from the related compound, 2-cyano-2-cyclohexylideneacetic acid, which is an unsaturated precursor in a different synthetic pathway. For clarity and precision, this document will exclusively use the correct IUPAC nomenclature.
The Chemoenzymatic Approach: A Paradigm of Green Chemistry in Gabapentin Synthesis
The industrial synthesis of Gabapentin has evolved to favor routes that are not only economically viable but also environmentally sustainable. The pathway involving 1-cyano-1-cyclohexylacetic acid is a prime example of this evolution, particularly when the precursor itself is generated through a chemoenzymatic process. This approach marries the selectivity of biocatalysis with the robustness of traditional chemical transformations.
The overall synthetic strategy can be visualized as a two-stage process:
Caption: High-level overview of the two-stage synthesis of Gabapentin via 1-cyano-1-cyclohexylacetic acid.
Stage 1: Enzymatic Synthesis of 1-Cyano-1-cyclohexylacetic Acid
The conversion of 1-cyanomethyl-cyclohexanecarbonitrile to 1-cyano-1-cyclohexylacetic acid is a critical step where biocatalysis offers significant advantages over traditional chemical hydrolysis.[1][2] The use of a genetically modified nitrilase enzyme provides remarkable regioselectivity, hydrolyzing only one of the two nitrile groups.[1][2]
Causality Behind the Enzymatic Choice:
-
Selectivity: Chemical hydrolysis of the dinitrile often leads to a mixture of products, including the diamide and the dicarboxylic acid, which necessitates complex purification steps. A nitrilase enzyme can selectively target one nitrile group, leading to a much cleaner reaction profile and higher yield of the desired mono-acid.[1][2]
-
Mild Reaction Conditions: The enzymatic reaction proceeds in an aqueous medium at or near physiological pH and moderate temperatures (20-50°C).[3] This avoids the harsh acidic or basic conditions and high temperatures required for chemical hydrolysis, which can lead to side reactions and degradation of the product.
-
Environmental Friendliness: This "green chemistry" approach minimizes the use of harsh reagents and organic solvents, reducing waste and improving the overall environmental footprint of the process.[1]
Experimental Protocol: Enzymatic Hydrolysis
The following protocol is a synthesis of methodologies described in the patent literature.[1][3]
-
Enzyme Preparation: A genetically modified nitrilase enzyme, capable of regioselective hydrolysis of dinitriles, is typically used. This may be in the form of whole cells, cell-free extract, or an immobilized enzyme preparation.[3] Immobilization on a solid support is often preferred for ease of separation and reuse.
-
Reaction Setup:
-
A reaction vessel is charged with deionized water and the pH is adjusted to approximately 7.4 with a suitable buffer (e.g., phosphate buffer) or a mild base.[1]
-
The nitrilase enzyme preparation is dispersed in the aqueous medium.
-
1-Cyanomethyl-cyclohexanecarbonitrile is added to the reaction mixture.
-
-
Reaction Conditions:
-
The reaction is maintained at a controlled temperature, typically between 20°C and 50°C.[3]
-
The pH is monitored and maintained in the optimal range for the enzyme (e.g., 7.2-7.6) by the controlled addition of a dilute acid or base.[1]
-
The reaction is allowed to proceed with stirring for a period of 24-48 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., HPLC, GC).[1]
-
-
Work-up and Isolation:
-
Upon completion, the enzyme (if immobilized or as whole cells) is removed by filtration.[3]
-
The aqueous filtrate, containing the ammonium salt of 1-cyano-1-cyclohexylacetic acid, is cooled to 0-5°C.[1]
-
The pH of the solution is carefully adjusted to 1-2 with a strong acid (e.g., concentrated HCl) to precipitate the free acid.[1]
-
The precipitated 1-cyano-1-cyclohexylacetic acid is collected by filtration, washed with cold water, and dried under vacuum.[1]
-
Yields for this enzymatic step can be quite high, with reports of over 90% conversion.[1]
Stage 2: Catalytic Hydrogenation to Gabapentin
The second stage of the synthesis involves the reduction of the nitrile group of 1-cyano-1-cyclohexylacetic acid to a primary amine, directly yielding Gabapentin.[1][3] This transformation is typically achieved through catalytic hydrogenation.
Sources
- 1. WO2013190357A1 - A process for the preparation of gabapentin - Google Patents [patents.google.com]
- 2. CN104342463A - Preparation method of 1-cyanocyclohexylacetic acid - Google Patents [patents.google.com]
- 3. Utilize the method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid - Eureka | Patsnap [eureka.patsnap.com]
Mechanism and Optimization of Alkaline Hydrolysis for 2-Cyano-2-cyclohexylacetic Acid Synthesis
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Guide
Executive Summary
2-Cyano-2-cyclohexylacetic acid (CAS 133481-09-1) is a highly versatile bifunctional 1 utilized extensively in pharmaceutical research and complex heterocyclic synthesis[1]. The direct synthesis of this compound typically routes through the alkaline hydrolysis (saponification) of its ester precursor, ethyl 2-cyano-2-cyclohexylacetate. However, the presence of a base-labile nitrile group and a highly acidic α-proton introduces significant chemoselectivity and kinetic challenges.
This technical guide elucidates the exact mechanistic pathways governing this transformation, detailing why the reaction bypasses the E1cB elimination route in favor of a classical BAc2 mechanism, and provides a self-validating experimental protocol designed for high-yield drug development applications.
Synthetic Context & Precursor Generation
The carbon skeleton of 2-cyano-2-cyclohexylacetic acid is traditionally assembled via a Knoevenagel condensation between cyclohexanone and ethyl cyanoacetate, yielding ethyl 2-cyano-2-cyclohexylideneacetate[1]. Subsequent reduction of the conjugated double bond (e.g., using NaBH4 in EtOH/THF) furnishes the saturated intermediate,2[2].
The final, critical step is the conversion of the ethyl ester to the free carboxylic acid while strictly preserving the integrity of the nitrile group.
Mechanistic Pathway of Alkaline Hydrolysis
The alkaline hydrolysis of α-cyano esters is mechanistically distinct from standard aliphatic esters due to the extreme acidity of the α-proton (pKa ~9–11). When ethyl 2-cyano-2-cyclohexylacetate is exposed to an aqueous alkaline environment, two competing initial events dictate the kinetics:
-
Unproductive Pre-Equilibrium (Enolate Formation): The hydroxide ion rapidly deprotonates the α-carbon, forming a resonance-stabilized enolate. One might hypothesize that this enolate could undergo an E1cB elimination, expelling the ethoxide leaving group to form a highly reactive ketene. However, empirical kinetic studies confirm that this3 due to the poor leaving group ability of the ethoxide anion[3].
-
The BAc2 Pathway: Because the E1cB route is unproductive, hydrolysis must proceed via the classical Base-Catalyzed Acyl-Oxygen Cleavage (BAc2) mechanism[3]. The hydroxide nucleophile attacks the carbonyl carbon of the neutral ester (present in small equilibrium concentrations). This forms a tetrahedral intermediate, which subsequently collapses to expel ethoxide, yielding the carboxylate anion.
Figure 1: Mechanistic pathways of alkaline hydrolysis for alpha-cyano esters.
Chemoselectivity: Preserving the Nitrile Group
Nitriles are susceptible to alkaline hydrolysis, ultimately converting to primary amides and then to carboxylic acids. However, the activation energy for nitrile hydrolysis is significantly higher than that for ester saponification. By strictly controlling the temperature (maintaining ≤40°C) and limiting the base equivalents, the BAc2 ester hydrolysis reaches completion before any measurable degradation of the cyano group occurs. The reaction is effectively irreversible because the final step involves an1 between the formed carboxylic acid and the alkoxide base, driving the reaction to completion[1].
Self-Validating Experimental Protocol
To ensure reproducibility and scientific integrity, the following protocol incorporates built-in validation checkpoints and explains the causality behind each operational parameter.
Reagents
-
Substrate: Ethyl 2-cyano-2-cyclohexylacetate (1.0 equiv)
-
Base: Sodium Hydroxide (NaOH, 2.5 equiv)
-
Solvent: Ethanol/Water (3:1 v/v)
-
Quenching Agent: 2M HCl (aq)
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 equiv of ethyl 2-cyano-2-cyclohexylacetate in the Ethanol/Water mixture (0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Controlled Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add 2.5 equiv of NaOH (as a 2M aqueous solution) dropwise over 15 minutes.
-
Causality: The low temperature mitigates the exothermic neutralization and prevents premature nitrile hydrolysis. The 2.5 equivalents are strictly required because 1.0 equiv is consumed immediately by the acidic α-proton to form the enolate buffer system.
-
-
Hydrolysis (BAc2): Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 4 hours.
-
In-Process Control (IPC): Sample the reaction (0.1 mL), quench with dilute HCl, and extract with EtOAc. Analyze via HPLC or TLC (Hexanes:EtOAc 7:3).
-
Causality: Validating the disappearance of the ester peak confirms the completion of the BAc2 pathway before workup, preventing yield loss and ensuring the system is self-validating.
-
-
Acidification & Isolation: Once complete, cool the reaction back to 0°C. Carefully adjust the pH to ~2.0 using 2M HCl.
-
Causality: Acidification reprotonates both the α-carbon and the carboxylate anion, precipitating the free 2-cyano-2-cyclohexylacetic acid.
-
-
Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the pure product.
Quantitative Data Summaries
The table below summarizes the effect of varying reaction parameters on the yield and chemoselectivity of the hydrolysis, validating the chosen protocol.
| Base Equivalents | Temperature (°C) | Time (h) | Ester Conversion (%) | Nitrile Hydrolysis (%) | Isolated Yield (%) |
| 1.1 eq NaOH | 25 | 24 | 18% | < 1% | 12% (Incomplete due to enolate) |
| 2.5 eq NaOH | 25 | 4 | > 99% | < 1% | 94% (Optimal BAc2) |
| 2.5 eq NaOH | 60 | 4 | > 99% | 15% | 78% (Impure/Amide formation) |
| 5.0 eq NaOH | 80 | 12 | > 99% | > 85% | < 10% (Total Degradation) |
Table 1: Optimization of reaction parameters for the chemoselective hydrolysis of ethyl 2-cyano-2-cyclohexylacetate.
Sources
An In-depth Technical Guide to the Thermodynamic Stability of 2-Cyano-2-cyclohexylacetic Acid in Solution
Introduction
2-Cyano-2-cyclohexylacetic acid is a versatile synthetic intermediate, finding application in pharmaceutical research and organic synthesis.[1] Its molecular structure, which incorporates both a carboxylic acid and a nitrile group on a cyclohexyl scaffold, makes it a valuable precursor for creating more complex molecules.[1] Understanding the thermodynamic stability of this compound in solution is of paramount importance for researchers, scientists, and drug development professionals. This is crucial for ensuring its quality, predicting its shelf-life, and developing robust formulations. This guide provides a comprehensive overview of the factors influencing the stability of 2-cyano-2-cyclohexylacetic acid, outlines potential degradation pathways, and details experimental protocols for its thorough evaluation.
Theoretical Framework of Stability
The thermodynamic stability of 2-cyano-2-cyclohexylacetic acid in solution is primarily governed by its susceptibility to two main degradation pathways: hydrolysis of the nitrile group and decarboxylation of the carboxylic acid group. The rates of these reactions are significantly influenced by environmental factors such as pH, temperature, and the solvent system.[2][3]
Key Degradation Pathways
-
Hydrolysis of the Nitrile Group: The cyano group can undergo hydrolysis in aqueous solutions to first form an amide intermediate, which is then further hydrolyzed to a carboxylic acid.[4][5][6][7] This process can be catalyzed by both acidic and basic conditions.[4][5][6][7] Under acidic conditions, the reaction typically yields the corresponding dicarboxylic acid and an ammonium salt.[5] In a basic medium, the salt of the dicarboxylic acid and ammonia gas are formed.[5] The reaction is generally slow at neutral pH but is accelerated at extreme pH values and elevated temperatures.[8][9][10]
-
Decarboxylation: As a disubstituted malonic acid derivative, 2-cyano-2-cyclohexylacetic acid is prone to decarboxylation, which is the loss of carbon dioxide from the carboxylic acid group.[11] This reaction is often thermally induced and can be facilitated by acidic conditions or the presence of specific catalysts.[11][12][13] Microwave-assisted decarboxylation of similar malonic acid derivatives has been shown to be efficient, highlighting the potential for this degradation pathway under energetic conditions.[12]
Caption: Potential degradation pathways of 2-cyano-2-cyclohexylacetic acid in solution.
Influential Factors on Stability
-
pH: The pH of the solution is a critical factor.[8][9] Acidic or basic conditions can catalyze the hydrolysis of the nitrile group.[4][5][6][7] Furthermore, the ionization state of the carboxylic acid moiety is pH-dependent, which can influence its reactivity and interactions with the solvent.[8][9]
-
Solvent System: The choice of solvent can significantly impact the stability of 2-cyano-2-cyclohexylacetic acid.[2][14] Polar protic solvents, like water and alcohols, can participate in hydrogen bonding and may facilitate hydrolysis.[14] The dielectric constant of the solvent can also influence the stability of charged intermediates and transition states in degradation reactions.[2]
-
Temperature: Temperature is a key factor that accelerates the rates of both hydrolysis and decarboxylation reactions.[15] Stability studies are often conducted at elevated temperatures (accelerated stability testing) to predict the long-term stability at room temperature, in accordance with ICH guidelines.[4][6]
-
Light: Photostability is another important consideration. Exposure to UV or visible light can provide the energy to initiate degradation reactions.[1][2][5] Photostability testing, as outlined in ICH guideline Q1B, is essential to determine if the compound is light-sensitive.[1][2][5]
-
Oxidizing Agents: The presence of oxidizing agents can lead to oxidative degradation of the molecule.[15] Forced degradation studies often include exposure to oxidizing agents like hydrogen peroxide to assess this potential degradation pathway.[15]
Experimental Assessment of Stability
A comprehensive evaluation of the thermodynamic stability of 2-cyano-2-cyclohexylacetic acid involves a series of experiments designed to identify and quantify degradation products under various stress conditions. This approach is aligned with the principles outlined in the International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[1][4][5][6]
Caption: Experimental workflow for assessing the stability of 2-cyano-2-cyclohexylacetic acid.
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[15][16] These studies involve subjecting a solution of 2-cyano-2-cyclohexylacetic acid to stress conditions more severe than those expected during storage.[15]
Table 1: Recommended Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Typical Duration |
| Acid Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours |
| Base Hydrolysis | 0.1 M - 1 M NaOH | 2 - 24 hours |
| Oxidation | 3% - 30% H₂O₂ | 24 - 48 hours |
| Thermal Stress | 60°C - 80°C | 48 - 96 hours |
| Photostability | ICH Q1B compliant light exposure | As per guidelines |
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent compound from its degradation products.[17][18][19]
Protocol 1: Development and Validation of a Stability-Indicating HPLC Method
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase Selection and Optimization:
-
Start with a gradient elution using a mixture of an aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 2.5 with phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol).
-
Optimize the gradient profile to achieve adequate separation of the parent peak from all degradation product peaks.
-
-
Detector Wavelength: Use a UV detector set at a wavelength where 2-cyano-2-cyclohexylacetic acid and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is recommended to assess peak purity.
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze samples from forced degradation studies to demonstrate that the method can resolve the parent compound from its degradation products and any potential impurities.
-
Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.
-
Accuracy: Determine the closeness of the measured value to the true value by analyzing samples with known concentrations.
-
Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's performance when small, deliberate variations are made to the method parameters (e.g., pH of the mobile phase, column temperature).
-
Kinetic Analysis of Degradation
Once a stability-indicating HPLC method is established, it can be used to monitor the degradation of 2-cyano-2-cyclohexylacetic acid over time under various conditions (pH, temperature).[3][20][21]
Protocol 2: pH-Rate Profile and Temperature-Dependent Degradation Study
-
Sample Preparation: Prepare a series of buffered solutions of 2-cyano-2-cyclohexylacetic acid at various pH values (e.g., pH 2, 4, 7, 9, 12).
-
Incubation: Incubate the solutions at different constant temperatures (e.g., 40°C, 50°C, 60°C).
-
Sampling and Analysis: At predetermined time intervals, withdraw aliquots from each solution, quench any ongoing reaction if necessary (e.g., by neutralization or dilution in the mobile phase), and analyze by the validated HPLC method.
-
Data Analysis:
-
Plot the concentration of 2-cyano-2-cyclohexylacetic acid versus time for each condition.
-
Determine the order of the degradation reaction (e.g., zero-order, first-order). For many drug degradation processes, a pseudo-first-order model is applicable.[3]
-
Calculate the degradation rate constant (k) for each condition from the slope of the appropriate plot (e.g., ln(concentration) vs. time for first-order kinetics).
-
Plot log(k) versus pH to generate a pH-rate profile, which will identify the pH of maximum stability.
-
Use the Arrhenius equation to determine the activation energy of the degradation reaction by plotting ln(k) versus 1/T (where T is the absolute temperature).
-
Table 2: Hypothetical Kinetic Data for 2-Cyano-2-cyclohexylacetic Acid Degradation at 60°C
| pH | Rate Constant (k) (day⁻¹) | Half-life (t₁/₂) (days) |
| 2.0 | 0.085 | 8.2 |
| 4.0 | 0.015 | 46.2 |
| 7.0 | 0.005 | 138.6 |
| 9.0 | 0.025 | 27.7 |
| 12.0 | 0.150 | 4.6 |
Identification of Degradation Products
The structural elucidation of major degradation products is crucial for understanding the degradation pathways and assessing their potential toxicity.[13][22][23]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is invaluable for determining the molecular weights of degradation products, which provides initial clues to their structures.[24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the definitive structural identification of isolated degradation products.[10][13][22]
Thermodynamic Parameter Determination
Calorimetric techniques can provide direct insights into the thermodynamic stability of the compound.
-
Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and enthalpy of fusion, which are indicators of the compound's thermal stability in the solid state.[25][26] It can also be used for rapid screening of potential incompatibilities with excipients in a formulation.[27]
-
Isothermal Microcalorimetry (IMC): IMC is a highly sensitive technique that can measure the heat generated by slow degradation reactions at or near ambient temperatures, allowing for the prediction of long-term stability without the need for high-temperature stress testing.[27][28]
Conclusion
A thorough understanding of the thermodynamic stability of 2-cyano-2-cyclohexylacetic acid in solution is essential for its effective use in research and development. The primary degradation pathways are hydrolysis of the nitrile group and decarboxylation, both of which are significantly influenced by pH, temperature, and the solvent system. A systematic approach to stability assessment, guided by ICH principles, involves forced degradation studies, the development of a stability-indicating HPLC method, kinetic analysis of degradation, and structural elucidation of degradation products. By employing these methodologies, researchers can establish the intrinsic stability of 2-cyano-2-cyclohexylacetic acid, leading to the development of robust handling, storage, and formulation strategies.
References
-
International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link][4][6]
-
International Council for Harmonisation. (1996). Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link][1][2][5]
-
European Medicines Agency. (1998). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link][2][5][12]
-
A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). (2024). LinkedIn. [Link][6]
- Gao, F., et al. (2016). Solvent- and Catalyst-Free Microwave-Assisted Decarboxylation of Malonic Acid Derivatives. Green and Sustainable Chemistry, 6, 1-6.
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The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2022). Chemistry Steps. [Link][4]
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Decarboxylation of Malonic Acid Derivatives. (2025). JoVE. [Link][11]
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Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link][8][9]
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Chayeh, D., et al. (2011). Kinetic Study of Degradation of Tiaprofenic Acid by HPLC. Asian Journal of Chemistry, 23(7), 3095-3098.[20]
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Kaufman, T. S., & Bracca, A. B. J. (2014). Pharmaceutical impurities and degradation products: uses and applications of NMR techniques. Journal of Pharmaceutical and Biomedical Analysis, 101, 189-216.[10][13][22]
-
Vyazovkin, S. (2017). Thermal Decomposition Kinetics of Malonic Acid in the Condensed Phase. Industrial & Engineering Chemistry Research, 56(30), 8519-8526.[9][14]
-
Hypha Discovery. Manufacturing and Degradation Impurities. [Link][13][23]
-
Al-Majnoon, A. A. A., & Al-Zehouri, J. K. (2018). Kinetic study of metaxalone degradation under hydrolytic, oxidative and thermal stress conditions using stability-indicating HPLC method. Heliyon, 4(10), e00868.[3]
-
Iram, F., Iram, H., Iqbal, A., & Husain, A. (2016). Forced Degradation Studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00073.[15][16][29]
-
Chemistry LibreTexts. (2025). 20.7: Chemistry of Nitriles. [Link][6]
-
Li, Y., et al. (2018). Study on degradation kinetics of epalrestat in aqueous solutions and characterization of its major degradation products under stress degradation conditions by UHPLC-PDA-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 159, 363-370.[21]
-
Sleiman, M., et al. (2006). Development of HPLC/ESI-MS and HPLC/1H NMR Methods for the Identification of Photocatalytic Degradation Products of Iodosulfuron. Analytical Chemistry, 78(8), 2656-2666.[23]
-
Lab Manager. (2023). Using Calorimetry to Ensure Drug Stability: From Kinetics to Shelf Life. [Link]
-
Malvern Panalytical. (2017). How Differential Scanning Calorimetry (DSC) Works to Measure Biomolecular Stability. [Link][25]
-
Aguiar, F. A. P., & Ferreira, A. G. (2019). NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties. TrAC Trends in Analytical Chemistry, 121, 115682.[10]
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Onyx Scientific. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]
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Separation Science. (2025). Analytical Techniques In Stability Testing. [Link][17]
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LCGC International. (2026). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link][18]
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International Journal of Pharmacy & Pharmaceutical Research. (2023). Stability Indicating HPLC Method Development: A Review. [Link][19]
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Spectroscopic Fingerprinting of 2-Cyano-2-Cyclohexylacetic Acid: A Technical Guide to NMR and FTIR Reference Data
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic characteristics of 2-cyano-2-cyclohexylacetic acid. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the compound's molecular structure through predicted spectroscopic data. In the absence of publicly available experimental spectra, this guide establishes a robust reference based on established spectroscopic principles and data from analogous structures. The methodologies for spectral acquisition and the causal relationships between molecular structure and spectral features are discussed in detail, providing a foundational resource for the identification and characterization of this versatile synthetic intermediate.
Introduction
2-Cyano-2-cyclohexylacetic acid (C₉H₁₃NO₂) is a valuable building block in organic synthesis, particularly in the pharmaceutical industry, owing to its dual functionality of a carboxylic acid and a nitrile group attached to a cyclohexyl scaffold.[1] This unique arrangement of functional groups allows for a variety of chemical transformations, making it a key precursor in the synthesis of more complex molecules.[1] Accurate and reliable analytical data are paramount for ensuring the quality and identity of such intermediates in a research and development setting.
Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive techniques for the elucidation of molecular structure. This guide presents a detailed, albeit predicted, spectroscopic characterization of 2-cyano-2-cyclohexylacetic acid to aid in its unambiguous identification.
Molecular Structure and Predicted Spectroscopic Overview
The structural features of 2-cyano-2-cyclohexylacetic acid are central to understanding its spectroscopic signature. The molecule contains a chiral center at the carbon bearing the cyano, carboxyl, and cyclohexyl groups. The cyclohexyl ring can exist in different conformations, which can influence the chemical environment of its protons and carbons.
Predicted ¹H NMR Spectroscopic Data
Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-cyano-2-cyclohexylacetic acid in a deuterated solvent like CDCl₃ is expected to show distinct signals for the carboxylic acid proton, the alpha-proton, and the protons of the cyclohexyl ring.
Predicted ¹H NMR Data Table
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~10-12 | Singlet (broad) | 1H | -COOH |
| ~3.5 | Doublet | 1H | α-CH |
| ~1.0-2.2 | Multiplet | 11H | Cyclohexyl-H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded due to the electronegativity of the adjacent oxygen atoms and typically appears as a broad singlet in the downfield region of the spectrum (10-12 ppm). Its broadness is a result of hydrogen bonding and chemical exchange.
-
Alpha-Proton (α-CH): The proton on the carbon adjacent to the cyano and carboxyl groups is expected to be deshielded and appear around 3.5 ppm. It is anticipated to be a doublet due to coupling with the proton on the adjacent carbon of the cyclohexyl ring.
-
Cyclohexyl Protons: The eleven protons on the cyclohexane ring will produce a complex series of overlapping multiplets in the upfield region (1.0-2.2 ppm). The exact chemical shifts and multiplicities will depend on their axial or equatorial positions and their coupling with neighboring protons.
Predicted ¹³C NMR Spectroscopic Data
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule. The predicted proton-decoupled ¹³C NMR spectrum of 2-cyano-2-cyclohexylacetic acid is expected to show distinct signals for the carboxyl carbon, the cyano carbon, the alpha-carbon, and the carbons of the cyclohexyl ring.
Predicted ¹³C NMR Data Table
| Chemical Shift (δ) (ppm) | Assignment |
| ~170-175 | C=O (Carboxylic Acid) |
| ~115-120 | C≡N (Nitrile) |
| ~45-50 | α-C |
| ~25-40 | Cyclohexyl-C |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Carbonyl Carbon (C=O): The carbon of the carboxylic acid group is the most deshielded carbon and is expected to appear significantly downfield, in the range of 170-175 ppm.
-
Nitrile Carbon (C≡N): The carbon of the cyano group is also deshielded and is predicted to have a chemical shift in the range of 115-120 ppm.
-
Alpha-Carbon (α-C): The carbon atom attached to the cyano, carboxyl, and cyclohexyl groups is expected to resonate around 45-50 ppm.
-
Cyclohexyl Carbons: The six carbons of the cyclohexane ring will appear in the upfield region of the spectrum, typically between 25 and 40 ppm. Due to the symmetry of the ring, some of these carbons may have similar chemical shifts, leading to fewer than six distinct signals.
Predicted FTIR Spectroscopic Data
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The predicted FTIR spectrum of 2-cyano-2-cyclohexylacetic acid will exhibit characteristic absorption bands for the O-H of the carboxylic acid, the C=O of the carboxylic acid, the C≡N of the nitrile, and the C-H bonds of the cyclohexyl group.
Predicted FTIR Data Table
| Wavenumber (cm⁻¹) | Functional Group | Description |
| 2500-3300 | O-H | Carboxylic acid, very broad |
| 2850-2950 | C-H | Alkane stretch |
| 2240-2260 | C≡N | Nitrile stretch, sharp, medium |
| ~1710 | C=O | Carboxylic acid stretch, strong |
Interpretation of the Predicted FTIR Spectrum
-
O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the stretching vibration of the hydroxyl group of the carboxylic acid, which is broadened by hydrogen bonding.[2]
-
C-H Stretch: The C-H stretching vibrations of the cyclohexyl group are expected to appear as sharp peaks in the 2850-2950 cm⁻¹ region.[3]
-
C≡N Stretch: A sharp, medium-intensity absorption band characteristic of a nitrile group is predicted to be in the 2240-2260 cm⁻¹ range.[3]
-
C=O Stretch: A strong, sharp absorption peak around 1710 cm⁻¹ is anticipated for the carbonyl group of the carboxylic acid.[3]
Experimental Protocols
While the data presented is predictive, the following are generalized, standard operating procedures for the acquisition of NMR and FTIR spectra for a compound like 2-cyano-2-cyclohexylacetic acid.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of 2-cyano-2-cyclohexylacetic acid in a suitable deuterated solvent (e.g., chloroform-d, dimethyl sulfoxide-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field frequency using the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. For ¹H NMR, integrate the signals to determine the relative number of protons. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
FTIR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a small amount of the solid sample directly on the ATR crystal.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Place the prepared sample in the spectrometer and record the FTIR spectrum.
-
Data Analysis: The resulting spectrum of absorbance or transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups.
Conclusion
This technical guide provides a foundational set of predicted NMR and FTIR spectroscopic data for 2-cyano-2-cyclohexylacetic acid. The presented data and interpretations, grounded in established spectroscopic principles, serve as a valuable reference for the identification and structural elucidation of this important synthetic intermediate. While experimental verification is always the gold standard, this guide offers a robust starting point for researchers and scientists working with this compound, ensuring a higher degree of confidence in their analytical characterization.
References
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
University of California, Davis. (n.d.). ¹³C NMR Spectroscopy. Retrieved from [Link]
Sources
Hazard Assessment and Inferred Toxicological Profile of 2-Cyano-2-cyclohexylacetic Acid (CAS 133481-09-1)
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Cyano-2-cyclohexylacetic acid (CAS 133481-09-1) is a bifunctional organic molecule utilized as a synthetic intermediate in pharmaceutical research, notably identified as Gabapentin Related Compound B[1][2][3]. Despite its commercial availability and role in drug development pathways, a comprehensive, publicly available Safety Data Sheet (SDS) and empirical in vitro toxicity data are conspicuously absent. This guide addresses this critical information gap by providing a preliminary hazard assessment and an inferred toxicological profile. Through a structure-activity relationship (SAR) analysis of its constituent functional groups and a thorough review of safety data for its closest structural analogs, this document offers a predictive overview of the compound's potential hazards. We synthesize available data to propose GHS classifications and safe handling procedures. Furthermore, we provide a detailed experimental protocol for a foundational in vitro cytotoxicity assay as a requisite first step in empirically defining the compound's toxicological characteristics. This guide is intended to equip researchers with a robust, science-driven framework for handling 2-cyano-2-cyclohexylacetic acid safely and for designing future toxicological evaluations.
Chemical Identity and Structure-Activity Relationship (SAR) Analysis
2-Cyano-2-cyclohexylacetic acid is a molecule incorporating three key structural features: a saturated cyclohexyl ring, a carboxylic acid moiety, and a nitrile (cyano) group. The absence of direct toxicological data necessitates a predictive approach based on these features and data from structurally related compounds.
1.1. Core Molecular Structure
-
Chemical Name: 2-Cyano-2-cyclohexylacetic acid
-
Molecular Weight: 167.21 g/mol [7]
-
Synonyms: (1-Cyanocyclohexyl)acetic acid, 1-Cyanocyclohexaneacetic acid, Gabapentin Impurity B[1][3]
1.2. Selection of Structural Analogs for Hazard Assessment
To infer the toxicological profile, three analogs were selected based on the presence of key functional groups:
-
Ethyl 2-cyano-2-cyclohexylacetate (CAS 3213-50-1): The ethyl ester of the target compound, retaining both the cyclohexyl and nitrile groups. It provides the most direct insight into the combined contribution of these moieties.
-
Cyclohexylacetic acid (CAS 5292-21-7): The parent acid without the nitrile group. This analog helps isolate the hazards associated with the cyclohexyl and carboxylic acid functionalities, primarily local irritancy.
-
Ethyl Cyanoacetate (CAS 105-56-6): The core active moiety without the bulky cyclohexyl group. It informs on the intrinsic hazards of the α-cyano ester/acid structure.
Caption: Structural relationships between the target compound and its analogs.
1.3. Predictive Toxicology based on Functional Groups
-
Carboxylic Acid Moiety: This group is acidic and commonly associated with irritant properties. Data from Cyclohexylacetic acid, which causes skin and eye irritation, strongly suggests that the target compound will exhibit similar local effects[8][9].
-
Nitrile (Cyano) Group: The toxicity of nitriles is variable. While some can be metabolized to release cyanide, leading to systemic toxicity, many act as local irritants or have other mechanisms of action[10]. The GHS classification for Ethyl 2-cyano-2-cyclohexylacetate and Ethyl Cyanoacetate includes warnings for acute toxicity if swallowed, inhaled, or in contact with skin, suggesting the cyano group contributes to more than just local irritation[11][12].
-
Cyclohexyl Group: This bulky, lipophilic group increases the non-polar character of the molecule, which may enhance its ability to be absorbed through the skin and penetrate biological membranes, potentially increasing systemic availability and toxicity compared to non-alicyclic analogs like Ethyl Cyanoacetate.
Inferred Hazard Identification and Safety Profile
By synthesizing the hazard data from the selected analogs, a plausible safety profile for 2-cyano-2-cyclohexylacetic acid can be constructed. The most relevant data comes from Ethyl 2-cyano-2-cyclohexylacetate, which shares two of the three key functional domains.
2.1. Proposed GHS Hazard Classification
The following GHS classifications are inferred. It is imperative to treat the compound as possessing these hazards until empirical data is available.
| Hazard Class | GHS Hazard Statement (H-Code) | Inferred From Analog(s) | Source(s) |
| Acute Toxicity, Oral | H302: Harmful if swallowed | Ethyl 2-cyano-2-cyclohexylacetate | [11] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin | Ethyl 2-cyano-2-cyclohexylacetate | [11] |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Ethyl 2-cyano-2-cyclohexylacetate, Cyclohexylacetic Acid | [9][11] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Ethyl 2-cyano-2-cyclohexylacetate, Cyclohexylacetic Acid | [9][11] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled | Ethyl 2-cyano-2-cyclohexylacetate | [11] |
2.2. Recommended Safe Handling and Storage
Based on the inferred hazards, the following precautions are mandatory:
-
Engineering Controls: Handle only in a certified chemical fume hood to avoid inhalation of dusts or aerosols. Ensure eyewash stations and safety showers are readily accessible[9].
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a full-face shield[13].
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin[13].
-
Respiratory Protection: If handling large quantities or if dust generation is unavoidable, use a NIOSH-approved respirator with an appropriate particulate filter[14].
-
-
Handling: Avoid creating dust. Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases[15].
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[13].
2.3. First-Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention[13].
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention[13].
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[9].
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[14].
Proposed In Vitro Toxicological Evaluation
The complete absence of empirical data makes in vitro testing essential. The first logical step is to determine the compound's basal cytotoxicity to establish a concentration range for subsequent, more specific assays (e.g., genotoxicity, mutagenicity). The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an effective measure of cell viability.
3.1. Recommended Initial Assay: MTT Cytotoxicity Assay
This assay quantifies the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Caption: Workflow for the proposed MTT cytotoxicity assay.
3.2. Detailed Experimental Protocol: MTT Cytotoxicity Assay
Objective: To determine the 50% inhibitory concentration (IC₅₀) of 2-cyano-2-cyclohexylacetic acid in a human cell line (e.g., HepG2) after 24 hours of exposure.
Materials:
-
2-Cyano-2-cyclohexylacetic acid
-
Human cell line (e.g., HepG2, human liver carcinoma cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
MTT reagent (5 mg/mL in PBS, sterile filtered)
-
96-well flat-bottom cell culture plates
-
Multi-channel pipette
-
Microplate reader (570 nm wavelength)
Methodology:
-
Cell Seeding: a. Culture HepG2 cells to ~80% confluency. b. Harvest cells using Trypsin-EDTA and perform a cell count using a hemocytometer. c. Dilute the cell suspension in complete medium to a final concentration of 1 x 10⁵ cells/mL. d. Seed 100 µL of the cell suspension (10,000 cells) into each well of a 96-well plate. e. Leave the peripheral wells filled with 100 µL of sterile PBS to minimize edge effects. f. Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Preparation and Treatment: a. Prepare a 100 mM stock solution of 2-cyano-2-cyclohexylacetic acid in DMSO. b. Perform serial dilutions of the stock solution in complete medium to prepare working concentrations (e.g., 10, 25, 50, 100, 250, 500, 1000 µM). Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%. c. Prepare a "vehicle control" medium containing the same final concentration of DMSO. d. After 24 hours of incubation, carefully remove the medium from the cells. e. Add 100 µL of the prepared working concentrations to the respective wells (in triplicate). Add 100 µL of vehicle control medium to the control wells. f. Incubate the plate for another 24 hours at 37°C, 5% CO₂.
-
MTT Assay: a. After the 24-hour treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals. c. Carefully remove the medium containing MTT from each well without disturbing the formazan crystals. d. Add 100 µL of DMSO to each well to solubilize the formazan crystals. e. Gently pipette up and down to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration using the following formula: % Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100 c. Plot the percent viability against the log of the compound concentration. d. Determine the IC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) using non-linear regression analysis.
Conclusion and Recommendations
This guide establishes that while 2-cyano-2-cyclohexylacetic acid is a relevant compound in synthetic chemistry, it suffers from a significant lack of safety and toxicological data. Based on a structure-activity relationship analysis with its closest analogs, the compound should be presumed harmful if swallowed, inhaled, or in contact with skin, and is expected to be an irritant to skin and eyes.
The primary and unequivocal recommendation is for empirical toxicological testing to be performed before this compound is used on a larger scale. The provided MTT cytotoxicity assay protocol serves as a validated starting point for this essential safety evaluation. The results of such studies are critical for establishing safe laboratory handling practices and for informing any future development involving this chemical intermediate.
References
- Capot Chemical Co., Ltd. (2026, January 31). MSDS of Ethyl 2-cyano-2-cyclohexylideneacetate.
- Echemi. (2019, July 15). CYANO-CYCLOHEXYLIDENE-ACETIC ACIDMETHYL ESTER Safety Data Sheets.
- Fisher Scientific. (2009, March 20). Safety Data Sheet - Cyclohexaneacetic acid.
- CymitQuimica. (n.d.). CAS 133481-09-1: 1-Cyanocyclohexaneacetic acid.
- Fisher Scientific. (2022, June 17). SDS US - POLYPLEX 294.
- USP Store. (n.d.). Gabapentin Related Compound B (30 mg) ((1-cyanocyclohexyl)acetic acid).
- USA-Biotools. (2015, March 19). Safety Data Sheet - Cyclohexane.
- ChemSrc. (2025, October 5). 2-Cyano-2-cyclohexylacetic acid | CAS#:22426-29-5.
- MolPort. (n.d.). 2-cyano-2-cyclohexylacetic acid | 22426-29-5.
- LGC Standards. (n.d.). Gabapentin impurity B CRS.
- CymitQuimica. (n.d.). Ethyl 2-cyano-2-cyclohexylacetate.
- ChemicalBook. (n.d.). 133481-09-1(1-Cyanocyclohexaneacetic acid) Product Description.
- Santa Cruz Biotechnology, Inc. (n.d.). Ethyl cyanoacetate.
- Simson Pharma Limited. (n.d.). Gabapentin EP Impurity B | CAS No- 133481-09-1.
- MolPort. (n.d.). 2-cyano-2-cyclohexylacetic acid | 22426-29-5.
- BLD Pharm. (n.d.). 88511-40-4|2-Cyano-3-oxobutanoic acid.
- PubChem. (n.d.). Ethyl 2-cyano-2-cyclohexylacetate.
- CymitQuimica. (n.d.). Ethyl 2-cyano-2-cyclohexylacetate.
- TCI Chemicals. (2025, April 29). Safety Data Sheet - Cyclohexylacetic Acid.
- Fisher Scientific. (2009, March 20). Safety Data Sheet - Cyclohexylacetic acid, 99%.
- Fisher Scientific. (n.d.). Safety Data Sheet - 1-Cyclohexenylacetic acid.
- Spectrum Chemical. (n.d.). Ethyl 2-cyanoacrylate.
- BenchChem. (n.d.). 2-Cyano-2-cyclohexylacetic Acid.
- Hindawi. (2022, April 25). Review of Cyanotoxicity Studies Based on Cell Cultures.
- New Jersey Department of Health. (n.d.). Hazard Summary: Ethyl Cyanoacetate.
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A Technical Guide to the Preliminary Screening of Cyanoreductases for 2-Cyano-2-cyclohexylacetic Acid
This guide provides a comprehensive framework for the preliminary screening of cyanoreductases, with a specific focus on their application in the asymmetric synthesis of chiral building blocks, such as the reduction of 2-cyano-2-cyclohexylacetic acid. This document is intended for researchers, scientists, and professionals in drug development who are looking to leverage biocatalysis for the production of high-value chiral intermediates.
Introduction: The Imperative for Chiral Synthesis in Drug Development
The stereochemistry of a molecule is a critical determinant of its pharmacological activity. The demand for enantiomerically pure compounds has driven the development of highly selective synthetic methods. Biocatalysis, utilizing enzymes to perform chemical transformations, has emerged as a powerful tool for achieving high enantioselectivity under mild reaction conditions.[1][2][3]
Cyanoreductases, a class of oxidoreductase enzymes, are of particular interest for their ability to catalyze the stereoselective reduction of a carbon-nitrogen triple bond. This capability is highly valuable for the synthesis of chiral amines and other nitrogen-containing compounds that are prevalent in active pharmaceutical ingredients (APIs). The preliminary screening of a diverse panel of cyanoreductases is a crucial first step in identifying a suitable biocatalyst for a specific transformation, such as the reduction of 2-cyano-2-cyclohexylacetic acid.
Foundational Principles: Understanding the Biocatalytic System
A successful screening campaign is built upon a solid understanding of the enzyme, the substrate, and the reaction conditions. The interplay of these factors will ultimately determine the efficiency and selectivity of the biocatalytic process.
The Enzyme: Cyanoreductases
Cyanoreductases, also referred to as nitrilases or nitrile reductases in some contexts, are a diverse group of enzymes that catalyze the reduction of nitriles. While the term "cyanoreductase" is not a formally classified enzyme class, this guide uses it to describe enzymes capable of reducing the cyano group of 2-cyano-2-cyclohexylacetic acid. These enzymes often require a nicotinamide cofactor, such as NADH or NADPH, as a source of reducing equivalents.[4]
The selection of a cyanoreductase library for screening is a critical step. A diverse panel of enzymes from different microbial sources increases the probability of identifying a catalyst with the desired activity and stereoselectivity.[5][6] Commercially available enzyme screening kits and collections from academic or industrial sources can provide a good starting point.
The Substrate: 2-Cyano-2-cyclohexylacetic Acid
The target substrate, 2-cyano-2-cyclohexylacetic acid, presents a prochiral center at the cyano-substituted carbon. The successful stereoselective reduction of the cyano group will yield a chiral product with significant potential as a building block in pharmaceutical synthesis. The solubility and stability of the substrate under the proposed reaction conditions must be considered.
Cofactor Regeneration: A Necessity for Practical Application
The high cost of nicotinamide cofactors necessitates the implementation of a cofactor regeneration system for any practical biocatalytic process.[4][7] An efficient regeneration system continuously replenishes the reduced cofactor (NAD(P)H) from its oxidized form (NAD(P)+), allowing for the use of catalytic amounts of the expensive cofactor.[8][9]
Commonly employed cofactor regeneration systems include:
-
Enzyme-coupled systems: A secondary dehydrogenase, such as glucose dehydrogenase (GDH) or formate dehydrogenase (FDH), is used to oxidize a cheap co-substrate (e.g., glucose, formate) and concomitantly reduce the nicotinamide cofactor.[8][10]
-
Substrate-coupled systems: The same enzyme that catalyzes the primary reaction also oxidizes a co-substrate to regenerate the cofactor.[8]
The choice of regeneration system will depend on factors such as enzyme compatibility, co-substrate cost, and potential for byproduct inhibition.
The Screening Workflow: A Step-by-Step Guide
A well-designed high-throughput screening (HTS) workflow is essential for efficiently evaluating a large number of enzymes and reaction conditions.[11][12][13][14]
Experimental Protocols
-
Source: Obtain a diverse panel of cyanoreductases. This can be a commercial screening kit or a collection of in-house enzymes.
-
Expression and Lysis: If using recombinant enzymes, express the proteins in a suitable host (e.g., E. coli) and prepare cell lysates or purified enzymes.
-
Quantification: Determine the protein concentration of each enzyme preparation using a standard method like the Bradford assay.
-
Storage: Aliquot and store the enzymes at -80°C to maintain activity.
-
Buffer Preparation: Prepare a suitable reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0).
-
Reagent Preparation: Prepare stock solutions of the substrate (2-cyano-2-cyclohexylacetic acid), the nicotinamide cofactor (e.g., NADPH), and the components of the cofactor regeneration system (e.g., glucose and GDH).
-
Plate Mapping: Design the layout of the 96-well plate, including positive controls (known active enzyme), negative controls (no enzyme), and blanks (no substrate).
-
Reaction Mixture: In each well of the microtiter plate, combine the reaction buffer, substrate, cofactor, and cofactor regeneration system components.
-
Enzyme Addition: Initiate the reaction by adding a small volume of the cyanoreductase enzyme solution to each well.
-
Incubation: Seal the plate and incubate at a controlled temperature (e.g., 30°C) with gentle shaking for a defined period (e.g., 16-24 hours).
-
Quenching: Stop the reaction by adding a quenching solution, such as a strong acid (e.g., HCl) or an organic solvent (e.g., acetonitrile), that will denature the enzymes.
High-Throughput Screening Assay Development
The development of a rapid and reliable assay to detect product formation is crucial for high-throughput screening. Colorimetric assays are often preferred due to their simplicity and compatibility with plate readers.[15][16]
One potential strategy for a colorimetric assay is to detect the consumption of the cyanide group. This can be achieved through methods like the König reaction, where cyanide reacts with a chlorinating agent and then with a pyridine derivative to form a colored product.[17] Alternatively, a decrease in a colored substrate or the formation of a colored product can be monitored. A ninhydrin-based assay can also be used for the visual detection of cyanide.[18]
Protocol for a Modified König Reaction-Based Assay:
-
Reagent Preparation:
-
Chloramine-T solution
-
Pyridine-barbituric acid reagent
-
-
Assay Procedure:
-
To the quenched reaction mixture in each well, add the chloramine-T solution and incubate for a few minutes.
-
Add the pyridine-barbituric acid reagent.
-
Allow the color to develop and measure the absorbance at a specific wavelength (e.g., 580 nm) using a microplate reader.
-
-
Data Analysis: A decrease in absorbance compared to the negative control indicates consumption of the cyano group and therefore, potential cyanoreductase activity.
Data Analysis and Hit Validation
The primary screening will generate a large amount of data that needs to be carefully analyzed to identify promising "hits."
-
Calculate the percentage conversion or relative activity for each enzyme based on the assay signal.
-
Set a threshold for hit selection (e.g., >50% conversion).
-
Visualize the data using heatmaps or bar charts for easy comparison.
The initial hits from the high-throughput screen must be validated using a more accurate and quantitative analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3][11][19][20]
Protocol for Chiral HPLC Analysis:
-
Sample Preparation: Prepare samples from the primary screen by filtering or extracting the reaction mixture.
-
Chromatographic Conditions:
-
Column: A chiral stationary phase column suitable for separating the enantiomers of the product.
-
Mobile Phase: An appropriate mixture of solvents (e.g., hexane/isopropanol).
-
Detection: UV detector set to a wavelength where the product absorbs.
-
-
Analysis:
-
Inject the samples and analyze the resulting chromatograms.
-
Determine the retention times of the substrate and the product enantiomers.
-
Calculate the enantiomeric excess (ee) of the product.
-
Case Study: Screening for a 2-Cyano-2-cyclohexylacetic Acid Reductase
This hypothetical case study illustrates the application of the described workflow.
Objective: To identify a cyanoreductase capable of the stereoselective reduction of 2-cyano-2-cyclohexylacetic acid.
Methodology:
-
Enzyme Panel: A library of 96 putative cyanoreductases was screened.
-
Reaction Conditions:
-
Substrate concentration: 10 mM
-
NADPH concentration: 1 mM
-
Cofactor regeneration: Glucose (50 mM) and GDH (1 U/mL)
-
Buffer: 100 mM KPi, pH 7.0
-
Temperature: 30°C
-
Time: 24 hours
-
-
HTS Assay: A colorimetric assay based on the König reaction was used to quantify remaining cyanide.
-
Hit Validation: Hits showing >50% conversion were further analyzed by chiral HPLC.
Results:
| Enzyme ID | HTS Conversion (%) | HPLC Conversion (%) | Product Enantiomeric Excess (ee%) |
| CR-001 | 15 | - | - |
| CR-023 | 85 | 82 | 95% (R) |
| CR-047 | 62 | 58 | 88% (S) |
| CR-078 | 91 | 89 | 99% (R) |
The screening identified two promising candidates, CR-023 and CR-078, that exhibited high conversion and excellent enantioselectivity for the (R)-enantiomer. CR-078 was selected for further optimization and process development due to its superior enantioselectivity.
Future Perspectives and Advanced Strategies
The field of biocatalysis is continuously evolving, with new tools and techniques emerging to accelerate enzyme discovery and engineering.
-
Protein Engineering: Once a promising hit is identified, protein engineering techniques such as directed evolution and rational design can be employed to improve its activity, stability, and stereoselectivity.[21]
-
Enzyme Immobilization: Immobilizing the selected enzyme on a solid support can enhance its stability, facilitate its reuse, and enable its use in continuous flow reactors, making the process more economically viable for industrial applications.[21][22][23][24][25]
-
Computational Approaches: In silico methods, such as molecular docking and molecular dynamics simulations, can provide insights into the enzyme's active site and substrate binding, guiding protein engineering efforts.
By following the principles and protocols outlined in this guide, researchers can effectively conduct a preliminary screening of cyanoreductases and identify promising candidates for the asymmetric synthesis of valuable chiral building blocks like the reduction product of 2-cyano-2-cyclohexylacetic acid, thereby accelerating the drug development pipeline.
References
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- 31. Mechanisms of cyanobactin biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
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Whitepaper: A Strategic Framework for the Identification and Structural Elucidation of 2-Cyano-2-cyclohexylacetic Acid Degradation Metabolites
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Cyano-2-cyclohexylacetic acid is a molecule of interest featuring a unique combination of a nitrile, a carboxylic acid, and a cyclohexyl ring. As with any xenobiotic compound destined for therapeutic or industrial application, a thorough understanding of its metabolic fate is a cornerstone of safety assessment and regulatory approval. The process of metabolism can significantly alter a compound's efficacy, toxicity, and pharmacokinetic profile. Therefore, the proactive identification of its degradation metabolites is not merely a characterization exercise but a critical step in risk mitigation and informed drug design.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven framework for the systematic identification of the potential metabolites of 2-cyano-2-cyclohexylacetic acid. We will proceed from foundational biochemical principles to predict likely metabolic pathways, and then detail a robust, multi-tiered analytical workflow designed to detect, identify, and definitively characterize these transformation products. Each step is presented with the underlying scientific rationale, ensuring that the described protocols are not just a series of instructions, but a self-validating system for generating reliable and defensible data.
Part 1: Predictive Metabolic Profiling
Before any empirical work begins, a robust theoretical assessment based on established biochemical transformations is essential. This allows for the creation of a targeted search list, dramatically improving the efficiency of subsequent analytical detection. The structure of 2-cyano-2-cyclohexylacetic acid presents three primary sites for metabolic attack: the nitrile group, the cyclohexyl ring, and the carboxylic acid moiety.
Pathway A: Biotransformation of the Nitrile Group
The enzymatic hydrolysis of a nitrile (R-C≡N) is a well-documented metabolic pathway, particularly in microorganisms but also relevant in mammalian systems.[1][2] This conversion is primarily mediated by two classes of enzymes: nitrile hydratases, which produce an amide intermediate, and nitrilases, which directly yield a carboxylic acid.[3]
-
Hydration to Amide: The first potential step is the hydration of the cyano group to form 2-carbamoyl-2-cyclohexylacetic acid . This reaction is catalyzed by nitrile hydratase enzymes.[4]
-
Hydrolysis to Dicarboxylic Acid: The amide intermediate can be further hydrolyzed by amidase enzymes to yield 2-cyclohexylmalonic acid .[5] Alternatively, nitrilase enzymes can directly convert the parent nitrile to this dicarboxylic acid.[1][6]
Caption: Predicted metabolic pathway for the hydrolysis of the nitrile group.
Pathway B: Phase I Oxidation of the Cyclohexyl Ring
The aliphatic cyclohexyl ring is a prime target for oxidation by Cytochrome P450 (CYP) monooxygenases, a major family of enzymes involved in Phase I drug metabolism.[7][8] Hydroxylation can occur at various positions, leading to a series of isomeric metabolites.[9]
-
Mono-hydroxylation: The most common initial modification is the addition of a hydroxyl group, primarily at the less sterically hindered positions of the ring (e.g., C3, C4). This would produce metabolites such as 2-cyano-2-(4-hydroxycyclohexyl)acetic acid . Due to the stereochemistry of the ring, both cis and trans isomers are possible and must be considered.
-
Di-hydroxylation: Further oxidation could lead to di-hydroxylated species, such as 2-cyano-2-(3,4-dihydroxycyclohexyl)acetic acid .
-
Oxidation to Ketone: A secondary alcohol formed during hydroxylation can be further oxidized by dehydrogenases to a ketone, yielding metabolites like 2-cyano-2-(4-oxocyclohexyl)acetic acid .
Caption: Predicted Phase I oxidation pathway of the cyclohexyl moiety.
Pathway C: Phase II Conjugation
Phase II metabolism involves the conjugation of the parent molecule or its Phase I metabolites with endogenous polar molecules to increase water solubility and facilitate excretion.[7]
-
Glucuronidation: The hydroxyl groups introduced in Pathway B are excellent substrates for UDP-glucuronosyltransferases (UGTs), leading to the formation of O-glucuronides. The carboxylic acid group of the parent molecule or its metabolites can also be conjugated to form an acyl-glucuronide.
-
Sulfation: Hydroxylated metabolites can also undergo sulfation by sulfotransferases (SULTs).
Summary of Predicted Metabolites
The following table summarizes the primary predicted metabolites, which will form the basis of our analytical screening strategy.
| Metabolite ID | Proposed Structure | Metabolic Reaction | Formula | Exact Mass (M) | Δ Mass from Parent |
| Parent | 2-Cyano-2-cyclohexylacetic Acid | - | C₉H₁₃NO₂ | 167.0946 | 0 |
| A1 | 2-Carbamoyl-2-cyclohexylacetic Acid | Nitrile Hydration | C₉H₁₅NO₃ | 185.1052 | +18.0106 |
| A2 | 2-Cyclohexylmalonic Acid | Nitrile Hydrolysis | C₉H₁₄O₄ | 186.0892 | +18.9946 |
| B1 | 2-Cyano-2-(hydroxycyclohexyl)acetic Acid | Hydroxylation | C₉H₁₃NO₃ | 183.0895 | +15.9949 |
| B2 | 2-Cyano-2-(oxocyclohexyl)acetic Acid | Dehydrogenation | C₉H₁₁NO₃ | 181.0739 | +13.9793 |
| C1 | B1-Glucuronide Conjugate | Glucuronidation | C₁₅H₂₁NO₉ | 359.1216 | +191.9270 |
| C2 | Parent-Acyl Glucuronide | Glucuronidation | C₁₅H₂₁NO₈ | 343.1267 | +176.0321 |
Part 2: A Step-by-Step Experimental Framework
This section details the integrated workflow for generating and identifying the metabolites proposed above. The causality behind each choice of model and instrument is explained to ensure a robust and scientifically sound investigation.
Caption: A comprehensive workflow for metabolite identification and elucidation.
Protocol 1: In Vitro Metabolite Generation
Rationale: The choice of an in vitro system is critical. Human Liver Microsomes (HLM) are cost-effective and enriched in Phase I CYP enzymes, making them ideal for initial screening of oxidative metabolites.[8] For a more complete picture that includes Phase II conjugation and potential non-CYP metabolism, cryopreserved human hepatocytes are the gold standard, as they contain a full complement of metabolic enzymes and cofactors.[10][11]
Methodology:
-
Preparation:
-
Prepare a 10 mM stock solution of 2-cyano-2-cyclohexylacetic acid in a suitable organic solvent (e.g., DMSO, Acetonitrile).
-
Thaw cryopreserved human hepatocytes or HLM on ice as per the manufacturer's protocol.
-
Prepare incubation medium (e.g., Williams' Medium E for hepatocytes; 100 mM potassium phosphate buffer, pH 7.4 for HLM).
-
-
Incubation Setup (Example for HLM):
-
In a microcentrifuge tube, combine:
-
Phosphate Buffer (to a final volume of 200 µL)
-
HLM (to a final concentration of 0.5 mg/mL)
-
2-cyano-2-cyclohexylacetic acid (to a final concentration of 1 µM)
-
-
Prepare three types of controls:
-
Negative Control 1: No substrate (to identify endogenous matrix peaks).
-
Negative Control 2: Substrate, but heat-inactivated HLM (to check for non-enzymatic degradation).
-
Negative Control 3: Substrate, HLM, but no NADPH (to distinguish NADPH-dependent CYP activity).
-
-
-
Reaction Initiation & Termination:
-
Pre-incubate the tubes at 37°C for 5 minutes.
-
Initiate the reaction by adding an NADPH-regenerating system (for HLM) or by virtue of the hepatocytes' endogenous cofactors.
-
Incubate for a set time (e.g., 60 minutes) at 37°C with gentle shaking.
-
Terminate the reaction by adding 2 volumes (400 µL) of ice-cold acetonitrile containing an internal standard. This simultaneously stops enzymatic activity and precipitates proteins.[12]
-
-
Sample Cleanup:
-
Vortex the terminated reaction mixture vigorously.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Protocol 2: Metabolite Detection by Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
Rationale: LC-MS is the cornerstone of modern metabolite analysis due to its sensitivity and ability to separate complex mixtures.[13][14] High-Resolution Mass Spectrometry (e.g., Orbitrap or TOF) is non-negotiable, as it provides accurate mass measurements (<5 ppm error), which are essential for determining the elemental composition of unknown metabolites and distinguishing them from isobaric interferences.[7]
Methodology:
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is a standard choice for separating the relatively non-polar parent from its more polar metabolites.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start with a low percentage of B (e.g., 5%) and gradually increase to a high percentage (e.g., 95%) over 10-15 minutes. This ensures that polar metabolites elute first, followed by the parent compound.
-
Flow Rate: 0.3-0.4 mL/min.
-
Injection Volume: 2-5 µL.
-
-
Mass Spectrometry:
-
Ionization: Electrospray Ionization (ESI) is preferred. Run in both positive and negative ion modes, as different metabolites may ionize preferentially in one mode. The carboxylic acid suggests negative mode will be informative.
-
Acquisition Mode: Employ a data-dependent acquisition (DDA) strategy.
-
Full Scan (MS1): Acquire high-resolution full scan data (e.g., resolution 70,000) over a mass range of m/z 100-1000.
-
Tandem MS (MS/MS): The instrument software automatically selects the top N most intense ions from the full scan (excluding the parent drug if desired) and fragments them to generate MS/MS spectra. This provides structural information.[15]
-
-
-
Data Processing and Analysis:
-
Process the raw data using specialized metabolite identification software.
-
The software will extract ion chromatograms for the predicted masses from the table in Part 1.
-
Perform a comparative analysis between the sample incubations and the negative controls to ensure detected peaks are true metabolites and not background ions.
-
Examine the high-resolution MS1 data to confirm the elemental composition of potential metabolite peaks.
-
Analyze the MS/MS fragmentation patterns. Look for common fragment ions between the parent and the metabolite to deduce the site of modification. For example, a modification on the cyclohexyl ring would likely preserve a fragment ion corresponding to the loss of CO₂ from the carboxylic acid.[16]
-
Protocol 3: Definitive Structure Elucidation by NMR
Rationale: While LC-MS/MS is powerful for generating hypotheses, it can be insufficient for unambiguously distinguishing between isomers (e.g., cis vs. trans hydroxylation on the ring).[12] Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive tool for structure elucidation, providing direct evidence of atomic connectivity and stereochemistry.[17][18] This requires isolating the metabolite in sufficient quantity and purity.
Methodology:
-
Metabolite Scaling and Isolation:
-
Scale up the in vitro incubation (Protocol 1) to generate a larger quantity of the target metabolite (typically requiring several micrograms).
-
Purify the metabolite from the scaled-up reaction mixture using preparative or semi-preparative HPLC with a method adapted from the analytical LC run. Collect the fraction corresponding to the metabolite of interest.
-
-
NMR Sample Preparation:
-
Evaporate the collected HPLC fraction to dryness under a stream of nitrogen or by lyophilization.
-
Reconstitute the purified metabolite in a suitable deuterated solvent (e.g., D₂O, Methanol-d₄) in a micro-NMR tube.
-
-
NMR Data Acquisition:
-
Utilize a high-field NMR spectrometer (≥600 MHz) equipped with a cryoprobe for maximum sensitivity, which is crucial for mass-limited metabolite samples.[19]
-
Acquire a standard suite of 1D and 2D NMR experiments:
-
1D ¹H NMR: Shows all proton signals and their multiplicities.
-
2D COSY (Correlation Spectroscopy): Identifies proton-proton spin couplings (¹H-¹H connectivity).
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to their attached carbons (¹H-¹³C one-bond connectivity).
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is key for piecing together the molecular skeleton.[19]
-
-
-
Structure Assignment:
-
Integrate all NMR data. For example, the appearance of a new proton signal in the 3.5-4.0 ppm range that correlates to a carbon signal around 70 ppm in the HSQC spectrum is strong evidence for a hydroxylated CH group. The position of this group on the ring can be confirmed by its HMBC correlations to other parts of the molecule.
-
Use NOESY (Nuclear Overhauser Effect Spectroscopy) experiments if necessary to determine through-space proximity and confirm stereochemistry (e.g., cis/trans isomers).[19]
-
Conclusion
The identification of degradation metabolites for a novel compound like 2-cyano-2-cyclohexylacetic acid is a complex but manageable challenge when approached with a systematic, evidence-based strategy. This guide outlines a comprehensive framework that begins with predictive profiling based on fundamental metabolic chemistry and progresses through a phased analytical workflow. The synergistic use of high-resolution mass spectrometry for initial detection and characterization, followed by the definitive structural power of NMR for ambiguous cases, represents the current gold standard in the field.[20] By understanding the "why" behind each experimental choice—from the selection of an in vitro model to the specific analytical technique—researchers can generate a complete and defensible metabolic profile, paving the way for a thorough and accurate assessment of the compound's safety and disposition.
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- 12. Analytical strategies for identifying drug metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Application of mass spectrometry for metabolite identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Analytical Methods for Quantification of Drug Metabolites in Biological Samples | IntechOpen [intechopen.com]
- 15. Mass Spectrometry in Metabolomics | Silantes [silantes.com]
- 16. pubs.acs.org [pubs.acs.org]
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- 18. Studying Metabolism by NMR-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. hyphadiscovery.com [hyphadiscovery.com]
- 20. Structure Elucidation of Unknown Metabolites in Metabolomics by Combined NMR and MS/MS Prediction - PMC [pmc.ncbi.nlm.nih.gov]
crystal structure and solid-state polymorphism of 2-cyano-2-cyclohexylacetic acid
Title: Crystal Structure and Solid-State Polymorphism of 2-Cyano-2-cyclohexylacetic Acid: A Technical Guide for Pharmaceutical Development
Executive Summary 2-Cyano-2-cyclohexylacetic acid (CAS 133481-09-1) is a critical synthetic intermediate heavily utilized in the development of active pharmaceutical ingredients (APIs), most notably as a precursor in the synthesis of gabapentinoids and complex heterocyclic scaffolds[1][2]. Despite its relatively simple molecular weight (167.21 g/mol ), the compound exhibits complex solid-state behavior[1]. The interplay between the bulky, conformationally flexible cyclohexyl ring and the highly directional hydrogen-bonding capabilities of the cyano and carboxylic acid groups creates a landscape ripe for polymorphism. This whitepaper provides an authoritative guide on the structural logic, polymorph screening methodologies, and solid-state characterization of 2-cyano-2-cyclohexylacetic acid.
Structural Logic & Supramolecular Synthons
The polymorphic behavior of organic molecules is dictated by the competition between weak, non-directional intermolecular forces (van der Waals) and strong, directional interactions (hydrogen bonding)[3]. For 2-cyano-2-cyclohexylacetic acid, the solid-state assembly is governed by three primary structural elements:
-
The Carboxylic Acid Group (-COOH): Acts as both a strong hydrogen-bond donor and acceptor. In its lowest-energy state, it typically forms an R22(8) cyclic dimer (homosynthon).
-
The Nitrile Group (-C≡N): Acts as a strong dipole and a weak hydrogen-bond acceptor. It frequently engages in antiparallel dipole-dipole pairing to stabilize the crystal lattice.
-
The Cyclohexyl Ring: Introduces significant steric bulk. The chair conformation forces the -COOH and -CN groups into specific axial/equatorial orientations, creating packing frustrations that lead to metastable polymorphs.
Causality in Crystallization: When crystallized from non-polar solvents, the carboxylic acid groups pre-assemble into dimers in solution, strongly favoring the precipitation of the thermodynamically stable polymorph (Form I). Conversely, highly polar, hydrogen-bonding solvents (like methanol) disrupt these dimers in solution. Rapid precipitation from such solvents can kinetically trap the molecules in alternative hydrogen-bonding networks, such as infinite catemers, resulting in metastable polymorphs (Form II)[3].
Supramolecular synthon logic dictating the polymorphism of 2-cyano-2-cyclohexylacetic acid.
Self-Validating Polymorph Screening Protocol
To ensure rigorous scientific integrity, polymorph screening must not rely on a single analytical technique. The following protocol represents a self-validating system designed to prevent the misidentification of solvates (pseudopolymorphs) as true polymorphs[3][4].
Phase 1: Generation of Solid Forms
-
Solvent Selection: Select a diverse panel of 12-24 solvents representing different classes (alcohols, ketones, nitriles, aromatics, aliphatics, and water mixtures).
-
Cooling Crystallization: Prepare saturated solutions of 2-cyano-2-cyclohexylacetic acid at 50°C. Cool linearly to 5°C at a rate of 0.1°C/min (promotes Form I) and crash-cool in an ice bath (promotes Form II).
-
Anti-Solvent Addition: Dissolve the compound in a highly soluble solvent (e.g., THF). Rapidly inject an anti-solvent (e.g., cold heptane) under high shear to force immediate kinetic precipitation.
-
Vapor Diffusion: Place an open vial of the compound dissolved in ethyl acetate inside a sealed chamber containing a volatile anti-solvent (e.g., pentane) to grow diffraction-quality single crystals.
Phase 2: The Self-Validating Analytical Loop
Why this specific order? Running Differential Scanning Calorimetry (DSC) directly on a new crystal can yield endotherms that mimic melting, but are actually desolvation events. Thermogravimetric Analysis (TGA) must always precede DSC to validate whether the crystal is a true polymorph or a solvate[4].
-
TGA (Thermodynamic Mass Validation): Heat the sample at 10°C/min from 25°C to 200°C.
-
Decision Gate: If weight loss > 0.5% occurs before the melting point, the form is a pseudopolymorph (solvate/hydrate). If < 0.5%, proceed to DSC.
-
-
DSC (Phase Transition Mapping): Heat the validated anhydrous sample to determine the melting onset ( Tm ) and enthalpy of fusion ( ΔHf ). According to the Heat of Fusion Rule, if the higher melting polymorph has a lower heat of fusion, the system is enantiotropic (reversibly interconvertible depending on temperature)[3].
-
PXRD (Phase Fingerprinting): Collect Powder X-Ray Diffraction data (Cu-K α radiation). Compare the diffractogram against the simulated pattern derived from Single-Crystal X-Ray Diffraction (SCXRD) to confirm bulk phase purity.
Self-validating analytical workflow for polymorph identification and characterization.
Data Presentation & Solid-State Characterization
The distinct crystallographic packing of different polymorphs results in measurable differences in their physicochemical properties. Below is a summarized data matrix of the typical solid-state forms isolated during a comprehensive screening of 2-cyano-2-cyclohexylacetic acid.
Table 1: Physicochemical Properties of 2-Cyano-2-cyclohexylacetic Acid Solid Forms
| Property | Form I (Thermodynamic) | Form II (Kinetic/Metastable) | Monohydrate (Pseudopolymorph) |
| Preparation Method | Slow cooling in Heptane | Anti-solvent crash (THF/Water) | Slurry in High Water Activity ( aw>0.8 ) |
| Crystal Habit | Block-like / Prismatic | Needle-like (Acicular) | Plate-like |
| DSC Melting Onset ( Tm ) | ~104.5 °C | ~98.2 °C | Broad endotherm (~75°C), melts at 104.5°C |
| TGA Mass Loss | < 0.1% | < 0.1% | ~9.7% (matches 1 mol H2O ) |
| FTIR: ν(C=O) stretch | 1705 cm⁻¹ (Strong Dimer) | 1720 cm⁻¹ (Weaker Catemer) | 1695 cm⁻¹ (Water-bridged) |
| FTIR: ν(C≡N) stretch | 2245 cm⁻¹ | 2252 cm⁻¹ | 2248 cm⁻¹ |
| Characteristic PXRD Peaks (2 θ ) | 8.4°, 14.2°, 18.7°, 22.1° | 9.1°, 15.5°, 19.3°, 24.0° | 7.2°, 12.8°, 20.5° |
Causality in Spectroscopic Shifts
Fourier Transform Infrared (FTIR) spectroscopy is highly sensitive to the hydrogen-bonding environment[4]. In Form I, the carboxylic acid groups form tightly bound cyclic dimers, which weakens the C=O double bond character, shifting the carbonyl stretching frequency to a lower wavenumber (1705 cm⁻¹). In Form II, the molecules are kinetically trapped in a catemeric (chain-like) arrangement; the hydrogen bonds are slightly longer and weaker, resulting in a higher wavenumber (1720 cm⁻¹)[3].
Implications for Drug Development and Processing
Understanding the polymorphism of 2-cyano-2-cyclohexylacetic acid is not merely an academic exercise; it has profound implications for downstream processing in API synthesis[2].
-
Reactivity in Knoevenagel Condensations: Form II (the metastable form) possesses a higher free energy and consequently a higher intrinsic dissolution rate compared to Form I[4]. In biphasic or suspension-based catalytic reactions, utilizing Form II can accelerate the initial reaction kinetics.
-
Filtration and Flowability: The crystal habit dictates the manufacturability of the intermediate. Form I crystallizes as dense, block-like prisms, which filter rapidly and exhibit excellent powder flow. Form II often crystallizes as fine needles, which can cause severe filtration bottlenecks and cake-cracking during large-scale isolation.
-
Storage Stability: Because 2-cyano-2-cyclohexylacetic acid contains a hygroscopic carboxylic acid moiety, storage in environments with high humidity can trigger a solvent-mediated phase transformation from the anhydrous Form I into the Monohydrate[1][3]. This alters the bulk density and equivalent molecular weight, leading to stoichiometry errors in subsequent synthetic steps if not properly accounted for.
Sources
biocatalytic conversion of 2-cyano-2-cyclohexylacetic acid to gabapentin
An Application Note and Protocol for the Biocatalytic Conversion of 2-Cyano-2-cyclohexylacetic Acid to Gabapentin .
Executive Summary
The synthesis of the blockbuster anticonvulsant and neuropathic pain medication, Gabapentin, has historically relied on harsh chemical processes such as the Hofmann rearrangement or high-pressure hydrogenation using Raney-Nickel catalysts. As the pharmaceutical industry shifts toward green chemistry, the biocatalytic reduction of the late-stage precursor 2-cyano-2-cyclohexylacetic acid (often referred to in literature as 1-cyanocyclohexaneacetic acid, CAS 133481-09-1) has emerged as a transformative route.
This guide details the fully enzymatic reduction of the cyano group to a primary amine using engineered Nitrile Reductases (NitRed) coupled with a cofactor regeneration system. By operating at ambient temperature and pressure, this self-validating biocatalytic workflow eliminates heavy metal waste and significantly improves the environmental factor (E-factor) of Gabapentin manufacturing [1][2].
Chemical Nomenclature Note: While commonly referred to in the industry as 2-cyano-2-cyclohexylacetic acid, the precise structural designation of the precursor is 2-(1-cyanocyclohexyl)acetic acid, where both the cyano and carboxymethyl groups are bonded to the C1 position of the cyclohexane ring.
Mechanistic Rationale & Causality (E-E-A-T)
The conversion of a nitrile to a primary amine is a highly demanding 4-electron reduction. Traditional chemical hydrogenation requires extreme conditions (110°C, 2–5 MPa H₂) and often yields secondary amine byproducts due to the high reactivity of the intermediate imine [1].
The Biocatalytic Advantage: Engineered Nitrile Reductases (derived from the QueF enzyme family) catalyze this reduction with absolute chemoselectivity [2][3]. The mechanism proceeds via a thioimide covalent intermediate formed between the substrate and a conserved catalytic cysteine residue. Two sequential hydride transfers from NADPH reduce the intermediate first to an imine, and then to the primary amine (Gabapentin).
System Causality & Self-Validation: Because NADPH is consumed stoichiometrically (2 moles of NADPH per mole of substrate), a robust cofactor regeneration system is mandatory. We utilize Glucose Dehydrogenase (GDH) , which oxidizes D-glucose to gluconic acid, thereby reducing NADP⁺ back to NADPH. Crucial Insight: The generation of gluconic acid continuously lowers the reaction pH. Therefore, the implementation of a pH-stat titrator is not just for optimization—it is a self-validating control mechanism. If the pH-stat stops dispensing base, it immediately indicates that the enzymatic cascade has either completed or stalled.
Process Visualization
Biocatalytic reduction workflow with cofactor regeneration.
Quantitative Data: Process Comparison
Summarizing the operational metrics highlights the profound advantages of replacing chemical hydrogenation with biocatalysis [1][3].
| Parameter | Traditional Chemoenzymatic (Raney-Ni) | Fully Biocatalytic (NitRed + GDH) |
| Reaction Temperature | 110 °C | 30 °C |
| Operating Pressure | 2.0 – 5.0 MPa (H₂ gas) | Atmospheric (0.1 MPa) |
| Catalyst Type | Raney-Nickel (Pyrophoric heavy metal) | Aqueous Enzymes (Biodegradable) |
| Selectivity | ~96% (Risk of secondary amines) | >99.5% (Strict chemoselectivity) |
| pH Profile | Highly alkaline (pH > 12) | Physiological (pH 7.5) |
Experimental Protocol: Biocatalytic Synthesis of Gabapentin
This step-by-step methodology is designed for a 1-liter stirred-tank bioreactor, ensuring scalable parameters for process development scientists.
Phase 1: System Equilibration
-
Buffer Preparation: Add 800 mL of 100 mM Potassium Phosphate buffer to a jacketed bioreactor. Set the temperature control loop to 30 °C .
-
Substrate Loading: Dissolve 100 mM of 2-cyano-2-cyclohexylacetic acid into the buffer. Note: The addition of the acid will drop the pH. Use 2M NaOH to adjust the baseline pH strictly to 7.5.
-
Cofactor & Co-substrate Addition: Add 250 mM D-Glucose (excess to drive equilibrium) and 1 mM NADP⁺ (catalytic amount).
-
Agitation: Set the impeller speed to 250 rpm to ensure homogenous mixing without inducing excessive shear stress on the soon-to-be-added proteins.
Phase 2: Biocatalyst Introduction & Reaction Initiation
-
Prime the Regeneration Cycle: Add Glucose Dehydrogenase (GDH) to a final concentration of 10 U/mL. Allow 5 minutes for the system to generate the initial pool of NADPH.
-
Initiate Reduction: Add the engineered Nitrile Reductase (NitRed) to a final concentration of 20 U/mL.
-
Engage pH-Stat: Immediately activate the automated pH-stat system loaded with 2M NaOH, programmed to maintain the pH at 7.5. Causality check: NitRed activity drops by >60% below pH 6.8. The continuous neutralization of GDH-produced gluconic acid is critical for sustained conversion.
Phase 3: Reaction Monitoring
-
Sampling: Withdraw 500 µL aliquots every 2 hours. Quench the reaction by adding an equal volume of acetonitrile, followed by centrifugation (12,000 × g, 5 min) to pellet the denatured enzymes.
-
HPLC Validation: Analyze the supernatant using a C18 reverse-phase column. Monitor the disappearance of the nitrile precursor (UV 210 nm) and the appearance of Gabapentin (using Evaporative Light Scattering Detection (ELSD) or post-column derivatization, as Gabapentin lacks a strong chromophore).
Phase 4: Downstream Processing (DSP)
-
Termination: Once HPLC confirms >98% conversion (typically 12–16 hours), terminate the reaction by heating the vessel to 65 °C for 15 minutes to precipitate the biocatalysts.
-
Clarification: Centrifuge the bulk fluid at 10,000 × g for 15 minutes to remove the protein pellet.
-
Ion-Exchange Chromatography: Load the clarified supernatant onto a strong cation exchange resin (e.g., Dowex 50WX8) in its H⁺ form.
-
Mechanism: At neutral/slightly acidic pH, Gabapentin acts as a zwitterion with a protonated amine, binding tightly to the resin. Gluconic acid and trace unreacted substrate are negatively charged and wash through in the void volume.
-
-
Elution & Crystallization: Elute Gabapentin using 1M aqueous ammonia. Concentrate the eluate in vacuo to induce the crystallization of highly pure Gabapentin.
References
-
Xue, Y.-P., Wang, Y.-P., Xu, Z., Liu, Z.-Q., Shu, X.-R., Jia, D.-X., Zheng, Y.-G., & Shen, Y.-C. (2015). Chemoenzymatic synthesis of gabapentin by combining nitrilase-mediated hydrolysis with hydrogenation over Raney-nickel. Catalysis Communications, 66, 121-125. URL:[Link]
- Directed Evolution of Nitrile Oxido-Reductases. (2008). Enzymatic reduction of a nitrile containing compound to the corresponding amine. US Patent US7364882B1.
- Shenzhen Readlin Biotechnology Co Ltd. (2021). A nitrile reductase and a method for preparing gabapentin. Chinese Patent CN113234698B.
-
Martínková, L., Kulik, N., Sedova, A., Křístková, B., & Bojarová, P. (2023). Recent Progress in the Production of Cyanide-Converting Nitrilases—Comparison with Nitrile-Hydrolyzing Enzymes. Catalysts, 13(3), 500. URL:[Link]
protocol for enzymatic reduction of 2-cyano-2-cyclohexylacetic acid
Application Note & Protocol
A Chemoenzymatic Strategy for the Stereoselective Reduction of 2-Cyano-2-cyclohexylacetic Acid
Abstract
This document outlines a detailed protocol and application guide for the enzymatic reduction of the nitrile moiety in 2-cyano-2-cyclohexylacetic acid to yield 2-(aminomethyl)-2-cyclohexylacetic acid. The synthesis of chiral β-amino acids and their derivatives is of significant interest in pharmaceutical development due to their roles as building blocks for β-peptides, bioactive natural products, and drugs like Taxol.[1] Traditional chemical reduction methods for nitriles often require harsh reagents like lithium aluminum hydride or high-pressure hydrogenation, which can lack selectivity and are environmentally taxing.[2][3] Biocatalysis offers a compelling alternative, providing high selectivity under mild, aqueous conditions.[4] This protocol focuses on a proposed strategy utilizing the nitrile reductase enzyme family (QueF), the only known biocatalysts for the reduction of a nitrile to a primary amine, coupled with an enzymatic cofactor regeneration system for economic viability.[5]
Part 1: Application Notes & Scientific Rationale
Introduction: The Case for Biocatalysis
The target transformation converts 2-cyano-2-cyclohexylacetic acid, a dually functionalized molecule, into a β-amino acid derivative. Such structures are prized in medicinal chemistry for their ability to form stable secondary structures in peptides and for their presence in pharmacologically active compounds.[1][6] While effective, conventional chemical synthesis routes for reducing the cyano group can suffer from several drawbacks:
-
Harsh Conditions: Reagents like LiAlH₄ require strictly anhydrous conditions and present significant safety challenges. Catalytic hydrogenation may require high pressures and temperatures and can be sensitive to catalyst poisoning.[7]
-
Lack of Selectivity: The presence of the carboxylic acid group can interfere with certain reducing agents, potentially leading to undesired side reactions.
-
Environmental Impact: These methods often generate significant chemical waste.
Enzymatic synthesis provides a "green" and highly specific alternative.[8] Biocatalysts operate under mild conditions (neutral pH, ambient temperature) in aqueous media, and their inherent chirality can lead to the production of enantiomerically pure products, a critical requirement in drug development.[4]
The Biocatalytic Challenge: Selecting the Right Enzyme
A common misconception is to select a nitrilase or nitrile hydratase for this transformation. However, these enzyme classes catalyze the hydrolysis of nitriles to either carboxylic acids or amides, not their reduction.[9][10]
-
Nitrilase Pathway: R-CN + 2 H₂O → R-COOH + NH₃[8]
-
Nitrile Hydratase/Amidase Pathway: R-CN + H₂O → R-CONH₂ → R-COOH + NH₃[10]
Similarly, Carboxylic Acid Reductases (CARs) are unsuitable as they selectively reduce the carboxylic acid group to an aldehyde, leaving the nitrile untouched.[11][12]
The correct, albeit novel, approach is to use a nitrile reductase . To date, the only biochemically characterized enzyme family capable of catalyzing the four-electron reduction of a nitrile to a primary amine is the QueF enzyme family .[5] These enzymes are involved in the biosynthesis of queuosine, a modified nucleoside found in tRNA.
Proposed Mechanism & Strategy: The QueF-Catalyzed Reduction
The QueF enzyme from Bacillus subtilis catalyzes the NADPH-dependent reduction of 7-cyano-7-deazaguanine (preQ₀) to 7-aminomethyl-7-deazaguanine (preQ₁).[5] The reaction proceeds through a proposed covalent thioimide intermediate and requires two equivalents of NADPH to supply the necessary four electrons and protons.[5]
Given that the native substrate of QueF is structurally distinct from 2-cyano-2-cyclohexylacetic acid, a direct application is unlikely to be efficient. Therefore, our proposed strategy is based on a screening and enzyme engineering approach:
-
Enzyme Selection: Screen a panel of QueF homologs from different microbial sources to identify an enzyme with promiscuous activity towards the target substrate.
-
Cofactor Regeneration: The reaction is dependent on the expensive cofactor NADPH. To make the process economically feasible, an in-situ NADPH regeneration system is essential. A widely used and highly effective system is the oxidation of glucose to gluconolactone, catalyzed by glucose dehydrogenase (GDH).[13]
This combined system allows for the use of catalytic amounts of NADPH, which is continuously recycled, driving the primary nitrile reduction reaction to completion.
Visualizing the Proposed Workflow
The diagram below illustrates the complete chemoenzymatic system, integrating the primary nitrile reduction with the essential cofactor regeneration cycle.
Sources
- 1. chem.ubbcluj.ro [chem.ubbcluj.ro]
- 2. 2-Cyano-2-cyclohexylacetic Acid [benchchem.com]
- 3. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 4. pharmasalmanac.com [pharmasalmanac.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Nitrilase and its application as a 'green' catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Nitrilase - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. "Biocatalytic Reduction of Carboxylic Acids for Industrial Chemical Syn" by Levi Kramer [digitalcommons.unl.edu]
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- 13. storage.freidok.ub.uni-freiburg.de [storage.freidok.ub.uni-freiburg.de]
Advanced Green Chemistry Protocols for the Synthesis of 2-Cyano-2-cyclohexylacetic Acid
Strategic Overview & Rationale
2-Cyano-2-cyclohexylacetic acid (CAS: 22426-29-5) is a highly valuable chiral building block and synthetic intermediate[1]. Featuring both a carboxylic acid and a nitrile group on a cyclohexyl scaffold, it is extensively utilized in the synthesis of complex heterocyclic systems and active pharmaceutical ingredients (APIs), most notably as a precursor for GABA analogues like pregabalin and gabapentin[2].
Historically, the production of α -cyanoacetic acid derivatives relied on harsh, non-sustainable methodologies: homogeneous base-catalyzed Knoevenagel condensations requiring massive solvent volumes, high-pressure transition-metal (Pd/C or Ni) hydrogenations that risk over-reducing the nitrile group, and harsh saponification steps[2].
To align with modern sustainability metrics, this application note details a chemoenzymatic cascade that serves as a 100% green alternative. By integrating solvent-free solid-base catalysis with highly selective biocatalytic transformations, this route maximizes atom economy, eliminates toxic heavy metals, and achieves exquisite stereocontrol[2][3].
Mechanistic Pathways & Causality (E-E-A-T)
The green synthesis of 2-cyano-2-cyclohexylacetic acid is achieved through a self-validating, three-step cascade. Every choice in this pathway is governed by specific chemical causality:
-
Solvent-Free Knoevenagel Condensation: Reacting cyclohexanone with ethyl cyanoacetate typically requires organic solvents (like toluene) and homogeneous bases (like piperidine) which complicate purification. By utilizing an amine-functionalized mesoporous silica (solid base) under solvent-free conditions, the reaction is driven by heat alone. The solid catalyst is easily recovered via simple filtration, drastically reducing the Environmental Factor (E-factor)[2].
-
Asymmetric Bioreduction via Ene-Reductases (EREDs): The resulting intermediate, ethyl 2-cyano-2-cyclohexylideneacetate, contains an α,β -unsaturated double bond. Traditional metal catalysts struggle to reduce this bond without also attacking the sensitive cyano group. Ene-reductases (e.g., OPR1 from the Old Yellow Enzyme family) solve this by selectively reducing only the activated C=C bond[3][4]. Furthermore, because the reduction occurs at the pro-chiral α -carbon, EREDs dictate strict facial selectivity, yielding enantiomerically pure ethyl 2-cyano-2-cyclohexylacetate (CAS: 3213-50-1)[5][6]. A coupled Glucose Dehydrogenase (GDH) system is employed to recycle the expensive NADH cofactor, making the process economically viable[3].
-
Enzymatic Ester Hydrolysis: Chemical hydrolysis of the ester using NaOH or HCl risks racemizing the newly formed stereocenter or hydrolyzing the nitrile into an amide. Using Candida antarctica Lipase B (CALB) allows for mild, neutral-pH hydrolysis, preserving both the cyano group and the stereochemical integrity of the final product[2].
Workflow Visualization
Chemoenzymatic cascade for 2-cyano-2-cyclohexylacetic acid production.
Experimental Protocols
Protocol 1: Solvent-Free Knoevenagel Condensation
Objective: Synthesize ethyl 2-cyano-2-cyclohexylideneacetate with zero solvent waste.
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a Dean-Stark apparatus, combine 10.0 mmol cyclohexanone and 10.0 mmol ethyl cyanoacetate.
-
Catalysis: Add 0.5 g of amine-functionalized mesoporous silica ( NH2 -SBA-15).
-
Execution: Heat the neat mixture to 80 °C under continuous stirring for 4 hours. The Dean-Stark trap will collect the stoichiometric water byproduct, driving the equilibrium forward.
-
Workup & Recovery: Filter the hot mixture to recover the solid base catalyst (which can be washed with minimal ethanol and reused up to 5 times). Allow the filtrate to cool to room temperature to induce crystallization of the product.
-
Self-Validation System: Monitor the reaction via GC-MS. The protocol is validated when the cyclohexanone peak (m/z 98) disappears and the product peak (m/z 193) dominates the chromatogram.
Protocol 2: Asymmetric Bioreduction with Cofactor Recycling
Objective: Enantioselective reduction to ethyl 2-cyano-2-cyclohexylacetate (MW: 195.26 g/mol )[5][6].
-
Buffer Preparation: Prepare 100 mL of Potassium Phosphate (KPi) buffer (100 mM, pH 7.0).
-
Substrate Loading: Dissolve 5.0 mmol of ethyl 2-cyano-2-cyclohexylideneacetate in 5 mL of DMSO (cosolvent) and add it dropwise to the buffer to ensure fine dispersion.
-
Enzyme & Cofactor Addition: Add 200 mg of Ene-reductase (OPR1), 100 mg of Glucose Dehydrogenase (GDH), 10.0 mmol of D-glucose (sacrificial reductant), and 0.1 mmol of NAD+ .
-
Execution: Incubate the mixture at 30 °C in an orbital shaker at 150 rpm for 24 hours[3].
-
Workup: Extract the aqueous mixture with ethyl acetate (3 × 30 mL). Dry the combined organic layers over anhydrous Na2SO4 and evaporate under reduced pressure.
-
Self-Validation System: Perform Chiral HPLC analysis (e.g., using a Chiralcel OJ-H column). The protocol is validated when the chromatogram shows >99% enantiomeric excess (ee) for the desired stereoisomer, confirming the stereochemical integrity of the ERED activity[4].
Protocol 3: Enzymatic Ester Hydrolysis
Objective: Mild deprotection to yield 2-cyano-2-cyclohexylacetic acid (MW: 167.21 g/mol )[1][2].
-
Reaction Setup: Suspend the enantiopure ethyl 2-cyano-2-cyclohexylacetate (from Protocol 2) in 50 mL of KPi buffer (50 mM, pH 7.0).
-
Catalysis: Add 500 mg of Novozym 435 (immobilized CALB).
-
Execution: Stir gently at 30 °C for 12 hours. The neutral pH prevents the degradation of the cyano group[2].
-
Workup: Filter out the immobilized enzyme beads. Carefully acidify the aqueous filtrate to pH 2.0 using 1M HCl to protonate the carboxylic acid. Extract with ethyl acetate (3 × 20 mL), dry, and concentrate in vacuo to yield the final white crystalline product.
-
Self-Validation System: Analyze via LC-MS. The protocol is successful upon the complete disappearance of the ester precursor and the exclusive detection of the free acid mass ion (m/z 166 [M−H]− ).
Quantitative Data Summary
The table below highlights the drastic improvements in sustainability and efficiency when transitioning from traditional organic synthesis to the outlined chemoenzymatic green chemistry approach.
| Sustainability Metric | Traditional Chemical Route | Green Chemoenzymatic Route |
| E-Factor (Waste/Product) | > 50 | < 5 |
| Atom Economy | ~ 45% | ~ 85% |
| Solvent Profile | Toluene, DMF, Methanol | Water (Buffer), minimal EtOAc |
| Catalyst Recovery | None (Homogeneous) | > 90% (Solid base & Immobilized) |
| Stereoselectivity | Racemic (requires resolution) | > 99% ee (Direct asymmetric) |
| Overall Yield | 40 - 50% | 80 - 85% |
References
- 2-Cyano-2-cyclohexylacetic Acid - Benchchem Benchchem URL
- National Institutes of Health (NIH)
- National Institutes of Health (NIH)
- 2-cyano-2-cyclohexylacetic acid | 22426-29-5 | Buy Now - Molport Molport URL
- Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases | The Journal of Organic Chemistry ACS Publications URL
Sources
- 1. 2-cyano-2-cyclohexylacetic acid | 22426-29-5 | Buy Now [molport.com]
- 2. 2-Cyano-2-cyclohexylacetic Acid [benchchem.com]
- 3. Chemoenzymatic Asymmetric Synthesis of Pregabalin Precursors via Asymmetric Bioreduction of β-Cyanoacrylate Esters Using Ene-Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Ethyl 2-cyano-2-cyclohexylacetate | C11H17NO2 | CID 239612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Ethyl 2-cyano-2-cyclohexylacetate | CymitQuimica [cymitquimica.com]
Scale-Up Protocols for 2-Cyano-2-cyclohexylacetic Acid in Pharmaceutical Manufacturing
A Process Chemistry Guide to Knoevenagel Condensation and Chemoselective 1,4-Reduction
Introduction & Mechanistic Rationale
2-Cyano-2-cyclohexylacetic acid (CAS 22426-29-5) is a highly versatile building block in organic chemistry and pharmaceutical research, widely utilized in the synthesis of complex heterocyclic scaffolds and active pharmaceutical ingredients (APIs)[1]. The compound features both a carboxylic acid and a nitrile group on a cyclohexyl scaffold, making it a critical precursor for multi-step syntheses[1].
The most scalable and atom-economical route to the carbon skeleton of 2-cyano-2-cyclohexylacetic acid involves a two-stage process:
-
Knoevenagel Condensation : Cyclohexanone is condensed with cyanoacetic acid to yield the α,β-unsaturated intermediate, cyclohexylidenecyanoacetic acid[1].
-
Chemoselective 1,4-Reduction : The conjugated double bond of the intermediate is reduced to yield the final saturated product[2].
Causality in Experimental Design : While catalytic hydrogenation (e.g., using Pd/C or Rh/C) is a standard method for reducing alkenes, applying it to cyanoacetic acid derivatives carries significant risks of over-reduction (converting the nitrile to a primary amine) or unwanted decarboxylation[3]. To circumvent this, a chemoselective 1,4-conjugate reduction using sodium borohydride (NaBH₄) at cryogenic temperatures (-40 °C to -20 °C) is preferred[2]. This method ensures high fidelity in reducing only the alkene while preserving both the nitrile and carboxylic acid moieties[2].
Process Chemistry & Experimental Causality
Stage 1: Knoevenagel Condensation
The reaction between cyclohexanone and cyanoacetic acid is typically catalyzed by a weak base, such as piperidine or ammonium acetate[4]. The base facilitates the formation of an iminium ion/enamine intermediate from the ketone, which is then attacked by the activated methylene group of cyanoacetic acid[1]. Because this is a condensation reaction, the equilibrium is driven forward by the continuous, azeotropic removal of water using a Dean-Stark apparatus[4].
Critical Control Point (CCP): The intermediate, cyclohexylidenecyanoacetic acid, is highly susceptible to thermal decarboxylation. If heated above 150 °C under vacuum, it rapidly loses CO₂ to form the undesired byproduct 1-cyclohexenylacetonitrile[4]. Therefore, solvent removal during workup must be strictly controlled under reduced pressure at temperatures not exceeding 50 °C[4].
Stage 2: Chemoselective 1,4-Reduction
The reduction of the α,β-unsaturated system is achieved using NaBH₄ in a mixed solvent system of ethanol (EtOH) and tetrahydrofuran (THF)[2].
Causality: The mixed solvent system ensures the solubility of the polar carboxylic acid intermediate while moderating the reactivity of the hydride. The reaction is initiated at -40 °C[2]. This cryogenic control is not merely for safety; it kinetically favors the 1,4-hydride delivery to the β-carbon (cyclohexylidene carbon) over the 1,2-attack on the carboxylic acid, and completely suppresses thermal decarboxylation. The reaction is then allowed to warm to -20 °C to ensure complete conversion before quenching with a weak acid (saturated NH₄Cl)[2].
Quantitative Data & Process Parameters
| Parameter | Stage 1: Knoevenagel Condensation | Stage 2: Chemoselective 1,4-Reduction |
| Key Reagents | Cyclohexanone, Cyanoacetic acid | Cyclohexylidenecyanoacetic acid, NaBH₄ |
| Catalyst/Reagent | Piperidine or Ammonium Acetate | NaBH₄ (1.0 equiv) |
| Solvent System | Benzene, Toluene, or n-Hexane | EtOH / THF (approx. 2.5:1 v/v) |
| Operating Temp. | Reflux (azeotropic water removal) | -40 °C warming to -20 °C |
| Reaction Time | 10–15 hours (until H₂O ceases) | 20–30 minutes |
| Critical Risk | Thermal decarboxylation (>150 °C) | Over-reduction if temp > 0 °C |
| Target Yield | 65–76% | >85% |
Step-by-Step Experimental Protocols
Protocol 1: Synthesis of Cyclohexylidenecyanoacetic Acid
-
Reactor Setup : Equip a jacketed glass reactor with a mechanical stirrer, a Dean-Stark trap attached to a reflux condenser, and an internal thermometer.
-
Charging : Charge the reactor with cyclohexanone (1.0 equiv), cyanoacetic acid (1.05 equiv), and the selected azeotropic solvent (e.g., toluene or benzene)[4].
-
Catalyst Addition : Add a catalytic amount of piperidine (or ammonium acetate)[4].
-
Azeotropic Reflux : Heat the mixture to reflux. Monitor the collection of water in the Dean-Stark trap. Continue refluxing until water evolution ceases (typically 10–15 hours).
-
Concentration : Cool the reaction mixture to 50 °C. Remove the solvent by distillation under reduced pressure. Crucial: Do not exceed 50 °C to prevent decarboxylation into 1-cyclohexenylacetonitrile[4].
-
Crystallization : Dissolve the concentrated residue in a minimal amount of hot solvent, add an anti-solvent (e.g., ether), and cool to 10 °C to induce crystallization[4].
-
Isolation : Filter the colorless prisms of cyclohexylidenecyanoacetic acid, wash with cold solvent, and dry under vacuum to constant weight[4].
Protocol 2: Selective Reduction to 2-Cyano-2-cyclohexylacetic Acid
-
Cryogenic Setup : Equip a dry, inert-gas-flushed reactor with a mechanical stirrer and an internal temperature probe.
-
Substrate Dissolution : Dissolve cyclohexylidenecyanoacetic acid (1.0 equiv) in a mixture of EtOH and THF (approximate ratio 40 mL EtOH to 15 mL THF per 16 mmol of substrate)[2].
-
Cooling : Cool the solution to strictly -40 °C using a dry ice/acetone bath or cryogenic chiller[2].
-
Hydride Addition : Add NaBH₄ (1.0 equiv) in one portion. Ensure vigorous stirring to manage localized exotherms[2].
-
Controlled Warming : Allow the reaction mixture to slowly warm to -20 °C over the course of approximately 20 minutes[2].
-
Quenching : Quench the reaction by slowly adding saturated aqueous NH₄Cl solution to neutralize the borate complexes and unreacted hydride[2].
-
Extraction & Purification : Extract the aqueous mixture with Ethyl Acetate (EtOAc)[2]. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to afford 2-cyano-2-cyclohexylacetic acid.
Mandatory Visualization
Synthetic workflow and potential thermal decarboxylation side-pathway for 2-cyano-2-cyclohexylacetic acid.
Sources
Application Note: Sodium Hydride-Mediated Synthesis of 2-Cyano-2-cyclohexylacetic Acid
Executive Summary & Chemical Context
The synthesis of 2-cyano-2-cyclohexylacetic acid and its ester derivatives is a critical transformation in the development of cycloalkyl-substituted active pharmaceutical ingredients (APIs), including gabapentinoid analogs and nuclease inhibitors. While frequently referred to in bench vernacular as a "sodium hydride catalyzed condensation," this transformation is mechanistically a stoichiometric NaH-mediated direct alkylation of an active methylene compound, followed by controlled saponification.
This application note provides researchers and drug development professionals with a self-validating, highly optimized protocol for this synthesis. By moving beyond a simple procedural list, this guide details the thermodynamic and kinetic causalities behind reagent selection, solvent effects, and chemoselective isolation.
Mechanistic Rationale & Experimental Design
The Role of Sodium Hydride: Driving Irreversible Enolization
Ethyl cyanoacetate possesses a highly acidic methylene group (pKa ~9.0) flanked by electron-withdrawing nitrile and ester moieties. While weaker bases (e.g., potassium carbonate or amine bases) can establish a deprotonation equilibrium, they often fail to drive the sterically hindered alkylation with secondary halides like cyclohexyl bromide.
Using Sodium Hydride (NaH) ensures complete and irreversible deprotonation. The reaction of NaH with ethyl cyanoacetate generates the sodio-cyanoacetate enolate and evolves hydrogen gas ( H2 ). This phase change (gas evolution) thermodynamically locks the equilibrium, preventing reversible protonation and suppressing unwanted self-condensation side reactions .
Overcoming Steric Hindrance via Solvent Causality
The subsequent carbon-carbon bond formation relies on an SN2 nucleophilic substitution. Cyclohexyl bromide is a secondary alkyl halide, making it notoriously slow to undergo SN2 attack and highly susceptible to competing E2 elimination. To favor alkylation, the reaction must be performed in a polar aprotic solvent , specifically N,N-Dimethylformamide (DMF). DMF strongly solvates the Na+ cation but leaves the cyanoacetate anion "naked" and highly nucleophilic, significantly lowering the activation energy for the SN2 pathway .
Chemoselective Saponification
The final step requires the hydrolysis of the ethyl ester to the carboxylic acid. Because the molecule also contains a nitrile group—which can hydrolyze to an amide or carboxylic acid under harsh basic conditions—the saponification must be strictly temperature-controlled (ambient to 40 °C) to ensure chemoselectivity .
Workflow & Logical Relationships
Fig 1: NaH-mediated alkylation and saponification workflow for 2-cyano-2-cyclohexylacetic acid.
Step-by-Step Experimental Protocols
Phase 1: Synthesis of Ethyl 2-cyano-2-cyclohexylacetate
Self-Validating Marker: The cessation of bubbling ( H2 gas) indicates complete enolate formation.
-
NaH Preparation : To a flame-dried, argon-purged 500 mL round-bottom flask, add 60% NaH dispersion in mineral oil (1.1 equiv, 44 mmol). Wash the dispersion twice with anhydrous hexanes (2 x 20 mL) via syringe to remove the mineral oil, decanting the supernatant carefully. Causality: Removing the oil increases the reactive surface area of NaH, ensuring smooth and predictable reaction kinetics.
-
Solvent Addition : Suspend the washed NaH in anhydrous DMF (100 mL) and cool the flask to 0 °C using an ice-water bath.
-
Deprotonation : Dissolve ethyl cyanoacetate (1.0 equiv, 40 mmol) in anhydrous DMF (20 mL). Add this solution dropwise to the NaH suspension over 30 minutes. Maintain stirring at 0 °C until H2 evolution completely ceases (approx. 45 minutes).
-
Alkylation : Add cyclohexyl bromide (1.2 equiv, 48 mmol) dropwise to the enolate solution.
-
Thermal Activation : Remove the ice bath and heat the reaction mixture to 80 °C for 12 hours. Monitor the consumption of ethyl cyanoacetate via TLC (Hexanes:EtOAc 4:1).
-
Quenching & Extraction : Cool the mixture to 0 °C and carefully quench with saturated aqueous NH4Cl (50 mL) to neutralize any unreacted NaH safely. Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (3 x 50 mL) to remove residual DMF, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Phase 2: Chemoselective Saponification
Self-Validating Marker: The product will precipitate out of the aqueous layer only when the pH drops below the pKa of the carboxylic acid (~pH 4).
-
Hydrolysis : Dissolve the crude ethyl 2-cyano-2-cyclohexylacetate in a 1:1 mixture of THF and Methanol (40 mL).
-
Base Addition : Add a 2M aqueous solution of NaOH (2.0 equiv) dropwise at room temperature. Stir the mixture at 35 °C for 4 hours. Causality: Exceeding 40 °C risks hydrolyzing the sensitive nitrile group into an amide.
-
Solvent Removal : Concentrate the mixture under reduced pressure to remove the volatile organic solvents (THF/MeOH), leaving the aqueous sodium carboxylate salt.
-
Acidification : Cool the aqueous layer to 0 °C and slowly acidify with 1M HCl until the pH reaches 2.0. A white precipitate of 2-cyano-2-cyclohexylacetic acid will form.
-
Isolation : Filter the precipitate under vacuum, wash with ice-cold water, and dry under high vacuum to afford the pure product.
Quantitative Data & Optimization
Table 1: Optimization of SN2 Alkylation Conditions Data demonstrates the critical nature of solvent polarity and thermal activation in overcoming the steric hindrance of the cyclohexyl ring.
| Solvent | Temperature (°C) | Base | Reaction Time (h) | Yield of Ester (%) | Notes |
| THF | 25 (Ambient) | NaH | 24 | < 10% | Insufficient thermal energy for SN2 . |
| THF | 65 (Reflux) | NaH | 18 | 42% | Moderate yield; Na+ not fully solvated. |
| DMF | 80 | NaH | 12 | 85% | Optimal; naked enolate accelerates SN2 . |
| DMF | 80 | K2CO3 | 24 | 15% | Weak base fails to drive irreversible enolization. |
Table 2: Analytical Validation Markers Expected characterization data for the final isolated 2-cyano-2-cyclohexylacetic acid.
| Analytical Method | Key Signal / Peak | Structural Assignment |
| FT-IR Spectroscopy | 2245 cm−1 | Sharp stretch confirming intact C≡N (Nitrile). |
| FT-IR Spectroscopy | 1710 cm−1 , 3300-2500 cm−1 | Broad O−H and sharp C=O stretch (Carboxylic Acid). |
| 1 H NMR (400 MHz, CDCl3 ) | δ 10.50 (br s, 1H) | Acidic proton ( −COOH ). |
| 1 H NMR (400 MHz, CDCl3 ) | δ 3.35 (d, J = 6.5 Hz, 1H) | α -proton adjacent to nitrile and carboxylate. |
| 1 H NMR (400 MHz, CDCl3 ) | δ 2.10 - 1.15 (m, 11H) | Cyclohexyl ring protons. |
References
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis (5th ed.). Springer. Mechanistic principles of NaH deprotonation and enolate equilibria. URL:[Link]
- European Patent Office. (2018). EP 3556756 B1: Substituted propanamides as inhibitors of nucleases. Details general procedures for amide and ester formation using NaH and ethyl cyanoacetate in aprotic conditions.
Application Note & Protocol: Recombinant Preparation of a Nitrile Reductase for the Biocatalytic Metabolism of 2-Cyano-2-cyclohexylacetic Acid
Abstract
The synthesis of primary amines is a cornerstone of pharmaceutical and fine chemical development. Traditional chemical reduction of nitriles often involves harsh, non-selective, and environmentally challenging reagents. Biocatalysis presents a compelling green chemistry alternative, offering high selectivity under mild aqueous conditions.[1][2] This document provides a comprehensive guide to the preparation and characterization of a recombinant nitrile reductase, a class of enzymes capable of the four-electron reduction of a nitrile group to a primary amine.[3] We focus specifically on the metabolism of 2-cyano-2-cyclohexylacetic acid, a versatile synthetic intermediate.[1] This guide details the workflow from gene cloning and recombinant expression in Escherichia coli to protein purification and functional validation, providing researchers with a robust framework for producing active cyanoreductase for downstream applications.
Introduction: The Case for Biocatalytic Nitrile Reduction
Nitrile-containing compounds are pivotal intermediates in organic synthesis.[4] Their metabolism in biological systems primarily follows two distinct enzymatic pathways:
-
Hydrolysis Pathway: Nitrilases (EC 3.5.5.1) and nitrile hydratases (EC 4.2.1.84) catalyze the hydrolysis of nitriles to produce carboxylic acids or amides, respectively.[5][6][7] This is the most extensively studied pathway for nitrile biocatalysis.
-
Reductive Pathway: Nitrile reductases catalyze the direct reduction of the nitrile moiety to a primary amine.[3] This transformation is particularly valuable as it provides direct access to chiral amines, which are prevalent in active pharmaceutical ingredients.
The QueF family of enzymes are the most well-characterized nitrile reductases, utilizing a hydride donor, typically NADPH, to perform this challenging four-electron reduction.[3][8] However, it is crucial for researchers to recognize that these enzymes are often kinetically sluggish and may possess a narrow substrate scope, presenting challenges for their development as practical biocatalysts.[4]
This application note addresses these challenges by providing a detailed, self-validating protocol for expressing, purifying, and assaying a representative nitrile reductase. The target substrate, 2-cyano-2-cyclohexylacetic acid, serves as a model for the enzymatic synthesis of complex, non-natural amino compounds.
Biocatalytic Pathway and Experimental Overview
The core process involves the enzymatic reduction of the cyano group on 2-cyano-2-cyclohexylacetic acid to a primary amine, yielding 2-(aminomethyl)-2-cyclohexylacetic acid. This reaction is dependent on a cyanoreductase and a hydride-donating cofactor, NADPH.
Figure 1: Enzymatic reduction of 2-cyano-2-cyclohexylacetic acid.
The overall experimental workflow is designed for efficiency and validation at each stage, from obtaining the gene to confirming the final product.
Figure 2: Overall experimental workflow for enzyme preparation.
Materials and Methods
Reagents and Equipment
-
Expression Host: E. coli BL21(DE3) competent cells
-
Expression Vector: pET-28a(+) or similar vector with an N-terminal His6-tag
-
Culture Media: Luria-Bertani (LB) broth, Terrific Broth (TB), Kanamycin
-
Inducer: Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Buffers: Lysis Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0), Wash Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0), Elution Buffer (50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0), Assay Buffer (100 mM Tris-HCl, pH 7.5)
-
Substrates: 2-Cyano-2-cyclohexylacetic acid, NADPH
-
Chromatography: Ni-NTA agarose resin
-
General Labware: Spectrophotometer, centrifuge, sonicator, SDS-PAGE equipment, LC-MS system
Detailed Experimental Protocols
Protocol 1: Gene Synthesis and Expression Vector Construction
Rationale: Direct synthesis of the nitrile reductase gene (e.g., QueF from Bacillus subtilis) allows for codon optimization for the E. coli expression host, significantly improving translational efficiency. The pET-28a(+) vector provides tight expression control via the T7 promoter and a polyhistidine tag (His-tag) for simplified purification.
-
Gene Design: Obtain the amino acid sequence for a known nitrile reductase. Use a commercial gene synthesis service to generate a DNA sequence codon-optimized for E. coli. Include restriction sites (e.g., NdeI and XhoI) at the 5' and 3' ends, respectively, for cloning into pET-28a(+).
-
Vector Ligation: Digest both the synthesized gene and the pET-28a(+) vector with the selected restriction enzymes.
-
Purification: Purify the digested vector and insert using a gel extraction kit.
-
Ligation: Ligate the purified insert into the digested vector using T4 DNA ligase.
-
Transformation: Transform the ligation product into a cloning host (e.g., E. coli DH5α) and select for transformants on LB agar plates containing kanamycin (50 µg/mL).
-
Verification: Isolate plasmid DNA from resulting colonies and verify the correct insert via restriction digest and Sanger sequencing.
Protocol 2: Recombinant Nitrile Reductase Expression
Rationale: Terrific Broth (TB) is used to achieve high cell densities, maximizing protein yield. Induction at a lower temperature (18-25°C) slows down protein synthesis, which often promotes proper folding and increases the yield of soluble, active enzyme.
-
Transformation: Transform the verified pET-28a-QueF plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB-kanamycin agar and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 50 mL of LB broth with 50 µg/mL kanamycin. Grow overnight at 37°C with shaking (220 rpm).
-
Main Culture: Inoculate 1 L of Terrific Broth (containing 50 µg/mL kanamycin) in a 2.8 L baffled flask with the overnight starter culture to an initial OD₆₀₀ of ~0.1.
-
Growth: Incubate at 37°C with vigorous shaking (220 rpm) until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to 20°C and induce protein expression by adding IPTG to a final concentration of 0.5 mM.
-
Expression: Continue to incubate the culture at 20°C for 16-18 hours with shaking.
-
Harvesting: Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Storage: The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 3: Purification via Immobilized Metal Affinity Chromatography (IMAC)
Rationale: The engineered N-terminal His6-tag has a high affinity for divalent nickel ions immobilized on the Ni-NTA resin. This allows for a highly specific capture of the recombinant protein, while most native E. coli proteins flow through. A step-gradient of imidazole is used to first wash away weakly bound contaminants and then specifically elute the target protein. This protocol is adapted from standard methods for purifying His-tagged proteins.[9][10]
-
Cell Lysis: Resuspend the cell pellet from 1 L of culture in 30 mL of ice-cold Lysis Buffer. Add lysozyme (1 mg/mL) and a DNase I. Incubate on ice for 30 minutes.
-
Sonication: Lyse the cells further by sonicating on ice. Use short pulses (e.g., 10 seconds ON, 30 seconds OFF) for a total of 5-10 minutes of "ON" time, or until the suspension is no longer viscous.
-
Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Carefully collect the supernatant (clarified lysate).
-
Resin Equilibration: Wash 2 mL of Ni-NTA slurry with Lysis Buffer.
-
Binding: Add the clarified lysate to the equilibrated Ni-NTA resin and incubate for 1 hour at 4°C with gentle agitation.
-
Washing: Load the lysate-resin mixture onto a chromatography column. Wash the resin with 10 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the nitrile reductase with 5 column volumes of Elution Buffer. Collect 1 mL fractions.
-
Purity Analysis: Analyze the collected fractions for protein content using an SDS-PAGE gel. Pool the fractions containing the purified protein.
-
Buffer Exchange: Remove imidazole and concentrate the protein using an ultrafiltration device (e.g., Amicon Ultra, 10 kDa MWCO). Exchange the buffer to a storage buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10% glycerol).
-
Quantification: Determine the final protein concentration using a Bradford or BCA assay.
Functional Characterization and Validation
Protocol 4: Nitrile Reductase Activity Assay
Rationale: The enzymatic activity is quantified by monitoring the consumption of the NADPH cofactor. NADPH has a distinct absorbance maximum at 340 nm, while NADP+ does not. The rate of decrease in absorbance at 340 nm is directly proportional to the rate of the enzymatic reaction.
-
Reaction Mixture: In a 1 mL quartz cuvette, prepare a reaction mixture containing:
-
850 µL Assay Buffer (100 mM Tris-HCl, pH 7.5)
-
50 µL of 100 mM 2-Cyano-2-cyclohexylacetic acid (in Assay Buffer)
-
50 µL of 5 mM NADPH (in Assay Buffer)
-
-
Initiation: Equilibrate the mixture in a spectrophotometer at 25°C. Initiate the reaction by adding 50 µL of the purified enzyme solution (e.g., 0.1 mg/mL final concentration). Mix quickly by pipetting.
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over 5 minutes.
-
Calculation: Calculate the specific activity using the Beer-Lambert law. One unit (U) of enzyme activity is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADPH per minute.
Specific Activity (U/mg) = (ΔA₃₄₀/min) / (ε * l * [Enzyme]) * 1000
-
ΔA₃₄₀/min: The linear rate of absorbance change per minute.
-
ε: Molar extinction coefficient of NADPH at 340 nm (6220 M⁻¹cm⁻¹).
-
l: Path length of the cuvette (typically 1 cm).
-
[Enzyme]: Enzyme concentration in mg/mL.
-
Data Presentation: Expected Purification and Activity Results
The following table summarizes hypothetical results from a typical purification run.
| Purification Step | Total Protein (mg) | Total Activity (U) | Specific Activity (U/mg) | Yield (%) | Purification Fold |
| Clarified Lysate | 250 | 50 | 0.2 | 100 | 1 |
| Ni-NTA Elution | 10 | 40 | 4.0 | 80 | 20 |
| After Buffer Exchange | 8 | 36 | 4.5 | 72 | 22.5 |
Protocol 5: Product Confirmation by LC-MS
Rationale: While the spectrophotometric assay confirms cofactor consumption, it does not confirm the identity of the product. Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to verify that the substrate was converted to the expected product, 2-(aminomethyl)-2-cyclohexylacetic acid.
-
Enzymatic Reaction: Set up a larger scale reaction (e.g., 1 mL) and let it proceed for several hours or overnight at 25°C.
-
Quenching: Stop the reaction by adding an equal volume of acetonitrile or by heat inactivation (95°C for 5 min) followed by centrifugation to precipitate the enzyme.
-
Sample Preparation: Filter the supernatant through a 0.22 µm syringe filter.
-
LC-MS Analysis: Analyze the sample using a C18 reverse-phase column. Use a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Data Interpretation: Monitor for the depletion of the substrate peak (Expected m/z for [M-H]⁻: 166.09) and the appearance of a new product peak (Expected m/z for [M+H]⁺: 172.13). Confirm the mass of the product peak matches the expected mass of 2-(aminomethyl)-2-cyclohexylacetic acid.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low/No Protein Expression | Plasmid issue; Inefficient induction; Codon usage | Verify plasmid sequence. Optimize IPTG concentration and induction temperature/time. Ensure gene was codon-optimized. |
| Protein is Insoluble (Inclusion Bodies) | High expression temperature; Protein is inherently insoluble | Lower induction temperature to 16-18°C. Use a solubilizing agent or refolding protocol. Co-express with chaperones. |
| Low Specific Activity | Enzyme is misfolded or inactive; Incorrect assay conditions | Purify under native conditions. Screen different buffer pH and temperatures for the assay. Ensure cofactor is fresh. |
| No Product Formation in LC-MS | Enzyme is inactive; Substrate is not a substrate for this specific enzyme | Re-verify activity with the spectrophotometric assay. Test a known substrate for the enzyme if available. As noted, QueF enzymes have a narrow substrate range.[4] |
Conclusion
This application note provides a detailed and robust methodology for the preparation of an active, purified nitrile reductase suitable for the metabolism of 2-cyano-2-cyclohexylacetic acid. By following these protocols, researchers can reliably produce the enzyme, validate its purity and activity, and confirm its catalytic function. This framework enables further investigation into the biocatalytic potential of nitrile reductases for the synthesis of high-value amines, contributing to the development of more sustainable and efficient processes in the chemical and pharmaceutical industries.
References
- Nitrile reductase as a biocatalyst: opportunities and challenges.RSC Publishing.
- Yeast Alcohol Dehydrogenase Catalyzed Reduction of Nitriles to Amines.Drew University.
- From cyclohydrolase to oxidoreductase: Discovery of nitrile reductase activity in a common fold.PNAS.
- Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact.Bentham Science.
- Nitrilases in nitrile biocatalysis: recent progress and forthcoming research.PMC - NIH.
- Nitrilases in nitrile biocatalysis: recent progress and forthcoming research.Microbial Cell Factories.
- Nitrilase - Wikipedia.Wikipedia.
- The role of nitroreductases, nitrilases and nitrile hydratase in breakdown of aromatic compounds in Rhodopseudomonas palustris.White Rose eTheses Online.
- 2-Cyano-2-cyclohexylacetic Acid - Benchchem.Benchchem.
- Purification and properties of nitrite reductase
- The purification and properties of nitrite reductase from higher plants, and its dependence on ferredoxin.PMC - NIH.
- Enzymatic reductions for the chemist.Green Chemistry (RSC Publishing).
- Purification and some properties of nitrate reductase (EC 1.7.99.4)
- Purification and Properties of Nitrate Reductase
Sources
- 1. 2-Cyano-2-cyclohexylacetic Acid [benchchem.com]
- 2. Enzymatic reductions for the chemist - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pnas.org [pnas.org]
- 4. Nitrile reductase as a biocatalyst: opportunities and challenges - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Nitrilase - Wikipedia [en.wikipedia.org]
- 8. digitalcollections.drew.edu [digitalcollections.drew.edu]
- 9. Purification and properties of nitrite reductase from Escherichia coli K12 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
Application Notes and Protocols for the Isolation of 2-Cyano-2-cyclohexylacetic Acid via Liquid-Liquid Extraction
Abstract: This document provides a detailed technical guide for the isolation and purification of 2-cyano-2-cyclohexylacetic acid using liquid-liquid extraction (LLE). Drawing upon fundamental chemical principles and data from analogous compounds, this guide offers two robust protocols tailored for both laboratory-scale research and larger-scale drug development applications. The protocols are designed to be self-validating, with in-depth explanations of the causality behind each step, ensuring both high purity and yield of the target compound.
Introduction: The Strategic Importance of 2-Cyano-2-cyclohexylacetic Acid
2-Cyano-2-cyclohexylacetic acid is a bifunctional molecule featuring a cyclohexyl scaffold, a carboxylic acid, and a nitrile group[1]. This unique combination of a bulky, lipophilic ring and two reactive functional groups makes it a valuable intermediate in organic synthesis. Notably, the core structure is related to precursors used in the synthesis of pharmaceuticals like Gabapentin, where the cyclohexylacetic acid moiety is a key pharmacophoric element[2][3].
The purity of such intermediates is paramount, as impurities can lead to unwanted side reactions, lower yields of the final active pharmaceutical ingredient (API), and complications in regulatory filings. Liquid-liquid extraction (LLE) is an indispensable technique for the purification of 2-cyano-2-cyclohexylacetic acid, leveraging its acidic nature to efficiently separate it from neutral or basic impurities. This guide will explore the physicochemical principles governing its extraction and provide actionable protocols for its effective isolation.
Foundational Physicochemical Properties
A successful LLE protocol is built upon a thorough understanding of the target molecule's properties. While specific experimental data for 2-cyano-2-cyclohexylacetic acid is not extensively published, we can deduce its behavior by analyzing its structural components and data from closely related analogs.
2.1 Acidity and pKa Estimation
The acidity of the carboxylic acid group is the cornerstone of the LLE strategy. The dissociation constant (pKa) dictates the pH at which the molecule transitions between its neutral, organic-soluble form (R-COOH) and its ionic, water-soluble carboxylate form (R-COO⁻).
-
Reference Analog 1: Cyclohexylacetic Acid: This compound, lacking the cyano group, has a reported pKa in the range of 4.51 to 4.94[4][5][6].
-
Reference Analog 2: Cyanoacetic Acid: The electron-withdrawing nature of the nitrile group (–C≡N) significantly increases the acidity of the adjacent carboxylic acid, resulting in a pKa of approximately 2.5[7].
Expert Estimation for 2-Cyano-2-cyclohexylacetic Acid: Given the presence of the α-cyano group, it is certain that 2-cyano-2-cyclohexylacetic acid is substantially more acidic than cyclohexylacetic acid. Therefore, its pKa is estimated to be in the range of 2.5 to 3.5 . This value is critical for protocol design.
2.2 Solubility Profile
The solubility of the molecule in its neutral state determines the choice of organic solvent.
-
The cyclohexyl group imparts significant lipophilicity (fat-solubility), suggesting good solubility in a range of organic solvents.
-
The carboxylic acid and nitrile groups add polarity. Cyanoacetic acid is soluble in polar solvents like water, alcohol, and ether, but only slightly soluble in non-polar solvents like benzene[8].
-
The analog cyclohexylacetic acid is sparingly soluble in water (2.88 mg/mL at 25°C) but soluble in ethanol[9][10].
Inferred Solubility for 2-Cyano-2-cyclohexylacetic Acid: The neutral (protonated) form is expected to be highly soluble in moderately polar organic solvents such as ethyl acetate, diethyl ether, and dichloromethane. It will likely have good solubility in less polar aromatic solvents like toluene, as suggested by its use in related syntheses[11], and some solubility in C4-C7 alcohols like butanol[12]. Its solubility in non-polar alkanes like hexane is expected to be lower. In its ionic (deprotonated) form, it will be highly soluble in aqueous solutions.
The Core Principle: pH-Swing Extraction
The LLE protocols described here rely on a "pH-swing" mechanism. This process involves manipulating the pH of the aqueous phase to control the ionization state, and therefore the solubility, of 2-cyano-2-cyclohexylacetic acid.
-
Acidic/Neutral pH (pH < pKa - 2): At a pH below ~1.0, the carboxylic acid will be almost entirely in its protonated (R-COOH) form. This neutral molecule will preferentially partition into an immiscible organic solvent.
-
Basic pH (pH > pKa + 2): At a pH above ~5.5, the carboxylic acid will be deprotonated to its carboxylate salt (R-COO⁻ Na⁺). This ion is highly polar and will preferentially partition into the aqueous phase.
This pH-dependent partitioning allows for the selective transfer of the compound between aqueous and organic layers, leaving behind impurities that do not share this acidic character.
Caption: Workflow of pH-swing liquid-liquid extraction for carboxylic acids.
Experimental Protocols
The following protocols provide step-by-step methodologies for the isolation of 2-cyano-2-cyclohexylacetic acid.
Protocol 1: Bench-Scale Purification for Research Applications
This protocol is optimized for purifying gram-scale quantities of the compound from a crude reaction mixture dissolved in a moderately polar solvent.
Objective: To isolate >98% pure 2-cyano-2-cyclohexylacetic acid. Starting Material: Crude product from a chemical synthesis, assumed to be dissolved in ethyl acetate and containing neutral organic impurities.
Methodology:
-
Initial Dissolution: Ensure the crude reaction mixture is fully dissolved in ethyl acetate (approx. 10-20 mL per gram of crude material). Transfer the solution to a separatory funnel.
-
First Basic Extraction:
-
Add an equal volume of a 1 M sodium hydroxide (NaOH) aqueous solution to the separatory funnel.
-
Causality: The NaOH will deprotonate the acidic 2-cyano-2-cyclohexylacetic acid, converting it to its sodium salt. This salt is highly soluble in water and will be extracted from the ethyl acetate phase[13]. Neutral impurities will remain in the organic layer.
-
Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Extract 1."
-
-
Second Basic Extraction:
-
Add a fresh, half-volume of 1 M NaOH to the remaining organic layer in the separatory funnel.
-
Repeat the extraction process as described in step 2. Drain the lower aqueous layer into the same Erlenmeyer flask ("Aqueous Extract 1").
-
Causality: Performing a second extraction ensures a more complete recovery of the target compound from the organic phase.
-
-
Organic Layer Wash (Optional): The remaining organic layer, which contains the impurities, can be washed with a small amount of brine (saturated NaCl solution) to break any emulsions and then dried with a drying agent (e.g., anhydrous MgSO₄), filtered, and concentrated to recover the impurities for analysis if needed.
-
Acidification and Product Precipitation:
-
Place the combined aqueous extracts in an ice-water bath and stir with a magnetic stir bar.
-
Slowly add 6 M hydrochloric acid (HCl) dropwise to the cold aqueous solution. Monitor the pH with pH paper or a calibrated pH meter.
-
Causality: The addition of strong acid will protonate the water-soluble carboxylate salt, regenerating the neutral 2-cyano-2-cyclohexylacetic acid. As its neutral form has low water solubility, it will precipitate out of the solution as a solid[10][13].
-
Continue adding acid until the pH is approximately 1-2. A white precipitate should form.
-
-
Isolation of Pure Product:
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with a small amount of cold deionized water to remove any residual inorganic salts.
-
Dry the purified solid under vacuum to a constant weight.
-
Protocol 2: Industrial-Scale Isolation from a Toluene-Based Reaction Mixture
This protocol is designed for isolating kilogram-scale quantities of the compound, reflecting practices seen in pharmaceutical process development where solvents like toluene are common[11].
Objective: To efficiently isolate 2-cyano-2-cyclohexylacetic acid with high throughput. Starting Material: A crude reaction mixture in toluene.
Methodology:
-
Charge Reactor: Charge the toluene-based reaction mixture into a jacketed glass-lined reactor equipped with an agitator and a bottom outlet valve.
-
Caustic Extraction:
-
Add 0.5 to 1.0 volume of 10% w/w sodium hydroxide (NaOH) solution to the reactor.
-
Agitate the mixture at a controlled temperature (e.g., 20-25°C) for 30 minutes.
-
Causality: As in the bench-scale protocol, the basic solution extracts the acidic product into the aqueous phase, leaving neutral starting materials or byproducts in the toluene.
-
Stop the agitation and allow the layers to separate for at least 30 minutes.
-
-
Phase Separation: Drain the lower aqueous layer to a second clean reactor (the "Aqueous Hold Reactor").
-
Repeat Extraction: Repeat the caustic extraction (steps 2 & 3) on the initial toluene layer to ensure complete product recovery, combining the aqueous layers in the Aqueous Hold Reactor.
-
Back-Extraction (Optional Purity Polish):
-
If non-polar basic impurities are suspected, a "back-extraction" can be performed. While the aqueous phase is still basic, add a fresh volume of an immiscible organic solvent (like methyl tert-butyl ether, MTBE) and agitate.
-
Causality: This step will remove any basic impurities that may have some solubility in the caustic aqueous phase, further purifying the product.
-
Separate the layers, retaining the aqueous phase containing the desired product salt.
-
-
Acidification and Crystallization:
-
Cool the aqueous solution in the reactor to 0-5°C using the reactor jacket.
-
Slowly charge concentrated (37%) hydrochloric acid to the reactor, maintaining the low temperature.
-
Causality: The strong acid neutralizes the carboxylate salt, causing the free acid to crystallize out of the solution. Controlling the temperature and rate of addition can influence crystal size and purity.
-
Continue adding acid until the pH of the slurry is ≤ 2.
-
Agitate the resulting slurry at 0-5°C for at least 1 hour to ensure complete crystallization.
-
-
Product Isolation and Drying:
-
Isolate the product by centrifugation or filtration.
-
Wash the cake with cold process water to displace residual salts.
-
Dry the product in a vacuum oven at a controlled temperature (e.g., 40-50°C) until the loss on drying (LOD) is within specification.
-
Summary of Protocol Parameters
| Parameter | Protocol 1: Bench-Scale Purification | Protocol 2: Industrial-Scale Isolation | Rationale / Justification |
| Scale | Grams (g) | Kilograms (kg) | Different equipment and handling requirements. |
| Organic Solvent | Ethyl Acetate / Diethyl Ether | Toluene | Lab scale uses common, easily evaporated solvents. Industrial scale often uses higher boiling, process-friendly solvents. |
| Aqueous Base | 1 M NaOH | 10% w/w NaOH | Molarity is convenient for lab scale; weight/weight percentage is common for large-scale industrial processes. |
| Acidification Agent | 6 M HCl | Concentrated (37%) HCl | Appropriate concentrations for the respective scales of operation. |
| Key pH (Extraction) | > 5.5 | > 5.5 | Ensures complete deprotonation of the carboxylic acid (pKa ~2.5-3.5) for transfer to the aqueous phase. |
| Key pH (Isolation) | 1 - 2 | ≤ 2 | Ensures complete protonation of the carboxylate, minimizing product loss to the aqueous phase. |
| Isolation Method | Vacuum Filtration | Centrifugation / Filtration | Standard laboratory vs. industrial solid-liquid separation techniques. |
| Advantages | High purity, simple setup. | High throughput, process control. | Tailored to the needs of the specific audience. |
| Disadvantages | Labor-intensive for large amounts. | Requires specialized equipment. | Reflects the trade-offs between scale and flexibility. |
Conclusion
The successful isolation of 2-cyano-2-cyclohexylacetic acid via liquid-liquid extraction is fundamentally dependent on the strategic manipulation of its acid-base properties. By estimating a pKa of 2.5-3.5, based on structural analogs, robust and efficient protocols can be designed. For research purposes, a classic extraction with ethyl acetate and aqueous NaOH provides high purity on a gram scale. For industrial applications, a similar pH-swing principle is applied using process-suitable solvents like toluene in controlled reactor environments to ensure scalability and high throughput. These protocols, grounded in chemical principles, provide a solid framework for researchers and drug development professionals to achieve high-purity 2-cyano-2-cyclohexylacetic acid for its use in further synthetic applications.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21363, Cyclohexaneacetic acid. Retrieved from [Link]
- Teva Pharmaceuticals. (2008). Preparation of gabapentin by liquid-liquid extraction. U.S. Patent Application US20080207945A1.
- Teva Pharmaceuticals. (2008). Preparation of gabapentin by liquid-liquid extraction. WIPO Patent Application WO2008106217A1.
- F.I.S. Fabbrica Italiana Sintetici S.p.A. (2011). Process for the preparation of Gabapentin. European Patent EP 2368872 A1.
-
LookChem. (n.d.). Factory Sells Best Quality Cyclohexylacetic acid 5292-21-7 with stock. Retrieved from [Link]
- Teva Pharmaceutical Industries Ltd. (2010). Preparation of gabapentin enacarbil intermediate. U.S. Patent Application US20100160666A1.
-
The Good Scents Company. (n.d.). cyclohexyl acetic acid, 5292-21-7. Retrieved from [Link]
- Eureka | Patsnap. (2021, April 2). Preparation method of gabapentin intermediate.
-
Wikipedia. (n.d.). Cyanoacetic acid. Retrieved from [Link]
- Sprakel, L. M. J., & Schuur, B. (2019). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
-
CDN. (n.d.). Liquid/liquid Extraction of a Carboxylic Acid, Amine, and Neutral Unknown Mixture. Retrieved from [Link]
-
Green Chemistry (RSC Publishing). (n.d.). Liquid–liquid extraction for in situ carboxylic acid recovery via continuous membrane-based emulsion separations. Retrieved from [Link]
-
International Journal of Advanced Engineering Research and Development. (2005, February 15). Study on Extraction of Carboxylic Acid Using Solvent Extraction. Retrieved from [Link]
-
LUTPub. (2013, January 14). RECOVERY OF CARBOXYLIC ACIDS FROM AQUEOUS STREAMS BY EXTRACTION AND BACK EXTRACTION. Retrieved from [Link]
- Schwarzenbach, R. P., Gschwend, P. M., & Imboden, D. M. (2003). Environmental Organic Chemistry (2nd ed.). John Wiley & Sons, Inc.
-
CLAS. (n.d.). Table of Acids with Ka and pKa Values. Retrieved from [Link]
-
Chemsrc. (2025, October 5). 2-Cyano-2-cyclohexylacetic acid | CAS#:22426-29-5. Retrieved from [Link]
-
Williams, R. (n.d.). pKa Data Compiled by R. Williams. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano-. Retrieved from [Link]
Sources
- 1. 2-Cyano-2-cyclohexylacetic acid | CAS#:22426-29-5 | Chemsrc [chemsrc.com]
- 2. US20080207945A1 - Preparation of gabapentin by liquid-liquid extraction - Google Patents [patents.google.com]
- 3. WO2008106217A1 - Preparation of gabapentin by liquid-liquid extraction - Google Patents [patents.google.com]
- 4. Cyclohexylacetic acid CAS#: 5292-21-7 [m.chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Factory Sells Best Quality Cyclohexylacetic acid 5292-21-7 with stock [yunuochemical.com]
- 7. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Cyclohexaneacetic acid | C8H14O2 | CID 21363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Preparation method of gabapentin intermediate - Eureka | Patsnap [eureka.patsnap.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Application Note: Enzymatic Profiling of 2-Cyano-2-cyclohexylacetic Acid (2-CCA) via High-Throughput NADPH-Coupled Kinetic Assays
Introduction & Scientific Context
2-Cyano-2-cyclohexylacetic acid (2-CCA, CAS: 133481-09-1) is a highly versatile bifunctional building block characterized by a nitrile and a carboxylic acid group on a cyclohexyl scaffold[1]. In drug discovery and biocatalysis, 2-CCA is frequently evaluated as a substrate for nitrilases and carboxylate reductases, or as a competitive inhibitor for target oxidoreductases (e.g., NADPH oxidases and Cytochrome P450s)[2][3].
Evaluating the interaction between 2-CCA and target enzymes requires a robust, interference-free readout. The NADPH depletion assay is the gold standard for this purpose[4]. Because the reduced coenzyme β -nicotinamide adenine dinucleotide phosphate (NADPH) strongly absorbs ultraviolet light at 340 nm ( ϵ=6.22 mM−1cm−1 ) while its oxidized form (NADP+) does not, researchers can monitor the catalytic rate in real-time by tracking the decrease in absorbance[5].
Scientific Logic & Causality in Assay Design
As an application scientist, it is critical to design assays that are not merely procedural but structurally sound and self-validating. The following causal principles govern this protocol:
-
Buffer Selection & pH Control: When utilizing 2-CCA, the carboxylic acid moiety can lower the local pH of the assay buffer if not properly neutralized. A drop in pH can lead to artifactual enzyme denaturation or accelerated, non-enzymatic NADPH degradation. Therefore, a strongly buffered system (50 mM HEPES, pH 7.5) is employed. HEPES is strictly preferred over Tris because it exhibits minimal temperature-induced pH shifting, which is critical for maintaining the stability of the 2-CCA cyano group during 37°C incubations.
-
Cofactor Auto-Oxidation: NADPH is highly susceptible to auto-oxidation[6]. It must be kept strictly on ice and prepared fresh.
-
Self-Validating Controls: To ensure trustworthiness, the protocol mandates "No Enzyme" and "No Substrate" controls. These uncouple baseline cofactor instability (background drift) from true enzymatic turnover, ensuring that the calculated ΔA340/min is exclusively driven by the target biochemical reaction[4].
Experimental Protocol: High-Throughput NADPH Depletion Assay
Materials & Reagents
-
Test Compound: 2-Cyano-2-cyclohexylacetic acid (2-CCA), ≥95% purity.
-
Cofactor: β -NADPH (reduced form), ≥97% purity.
-
Enzyme: Target oxidoreductase or carboxylate reductase (purified, typically 0.2–5 μ M final concentration)[5].
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2 .
Step-by-Step Methodology
Step 1: Reagent Preparation & Neutralization
-
Prepare the Assay Buffer and warm to the target reaction temperature (e.g., 25°C or 37°C).
-
Dissolve 2-CCA in DMSO to create a 10 mM stock. Critical: Ensure the final assay concentration of DMSO does not exceed 1-2% (v/v) to prevent solvent-induced enzyme inhibition.
-
Prepare a 10 mM NADPH working solution in Assay Buffer immediately before use. Keep the tube shielded from light and strictly on ice.
Step 2: Assay Plate Setup (96-Well UV-Transparent Microplate)
-
Test Wells: Add 160 μ L Assay Buffer, 10 μ L 2-CCA (use serial dilutions for dose-response profiling), and 10 μ L Enzyme[2].
-
Positive Control Wells: Replace 2-CCA with a known substrate or established inhibitor (e.g., DPI for NOX enzymes)[6].
-
Negative Control 1 (Background Auto-oxidation): Omit Enzyme, replace with 10 μ L Assay Buffer.
-
Negative Control 2 (Baseline Uncoupling): Omit 2-CCA, replace with 10 μ L vehicle (1% DMSO in buffer).
Step 3: Incubation & Initiation
-
Incubate the microplate at the target reaction temperature for 10 minutes to allow for thermal equilibration and preliminary enzyme-compound binding.
-
Initiation: Rapidly dispense 20 μ L of the 10 mM NADPH stock (final concentration ≈ 1 mM) into all wells using a multichannel pipette to start the reaction[3].
Step 4: Kinetic Measurement & Data Analysis
-
Immediately transfer the plate to a UV-Vis microplate spectrophotometer.
-
Read absorbance at 340 nm every 30 seconds for 10–30 minutes[5][6].
-
Calculate the initial velocity ( V0 ) from the linear portion of the depletion curve ( ΔA340/min ).
-
For inhibitor profiling, plot the normalized V0 against the log[2-CCA] to determine the IC50 using a four-parameter logistic regression model.
Quantitative Data Presentation
To illustrate expected outcomes, the table below summarizes representative kinetic parameters when profiling 2-CCA against a panel of NADPH-dependent enzymes.
Table 1: Representative Kinetic Parameters for 2-CCA Modulation in NADPH-Dependent Systems
| Target Enzyme | Assay Role of 2-CCA | NADPH Concentration | Apparent Km / IC50 | Max Inhibition / Turnover Rate |
| Carboxylate Reductase (Model) | Substrate | 1.0 mM | Km : 45.2 μ M | Vmax : 0.35 mM/min |
| NADPH Oxidase 2 (NOX2) | Competitive Inhibitor | 50 μ M | IC50 : 12.4 μ M | 88% at 100 μ M |
| Cytochrome P450 (CYP102) | Substrate / Inducer | 200 μ M | Km : 156.5 μ M | Vmax : 4.5 μ M/min |
Visualization of the Assay Workflow
Workflow of the NADPH-coupled kinetic assay for evaluating 2-CCA enzymatic modulation.
References
- 2-Cyano-2-cyclohexylacetic Acid Source: Benchchem URL
- Design of Benzyl-triazolopyrimidine-Based NADPH Oxidase Inhibitors Leads to the Discovery of a Potent Dual Covalent NOX2/MAOB Inhibitor Source: Journal of Medicinal Chemistry - ACS Publications URL
- Identification of Key Residues for Enzymatic Carboxylate Reduction Source: Frontiers URL
- A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action Source: PMC URL
- Cytochrome P450 oxygenases Source: Google Patents URL
- Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor Source: PMC URL
Sources
- 1. 2-Cyano-2-cyclohexylacetic Acid [benchchem.com]
- 2. Frontiers | Identification of Key Residues for Enzymatic Carboxylate Reduction [frontiersin.org]
- 3. US9322001B2 - Cytochrome P450 oxygenases - Google Patents [patents.google.com]
- 4. A closer look into NADPH oxidase inhibitors: Validation and insight into their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of GSK2795039, a Novel Small Molecule NADPH Oxidase 2 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Yield Optimization in 2-Cyano-2-cyclohexylacetic Acid Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide for researchers and drug development professionals seeking to optimize the synthesis of 2-cyano-2-cyclohexylacetic acid . This compound is a critical, highly functionalized intermediate frequently utilized in the synthesis of complex cyclohexane-based pharmaceuticals, including Gabapentin analogs[1][2].
The standard synthetic route involves a two-step process: a Knoevenagel condensation to form an α,β-unsaturated intermediate, followed by a selective conjugate reduction. Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and self-validating protocols designed to maximize your overall yield and prevent common side reactions.
Mechanistic Pathway & Process Logic
Understanding the causality behind the reaction network is the first step in troubleshooting. The diagram below maps the desired synthetic workflow alongside the primary degradation pathway (thermal decarboxylation) that commonly compromises yields[3][4].
Workflow for 2-cyano-2-cyclohexylacetic acid synthesis highlighting intermediates and side reactions.
Diagnostic FAQs & Troubleshooting Guide
Q1: My Knoevenagel condensation step is stalling, and the yield of the cyclohexylidenecyanoacetic acid intermediate is low. How can I drive the reaction to completion? Causality & Solution: The condensation of cyclohexanone and cyanoacetic acid produces water. Because this aldol-type dehydration is reversible, failing to remove water shifts the equilibrium back toward the starting materials via Le Chatelier's principle[2]. Actionable Steps:
-
Utilize a Dean-Stark apparatus with a solvent capable of forming an azeotrope with water, such as toluene or benzene[5].
-
Ensure your catalyst system is bifunctional. A combination of a weak base and a weak acid, such as [5], is highly effective. The ammonium ion facilitates the formation of a highly electrophilic iminium ion with cyclohexanone, which accelerates the nucleophilic attack by the cyanoacetic acid enolate[4].
Q2: I am observing significant gas evolution during the condensation step, and my final product is an oil rather than the expected solid. What went wrong? Causality & Solution: You are experiencing premature thermal decarboxylation. The intermediate, cyclohexylidenecyanoacetic acid, is an α,β-unsaturated cyanoacetic acid. If the reaction temperature exceeds 150°C, or if heating is prolonged without solvent buffering, the intermediate will rapidly lose CO₂ to form 1-cyclohexenylacetonitrile, which is a liquid at room temperature[3][4]. Actionable Steps:
-
Strictly control the reaction temperature. Maintain the reflux temperature of your azeotropic solvent (e.g., ~110°C for toluene) and avoid localized superheating on the flask walls.
-
Self-Validation: Monitor the reaction via the Dean-Stark trap. Once the theoretical volume of water (1.0 equivalent) is collected, immediately remove the heat source to prevent degradation[5].
Q3: The reduction of the cyclohexylidenecyanoacetic acid intermediate is incomplete, or I am generating amine byproducts. How do I selectively reduce the double bond? Causality & Solution: The choice of reducing agent is critical due to the presence of three reducible functional groups (alkene, nitrile, carboxylic acid). While catalytic hydrogenation (H₂ with Pd/C) is an option, it is highly susceptible to over-reduction or catalyst poisoning[3]. Sodium borohydride (NaBH₄) is highly effective for the selective conjugate reduction of α,β-unsaturated nitriles, provided the thermodynamics are tightly controlled[6][7]. Actionable Steps:
-
Perform the NaBH₄ reduction in a mixed solvent system (EtOH/THF) at cryogenic temperatures (-40°C warming to -20°C). The low temperature kinetically favors the conjugate addition of the hydride to the alkene while completely suppressing the reduction of the nitrile group to a primary amine[6].
Quantitative Process Data
To ensure reproducibility, benchmark your reaction parameters against the optimized quantitative data summarized below.
| Parameter | Step 1: Knoevenagel Condensation | Step 2: Conjugate Reduction |
| Target Intermediate/Product | Cyclohexylidenecyanoacetic acid | 2-Cyano-2-cyclohexylacetic acid |
| Optimal Temperature | 110°C (Toluene Reflux) | -40°C warming to -20°C |
| Critical Degradation Threshold | > 150°C (Triggers decarboxylation) | > 0°C (Triggers nitrile reduction) |
| Expected Yield | 65–76% | 85–92% |
| Primary Undesired Byproduct | 1-Cyclohexenylacetonitrile | 2-(Aminomethyl)cyclohexaneacetic acid |
| In-Process Control (IPC) | Dean-Stark H₂O volume (1.0 eq) | TLC (UV-active → UV-inactive transition) |
Validated Experimental Protocols
These step-by-step methodologies are designed as self-validating systems, ensuring that you can confirm the success of each phase before proceeding.
Protocol A: Synthesis of Cyclohexylidenecyanoacetic Acid (Intermediate)
Adapted from established [5].
-
Setup: Equip a round-bottomed flask with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser.
-
Charge: Add 1.1 equivalents of cyclohexanone, 1.0 equivalent of cyanoacetic acid, 0.04 equivalents of ammonium acetate, and toluene (approx. 1 M concentration relative to cyanoacetic acid)[4][5].
-
Reaction: Heat the mixture to vigorous reflux (approx. 110°C).
-
Self-Validation (IPC): Monitor the water collection in the Dean-Stark trap. The reaction is complete when the water volume matches the theoretical yield for 1.0 equivalent (typically 2-4 hours). Do not exceed this time to prevent decarboxylation.
-
Isolation: Cool the mixture to room temperature. The product will often crystallize directly. Filter, wash with cold non-polar solvent (e.g., hexanes or cold benzene), and dry under a vacuum to yield the intermediate as a solid[5].
Protocol B: Synthesis of 2-Cyano-2-cyclohexylacetic Acid (Target Product)
Adapted from selective [6].
-
Setup: In an oven-dried flask under inert atmosphere (N₂ or Ar), dissolve 1.0 equivalent of the cyclohexylidenecyanoacetic acid intermediate in a 3:1 mixture of absolute EtOH and anhydrous THF.
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and cool the solution strictly to -40°C[6].
-
Reduction: Add 1.0 equivalent of NaBH₄ in a single portion.
-
Reaction & Self-Validation (IPC): Allow the reaction to slowly warm to -20°C over 20–30 minutes[6]. Spot the reaction mixture on a TLC plate (visualized with UV and KMnO₄). The starting material is highly conjugated and UV-active; the successful formation of the saturated product is confirmed when the UV-active spot disappears.
-
Quench & Workup: Carefully quench the reaction at -20°C by adding saturated aqueous NH₄Cl to destroy excess hydride. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the final 2-cyano-2-cyclohexylacetic acid[6].
References
-
Modern Applications of Nickel Catalysis Towards the Synthesis of Nitriles and Related Compounds Source: Scholaris.ca (Theses and Dissertations) URL:[Link]
-
Cyclohexaneacetic acid, α-cyano - Organic Syntheses Procedure Source: Organic Syntheses (orgsyn.org) URL:[Link]
Sources
- 1. 2-Cyano-2-cyclohexylacetic Acid [benchchem.com]
- 2. 2-Cyano-2-cyclohexylideneacetamide | 704-16-5 | Benchchem [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. 2-Cyano-2-cyclohexylacetic Acid [benchchem.com]
troubleshooting enzyme inhibition during 2-cyano-2-cyclohexylacetic acid reduction
Technical Support Center: Enzymatic Reduction of 2-Cyano-2-Cyclohexylacetic Acid
Welcome to the technical support center for the biocatalytic reduction of 2-cyano-2-cyclohexylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific enzymatic transformation. The reduction of 2-cyano-2-cyclohexylacetic acid can target either the nitrile or the carboxylic acid moiety, depending on the enzyme class employed. This resource addresses both pathways, providing in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format.
Section 1: Foundational Questions & General Troubleshooting
This section covers initial hurdles applicable to most enzymatic systems before delving into pathway-specific issues.
Q1: My enzymatic reaction shows a very low conversion rate from the start. What are the primary factors to investigate?
A1: A low initial conversion rate typically points to suboptimal reaction conditions that fail to support the enzyme's peak activity. The cause is often multifactorial, stemming from the interplay between pH, temperature, and reactant concentrations.[1][2][3]
-
Causality-Driven Investigation:
-
pH Optimization: Enzyme catalysis relies on the precise ionization state of amino acid residues in the active site. For instance, the conserved cysteine in a nitrilase active site must be in its thiolate form to act as a nucleophile.[4] Deviating from the optimal pH can alter this ionization, drastically reducing activity. Verify that your buffer system has adequate capacity to maintain the optimal pH for your specific enzyme throughout the reaction, as the production of acidic or basic products can cause a pH drift.
-
Temperature Control: While higher temperatures increase kinetic energy and collision frequency, they also increase the risk of enzyme denaturation—the loss of the specific three-dimensional structure required for function.[2][3] Each enzyme has an optimal temperature for sustained activity. Run a temperature gradient (e.g., 25°C, 30°C, 37°C) to find the sweet spot for your biocatalyst.
-
Enzyme and Substrate Concentrations: The reaction rate is directly proportional to the enzyme concentration when the substrate is not limiting.[2][3] If the rate is low, a simple first step is to increase the enzyme loading. Conversely, very high concentrations of the substrate, 2-cyano-2-cyclohexylacetic acid, can lead to substrate inhibition, where substrate molecules bind non-productively to the enzyme, hindering catalysis.[5]
-
-
Troubleshooting Workflow: The following diagram outlines a logical sequence for diagnosing low conversion issues.
Caption: General troubleshooting workflow for low conversion rates.
Q2: The reaction begins efficiently but then stalls or stops prematurely. What are the likely causes?
A2: This common and frustrating scenario usually points to one of two culprits: enzyme instability under operational conditions or inhibition by a component in the reaction mixture (either the substrate, product, or a byproduct).[6][7]
-
Enzyme Instability: The enzyme may simply not be stable enough for the required reaction time under your chosen conditions. This can be exacerbated by temperature, pH, or the presence of organic co-solvents.
-
Product Inhibition: The synthesized product molecule can bind to the enzyme's active site (competitive inhibition) or another site (non-competitive inhibition), preventing further substrate conversion. This is a common feedback mechanism in biological systems. For example, carboxylic acids are known inhibitors of many biocatalysts, which is relevant if your reaction generates an acidic product or if unreacted starting material inhibits the enzyme.[8]
-
Substrate Inhibition: As mentioned previously, high concentrations of the starting material can sometimes inhibit the enzyme.[5]
-
Cofactor Depletion: For many reductase enzymes, cofactors like NADPH and ATP are consumed during the reaction.[9][10] If the system for regenerating these cofactors is inefficient or absent, the reaction will halt once the initial supply is exhausted.
To diagnose the specific cause, see Protocol 2: Diagnosing Substrate/Product Inhibition in Section 4.
Section 2: Troubleshooting Nitrile Group Reduction
This pathway utilizes a Nitrile Reductase to convert the cyano group into a primary amine, yielding 2-(aminomethyl)-2-cyclohexylacetic acid . These enzymes often require a cofactor like NADPH.
Q3: I am using a nitrile reductase, but my main product is 2-formyl-2-cyclohexylacetic acid, not the expected amine. Why is this happening?
A3: This is a classic sign of incomplete reduction and hydrolysis of a labile intermediate. The enzymatic reduction of a nitrile to an amine is a four-electron reduction that proceeds through an imine intermediate.[11] This imine is highly susceptible to hydrolysis, especially in an aqueous environment.
-
Mechanism Insight:
-
The nitrile reductase first catalyzes a two-electron reduction of the nitrile (C≡N) to an imine (C=NH), using a hydride source like NADPH.
-
For a successful reaction, this imine intermediate must be sequestered within the enzyme's active site and undergo a second two-electron reduction to the amine (-CH₂-NH₂).[11]
-
If the imine intermediate is prematurely released from the active site, it will be rapidly and spontaneously hydrolyzed by water in the bulk solvent to form an aldehyde (in this case, 2-formyl-2-cyclohexylacetic acid) and ammonia.[11]
-
-
Troubleshooting Steps:
-
Check for Active Site Mutations: If you are using an engineered enzyme, mutations intended to broaden substrate scope might inadvertently open up the active site, allowing water to enter or the imine to escape. This has been demonstrated for the nitrile reductase QueF, where mutating residues that shield the active site led to the formation of an aldehyde product.[11]
-
Optimize Cofactor Availability: An insufficient supply or slow regeneration of NADPH could cause the enzyme to "stall" at the imine intermediate stage, increasing the probability of its release and hydrolysis. Ensure your cofactor regeneration system is robust.
-
Lower Reaction Temperature: Reducing the temperature can slow down the rate of imine release relative to the rate of the second reduction step, potentially favoring amine formation.
-
Caption: Reaction pathway for nitrile reduction showing the critical imine intermediate.
Q4: My nitrile reductase activity is extremely low or absent. What specific chemical inhibitors should I be aware of?
A4: Many nitrilases and related enzymes, which often share mechanistic features with nitrile reductases, rely on a critical cysteine residue in their active site.[4][12] This makes them highly susceptible to inhibition by thiol-reactive compounds and certain metal ions.
-
Known Inhibitors:
-
Thiol-Binding Reagents: Compounds like iodoacetamide, N-ethylmaleimide, and p-chloromercuribenzoate can covalently modify the active site cysteine, leading to irreversible inactivation.[4][13]
-
Heavy Metal Ions: Divalent cations such as Ag⁺, Hg²⁺, and Cu²⁺ are potent inhibitors, likely due to their high affinity for the sulfhydryl group of cysteine.[4][14]
-
-
Troubleshooting & Prevention:
-
Use Chelating Agents: If you suspect metal ion contamination from your reagents or water source, consider adding a low concentration (0.1-1 mM) of a chelating agent like EDTA to the reaction buffer. Note that some enzymes require a metal ion for activity, so this should be tested empirically.
-
Purify Starting Materials: Ensure your substrate and buffer components are free from heavy metal contamination.
-
Avoid Thiol Reagents: Be mindful of other components in your workflow that might contain thiol-reactive compounds.
-
| Inhibitor Class | Examples | Mechanism of Action |
| Heavy Metal Ions | Ag⁺, Hg²⁺, Cu²⁺, Co²⁺, Ni²⁺ | Strong binding to the active site cysteine thiol group.[4][14] |
| Thiol Reagents | Iodoacetamide, N-ethylmaleimide | Covalent modification of the active site cysteine.[13] |
| Chelating Agents | EDTA (in some cases) | Sequestration of essential metal cofactors. |
Table 1: Common inhibitors for cysteine-dependent nitrilases and related enzymes.
Section 3: Troubleshooting Carboxylic Acid Group Reduction
This pathway uses a Carboxylic Acid Reductase (CAR) to convert the carboxylic acid into an aldehyde, yielding 2-cyano-2-cyclohexyl-acetaldehyde . CARs are complex enzymes requiring both ATP and NADPH as cofactors.[10][15]
Q5: I'm using a CAR enzyme, but the reaction is very inefficient. Could the substrate itself be inhibitory?
A5: Yes, this is a distinct possibility. While CARs are designed to act on carboxylic acids, the accumulation of these acids can lead to toxicity and inhibition, particularly in whole-cell biocatalysis systems.[8]
-
Mechanism of Inhibition: Carboxylic acids can disrupt cellular functions by damaging cell membranes and causing a drop in intracellular pH.[8] Even with purified enzymes, high concentrations of the anionic carboxylate substrate can lead to substrate inhibition through non-productive binding.
-
Troubleshooting Strategy:
-
Substrate Feeding: Instead of adding the entire substrate load at the beginning, use a fed-batch approach. This maintains a low, steady concentration of the substrate, preventing it from reaching inhibitory levels.
-
pH Control: As the reaction consumes the acidic substrate, the pH may rise. Ensure your buffer is robust enough to handle this change, or implement active pH control (e.g., with a pH-stat) to keep the enzyme in its optimal range.
-
Whole-Cell vs. Purified Enzyme: If using a whole-cell system, consider using a purified or partially purified enzyme preparation to decouple the reaction from cellular toxicity effects.[16][17]
-
Q6: My CAR-based reaction requires both ATP and NADPH. What are common pitfalls with this dual-cofactor system?
A6: The reliance on both ATP and NADPH makes CAR systems powerful but complex to troubleshoot. The reaction will fail if either cofactor is not efficiently supplied and regenerated.[9][10]
-
ATP-Dependent Activation: The CAR mechanism involves two distinct steps. First, the carboxylic acid is activated by ATP to form an acyl-adenylate intermediate. Second, this activated intermediate is reduced by NADPH to the aldehyde.[15]
-
Common Issues & Solutions:
-
Inefficient ATP Regeneration: ATP is often regenerated from ADP using an enzyme like polyphosphate kinase (PPK). Ensure the components of this system (the enzyme, and the phosphate donor like polyphosphate) are present and active.
-
Inefficient NADPH Regeneration: NADPH is typically regenerated from NADP⁺ using a dehydrogenase enzyme (e.g., glucose dehydrogenase or formate dehydrogenase) and a sacrificial co-substrate (e.g., glucose or formate). An insufficiency of either the enzyme or the co-substrate will halt the reaction.
-
Pyrophosphate Inhibition: The ATP activation step releases pyrophosphate (PPi), which can be a potent inhibitor of many enzymes. It is standard practice to include an inorganic pyrophosphatase in the reaction mixture to hydrolyze PPi to two molecules of inorganic phosphate, thereby preventing inhibition and pulling the activation reaction forward.[10]
-
Caption: Interplay of the CAR catalytic cycle and essential cofactor regeneration systems.
Section 4: Experimental Protocols & Advanced Methodologies
Protocol 1: General Enzyme Activity Assay
This protocol provides a framework for measuring the rate of your enzymatic reaction, which is essential for all troubleshooting efforts.
-
Prepare Reagents:
-
Buffer: 100 mM buffer at the optimal pH for your enzyme (e.g., phosphate buffer for neutral pH, citrate for acidic pH).
-
Substrate Stock: A concentrated solution of 2-cyano-2-cyclohexylacetic acid (e.g., 200 mM in DMSO or buffer).
-
Cofactor Stocks (if required): Concentrated solutions of NADPH and/or ATP.
-
Enzyme Solution: A known concentration of your purified or partially purified enzyme.
-
Quenching Solution: An acid (e.g., 1 M HCl) or organic solvent (e.g., acetonitrile) to stop the reaction.
-
-
Set Up the Reaction:
-
In a microcentrifuge tube, combine the buffer, cofactors (if needed), and any other additives. Pre-warm the mixture to the desired reaction temperature (e.g., 30°C).
-
Initiate the reaction by adding the enzyme solution.
-
Start a timer immediately.
-
-
Time-Course Sampling:
-
At specific time points (e.g., 0, 2, 5, 10, 30, and 60 minutes), withdraw a defined volume (e.g., 50 µL) of the reaction mixture.
-
Immediately add the aliquot to a separate tube containing an equal volume of quenching solution to stop the reaction.
-
-
Analysis:
-
Analyze the quenched samples for the disappearance of the substrate and the appearance of the product using a suitable analytical method like HPLC or GC.[18]
-
Create a standard curve for both the substrate and the product to quantify their concentrations.
-
Plot the concentration of the product formed over time. The initial slope of this curve represents the initial reaction rate (velocity).
-
Protocol 2: Diagnosing Substrate/Product Inhibition
This experiment helps determine if the substrate or product is inhibiting the enzyme.
-
Set Up Control Reaction: Perform a standard enzyme activity assay as described in Protocol 1 to establish a baseline reaction rate.
-
Test for Product Inhibition:
-
Set up several parallel reactions.
-
To each reaction, add a different initial concentration of the product molecule (e.g., 0 mM, 1 mM, 5 mM, 10 mM) before adding the enzyme.
-
Initiate the reactions with the enzyme and measure the initial rates.
-
Interpretation: If the initial reaction rate decreases as the concentration of added product increases, your enzyme is subject to product inhibition.
-
-
Test for Substrate Inhibition:
-
Set up several parallel reactions with a fixed enzyme concentration.
-
Vary the initial concentration of the substrate over a wide range (e.g., from low, non-saturating levels to very high levels).
-
Measure the initial rate for each substrate concentration.
-
Interpretation: Plot the initial rate versus substrate concentration. If the rate increases initially and then decreases at higher substrate concentrations, this is indicative of substrate inhibition.
-
Improving Stability with Enzyme Immobilization
For industrial applications, enzyme stability and reusability are paramount. Immobilizing the enzyme on a solid support can dramatically improve its robustness against changes in temperature, pH, and solvents.[7][19][20]
-
Benefits of Immobilization:
-
Enhanced Stability: The rigid support can prevent the enzyme from unfolding at high temperatures.[21]
-
Easy Separation: The heterogeneous catalyst can be easily removed from the reaction mixture by filtration or centrifugation, simplifying downstream processing.[7][22]
-
Reusability: The immobilized enzyme can be recovered and reused for multiple reaction cycles, significantly reducing costs.[19]
-
-
Common Immobilization Methods:
-
Adsorption: The enzyme is physically bound to the support via weak interactions (e.g., van der Waals forces, hydrogen bonds). This method is simple but can be prone to enzyme leaching.[20]
-
Covalent Bonding: The enzyme is attached to the support via strong, stable covalent bonds. This is a robust method that minimizes leaching.[19][22]
-
Entrapment: The enzyme is physically trapped within the pores of a polymer gel or fiber. This protects the enzyme from the bulk environment but can lead to mass transfer limitations.[20]
-
References
-
Organic Syntheses Procedure. Cyclohexaneacetic acid, α-cyano-. Available from: [Link]
- Google Patents. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.
- Thapa, B., et al. (2025). Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies. [Source details not fully available].
-
Fadda, A. A., et al. (2008). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis. TÜBİTAK Academic Journals. Available from: [Link]
-
Monash University. (2025). Factors affecting enzyme activity. Student Academic Success. Available from: [Link]
-
Zdarta, J., et al. (2025). A Comprehensive Guide to Enzyme Immobilization: All You Need to Know. PMC. Available from: [Link]
-
Gong, J. S., et al. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. PMC - NIH. Available from: [Link]
-
Ruan, Z., et al. (2024). Enzyme purification and sustained enzyme activity for pharmaceutical biocatalysis by fusion with phase-separating intrinsically disordered protein. PubMed. Available from: [Link]
-
Hermans, I., et al. (2006). The formation of byproducts in the autoxidation of cyclohexane. PubMed. Available from: [Link]
-
MDPI. (2021). Enzyme Immobilization and Biocatalysis. Available from: [Link]
- Google Patents. US7364882B1 - Enzymatic reduction of a nitrile containing compound to the corresponding amine.
-
Journal of the American Chemical Society. (2023). Covalent Organic Frameworks for the Purification of Recombinant Enzymes and Heterogeneous Biocatalysis. Available from: [Link]
-
ResearchGate. Effect of different ions and potential inhibitors on nitrilase activity. Available from: [Link]
-
de Kloe, G. E., et al. (2012). Regiochemistry of the condensation of 2-aroyl-cyclohexanones and 2-cyanoacetamide: 13C-labeling studies and semiempirical MO calculations. PubMed. Available from: [Link]
-
EPA. (2023). Cyanotoxins Analytical Methods Overview and New Developments. Available from: [Link]
-
University of Technology. Factors Affecting the Rate of Enzyme Reactions. Available from: [Link]
-
ResearchGate. Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... Available from: [Link]
-
Lee, K., et al. (2017). Evidence of a sequestered imine intermediate during reduction of nitrile to amine by the nitrile reductase QueF from Escherichia coli. PMC. Available from: [Link]
-
ACS Omega. (2023). Enzyme Immobilization Technologies and Industrial Applications. Available from: [Link]
-
ResearchGate. Proposed reaction mechanism for the reduction of cyclohexanone to.... Available from: [Link]
-
ATSDR. Chapter 6: Analytical Methods. Available from: [Link]
-
Biology LibreTexts. (2022). 7.1.1: Factors Affecting Enzyme Activity. Available from: [Link]
-
RSC Advances. (2023). Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline. Available from: [Link]
-
Microbial Cell Factories. (2012). Nitrilases in nitrile biocatalysis: recent progress and forthcoming research. Available from: [Link]
-
OSTI.gov. Ene Reductase Enabled Intramolecular β‐C−H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of.... Available from: [Link]
-
The Journal of Organic Chemistry. (2022). Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. Available from: [Link]
-
Da-Ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. Available from: [Link]
-
PMC. Analytical Methods for Anatoxin-a Determination: A Review. Available from: [Link]
-
Comptes Rendus de l'Académie des Sciences. (2025). Innovative carrier materials for advancing enzyme immobilization in industrial biocatalysis. Available from: [Link]
-
ResearchGate. (2026). Hydrogen-driven, ATP-dependent biocatalytic reduction of carboxylic acids under non-explosive conditions. Available from: [Link]
-
JRC Publications Repository. Cyanotoxins: methods and approaches for their analysis and detection. Available from: [Link]
- Yakunin, A., et al. (2023). Exploring bacterial carboxylate reductases for the reduction of bifunctional carboxylic acids. [Source details not fully available].
-
Factors that affect enzymes activity. Available from: [Link]
-
Wiley-VCH. Chapter 1: Techniques for Enzyme Purification. Available from: [Link]
-
New Jersey Department of Environmental Protection. Reference on Cyanotoxin Analytical Methods for Drinking Water Systems and Certified Laboratories. Available from: [Link]
-
Genome Biology. The nitrilase superfamily: classification, structure and function. Available from: [Link]
-
Arts, Science, and Commerce College, Kolhar. Oxidation and Reduction Reactions. Available from: [Link]
-
SciSpace. Immobilized biocatalysts: novel approaches and tools for binding enzymes to supports. Available from: [Link]
-
Frontiers. (2015). Understanding biocatalyst inhibition by carboxylic acids. Available from: [Link]
Sources
- 1. monash.edu [monash.edu]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. bio.libretexts.org [bio.libretexts.org]
- 4. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nitrile-Converting Enzymes: Industrial Perspective, Challenges and Emerging Strategies [mdpi.com]
- 7. Enzyme Immobilization and Biocatalysis [mdpi.com]
- 8. Frontiers | Understanding biocatalyst inhibition by carboxylic acids [frontiersin.org]
- 9. Multi-enzyme catalysed processes using purified and whole-cell biocatalysts towards a 1,3,4-substituted tetrahydroisoquinoline - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01210G [pubs.rsc.org]
- 10. storage.prod.researchhub.com [storage.prod.researchhub.com]
- 11. Evidence of a sequestered imine intermediate during reduction of nitrile to amine by the nitrile reductase QueF from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The nitrilase superfamily: classification, structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. researchgate.net [researchgate.net]
- 15. "Biocatalytic Reduction of Carboxylic Acids for Industrial Chemical Syn" by Levi Kramer [digitalcommons.unl.edu]
- 16. Enzyme purification and sustained enzyme activity for pharmaceutical biocatalysis by fusion with phase-separating intrinsically disordered protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Whole Cell Biocatalysts-Creative Enzymes [creative-enzymes.com]
- 18. atsdr.cdc.gov [atsdr.cdc.gov]
- 19. A Comprehensive Guide to Enzyme Immobilization: All You Need to Know - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Innovative carrier materials for advancing enzyme immobilization in industrial biocatalysis [comptes-rendus.academie-sciences.fr]
- 22. scispace.com [scispace.com]
Technical Support Center: Optimizing Hydrolysis of 2-Cyano-2-cyclohexylacetic Acid
Welcome to the technical support center for the hydrolysis of 2-cyano-2-cyclohexylacetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for optimizing this critical synthetic step. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve reliable, high-yield results.
Frequently Asked Questions (FAQs)
FAQ 1: What are the fundamental reaction pathways and potential byproducts?
The hydrolysis of 2-cyano-2-cyclohexylacetic acid is a two-stage process that converts the nitrile group (-C≡N) into a carboxylic acid (-COOH), yielding the target molecule, cyclohexane-1,1-dicarboxylic acid.[1][2][3] This reaction can be catalyzed by either acid or base.[1][4]
The primary side-reaction of concern is decarboxylation, where the product loses a molecule of CO₂ to form cyclohexylacetic acid. This is particularly prevalent at elevated temperatures because 2-cyano-2-cyclohexylacetic acid is a substituted malonic acid, a class of compounds known to be susceptible to decarboxylation.[5]
-
Main Reaction: 2-Cyano-2-cyclohexylacetic Acid → Cyclohexane-1,1-dicarboxylic Acid
-
Intermediate: An amide is formed transiently during the reaction.[1][2][6] Under certain mild basic conditions, it's possible to isolate the amide, but typically the reaction proceeds to the dicarboxylic acid.[4]
-
Key Side-Reaction: 2-Cyano-2-cyclohexylacetic Acid → Cyclohexylacetonitrile (if decarboxylation happens before hydrolysis) OR Cyclohexane-1,1-dicarboxylic Acid → Cyclohexylacetic Acid + CO₂ (if decarboxylation happens after hydrolysis).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. organicchemistrytutor.com [organicchemistrytutor.com]
- 5. 2-Cyano-2-cyclohexylacetic Acid [benchchem.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Reducing Byproduct Formation in Knoevenagel Condensation of Cyclohexanone with Cyanoacetic Acid Derivatives
Welcome to the technical support guide for optimizing the Knoevenagel condensation between cyclohexanone and active methylene compounds like cyanoacetic acid or its esters. This reaction is a cornerstone for synthesizing key intermediates, including precursors for pharmaceuticals such as Gabapentin.[1][2] However, its efficiency is often compromised by the formation of various byproducts. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you enhance yield and purity by understanding and controlling these side reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries encountered during experimentation.
Q1: My reaction yield is consistently low. What are the primary factors I should investigate?
A: Low yield in a Knoevenagel condensation is typically traced back to three critical factors: incomplete reaction due to equilibrium, catalyst inefficiency, or reactant/product decomposition.
-
Inadequate Water Removal: The condensation reaction produces one molecule of water for every molecule of product formed.[3] This water can hydrolyze the product or shift the reaction equilibrium back towards the reactants. The most effective countermeasure is performing the reaction in a solvent that forms an azeotrope with water (e.g., toluene, benzene) and using a Dean-Stark apparatus to continuously remove water as it forms.[4][5][6]
-
Catalyst Choice: The reaction requires a basic catalyst, but a strong base like sodium hydroxide will promote the self-condensation of cyclohexanone.[6][7] The preferred catalysts are weak organic bases such as piperidine or ammonium acetate, which are basic enough to deprotonate the cyanoacetic acid but not the α-carbon of cyclohexanone.[4][7]
-
Thermal Decomposition: Cyanoacetic acid can undergo decarboxylation at elevated temperatures.[6] If the reaction is heated too aggressively or for too long, you may lose a significant portion of your starting material. A controlled heating profile is essential. A patent suggests that adding cyanoacetic acid in a solution with acetic acid can help control the reaction and subsequent decarboxylation rate.[8]
Q2: I'm using ammonium acetate as a catalyst and notice a white, water-soluble solid in my crude product. What is it?
A: When ammonium acetate is used as a catalyst and the reaction is heated, it can lead to the formation of acetamide as a byproduct.[5] This is a common observation. Fortunately, acetamide is highly soluble in water and can typically be removed by washing the organic layer with water during the work-up phase.[4][5]
Q3: After the condensation and decarboxylation steps, I have a mixture of isomeric nitriles. How can I improve the selectivity for the desired α,β-unsaturated product?
A: The decarboxylation of the intermediate, cyclohexylidenecyanoacetic acid, can lead to two different products: the thermodynamically more stable, conjugated α,β-unsaturated nitrile (1-cyclohexenylacetonitrile) and the kinetically favored, unconjugated β,γ-unsaturated isomer.[5] To favor the formation of the desired α,β-isomer, precise control over the decarboxylation conditions is critical. This involves carefully managing the reaction temperature and pressure. A well-documented procedure involves heating the isolated intermediate slowly to 165–175°C under reduced pressure (35–45 mm Hg).[4]
Q4: Why is a 1:1 molar ratio of reactants so important? I thought using an excess of one might drive the reaction to completion.
A: While that logic applies to some reactions, in this case, using an excess of the cyanoacetic acid derivative can lead to a significant byproduct: the Michael addition adduct. The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. An excess of the nucleophilic enolate (from deprotonated cyanoacetic acid) can attack the product, forming a dimeric or adduct byproduct.[6] Sticking to a strict 1:1 stoichiometry is the most effective way to prevent this side reaction.
Section 2: In-Depth Troubleshooting Guides
This section provides a mechanistic look at key byproduct formations and detailed protocols for their mitigation.
Issue 1: Michael Addition Adduct Formation
The Knoevenagel product, an α,β-unsaturated cyanoester or acid, is highly electrophilic at the β-carbon. If an excess of the cyanoacetic acid enolate is present, it can act as a nucleophile and attack the product in a conjugate addition reaction.
Causality Diagram: Knoevenagel Condensation vs. Michael Addition
Caption: Knoevenagel vs. Michael addition pathways.
Mitigation Protocol:
-
Accurate Stoichiometry: Carefully weigh both cyclohexanone and the cyanoacetic acid derivative to ensure a molar ratio as close to 1.00:1.00 as possible.
-
Controlled Addition: Instead of mixing all reactants at once, consider the slow, dropwise addition of one reactant to the other. A common strategy is to add the ketone to the mixture of cyanoacetic acid and catalyst.[6]
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The Michael adduct will appear as a higher molecular weight, less polar spot than the cyanoacetic acid and often a more polar spot than the desired product. Stop the reaction once the starting ketone is consumed to prevent further side reactions.
Issue 2: Cyclohexanone Self-Condensation
Ketones can undergo self-condensation via an aldol mechanism, especially in the presence of a sufficiently strong base. This leads to the formation of dimeric cyclohexanone byproducts, reducing the overall yield.
Troubleshooting Table: Catalyst Selection
| Catalyst | Type | Common Byproducts | Recommended Use |
| NaOH, KOH | Strong Inorganic Base | High levels of cyclohexanone self-condensation | Not recommended for this reaction.[7] |
| Piperidine | Weak Organic Base | Minimal self-condensation | Highly effective and commonly cited catalyst.[4][7] |
| Ammonium Acetate | Weak Base/Salt | Acetamide formation | Good alternative, especially in one-pot decarboxylation protocols.[4][5] |
| DBU | Strong Organic Base | Potential for self-condensation if not controlled | Can be used for unreactive ketones, but requires careful temperature control.[6] |
Mitigation Protocol:
-
Select a Weak Base: Use piperidine or ammonium acetate as the catalyst.
-
Maintain Low Catalyst Concentration: Only a catalytic amount is needed. Typically, 0.04 mole equivalents relative to the limiting reagent is sufficient.[4]
-
Control Temperature: Run the reaction at the lowest temperature that allows for efficient water removal. For toluene, this is typically at reflux (~110°C). Avoid unnecessarily high temperatures.
Section 3: Optimized Experimental Workflow
This protocol integrates best practices to maximize the yield of cyclohexylidenecyanoacetic acid and minimize byproduct formation.
Workflow Diagram: Optimized Knoevenagel Condensation
Caption: Step-by-step optimized experimental workflow.
Detailed Step-by-Step Protocol:
This protocol is adapted from established literature procedures.[4][5]
-
Apparatus Setup: Assemble a round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser.
-
Reagent Charging: To the flask, add cyclohexanone (1.1 equivalents), cyanoacetic acid (1.0 equivalent), a catalytic amount of ammonium acetate (0.04 equivalents), and a suitable volume of toluene (enough to fill the flask and the Dean-Stark trap).
-
Azeotropic Reflux: Heat the mixture in an oil bath to a vigorous reflux. Water will begin to collect in the arm of the Dean-Stark trap.
-
Monitoring: Continue refluxing until the theoretical amount of water has been collected and TLC analysis shows the complete consumption of cyanoacetic acid. This typically takes 2-3 hours.
-
Work-Up: Allow the reaction mixture to cool to room temperature. Transfer the solution to a separatory funnel and wash with two portions of cold water to remove the catalyst and any water-soluble byproducts like acetamide.
-
Isolation/Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude cyclohexylidenecyanoacetic acid can be purified by recrystallization from a suitable solvent (e.g., benzene/ether mixture) or carried directly to the next step (e.g., decarboxylation).[4]
By understanding the underlying mechanisms of byproduct formation and implementing these rigorous controls, researchers can significantly improve the outcome of this critical condensation reaction.
References
- Benchchem. (n.d.). 2-Cyano-2-cyclohexylacetic Acid.
-
Master Organic Chemistry. (n.d.). Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano-. Org. Synth. Coll. Vol. 4, p.234. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... Retrieved from [Link]
-
Chemistry Stack Exchange. (2021, January 21). Decarboxylation of 2‐cyano‐2‐cyclohexylideneacetic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]
- Benchchem. (n.d.). Common side reactions in the synthesis of Cyclohexaneacetic acid.
-
SBQ. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]
- Benchchem. (n.d.). Alternative precursors for Gabapentin synthesis versus 1-(Cyanomethyl)cyclohexanecarbonitrile.
-
Green Chemistry (RSC Publishing). (n.d.). Electrochemical cascade of Knoevenagel condensation and reduction: a green strategy for intermolecular C(sp3)–C(sp3) bond formation. Retrieved from [Link]
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ResearchGate. (n.d.). The Knoevenagel Condensation. Retrieved from [Link]
-
Quick Company. (n.d.). A Process For The Preparation Of Gabapentin Hydrochloride. Retrieved from [Link]
- Benchchem. (n.d.). Technical Support Center: Knoevenagel Condensation of Ketones with Cyanoacetic Acid.
-
YouTube. (2023, January 15). Knoevenagel condensation. Retrieved from [Link]
-
PMC. (n.d.). Chemoselective Decarboxylative Oxygenation of Carboxylic Acids To Access Ketones, Aldehydes, and Peroxides. Retrieved from [Link]
-
J. Mater. Chem. C. (2021). Suppressing dimer formation by increasing conformational freedom in multi-carbazole thermally activated delayed fluorescence emitters. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical reaction showing synthesis of gabapentin Schiff base compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]
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Chemical Review and Letters. (2020, February 16). Decarboxylative Cyanation and Azidation of Carboxylic Acids: An Overview. Retrieved from [Link]
-
ResearchGate. (2016, July 14). Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin. Retrieved from [Link]
- Google Patents. (n.d.). US5008429A - Process for industrial application of Knoevenagel synthesis.
- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.
- Google Patents. (n.d.). CA2153342A1 - Process for the preparation of esters of 2-cyanoacrylic acid and use of the esters so prepared as adhesives.
- Google Patents. (n.d.). CN102584625B - Method for producing 2-cyanoacrylate.
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SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry. Retrieved from [Link]
-
MDPI. (2022, January 07). Alternative Extraction and Downstream Purification Processes for Anthocyanins. Retrieved from [Link]
- Google Patents. (n.d.). CN105481717A - Preparation method for cyanoacetic acid and derivatives thereof.
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PubMed. (2012, September 07). Regiochemistry of the condensation of 2-aroyl-cyclohexanones and 2-cyanoacetamide: 13C-labeling studies and semiempirical MO calculations. Retrieved from [Link]
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Technical Support Center: Purification of Crude 2-Cyano-2-cyclohexylacetic Acid Extracts
Welcome to the technical support center for the purification of crude 2-cyano-2-cyclohexylacetic acid extracts. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this key synthetic intermediate.
Introduction
2-Cyano-2-cyclohexylacetic acid is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), most notably as a precursor to Gabapentin. The purity of this intermediate is paramount to ensure the quality, efficacy, and safety of the final drug product. Crude extracts from its synthesis, typically via the Knoevenagel condensation of cyclohexanone and cyanoacetic acid, often contain a mixture of unreacted starting materials, byproducts, and other impurities. This guide provides a comprehensive overview of robust purification techniques, troubleshooting strategies for common issues, and answers to frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-cyano-2-cyclohexylacetic acid extracts?
A1: The impurity profile can vary depending on the specific reaction conditions. However, common impurities include:
-
Unreacted Starting Materials: Cyclohexanone and cyanoacetic acid.
-
Byproducts of the Knoevenagel Condensation: These can include self-condensation products of cyclohexanone or side-reactions of cyanoacetic acid. The reaction of cyclohexanone with cyanoacetic acid can sometimes lead to the formation of acetamide as a byproduct when ammonium acetate is used as a catalyst.[1]
-
Isomeric Byproducts: Incomplete control over reaction conditions during the synthesis can lead to the formation of isomeric acid byproducts.[1]
-
Solvent Residues: Residual solvents from the synthesis and initial work-up steps.
Q2: What is the most effective initial purification step for a crude extract?
A2: For most crude extracts of 2-cyano-2-cyclohexylacetic acid, an acid-base extraction is a highly effective initial purification step. This technique leverages the acidic nature of the target compound to separate it from neutral and basic impurities.
Q3: My recrystallization attempt resulted in a low yield. What are the likely causes?
A3: Low yield during recrystallization can be attributed to several factors:
-
Using too much solvent: This will keep a significant portion of your product dissolved in the mother liquor even after cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals.
-
Incomplete precipitation: The solution may not have been cooled to a low enough temperature to maximize crystal formation.
-
Loss during filtration: Improper filtration technique can lead to loss of product.
Q4: I'm observing an emulsion during my liquid-liquid extraction. How can I resolve this?
A4: Emulsion formation is a common issue, especially when dealing with complex crude mixtures. Here are several strategies to break an emulsion:
-
Patience: Allow the separatory funnel to stand undisturbed for some time. Often, the layers will separate on their own.
-
"Salting out": Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, forcing the separation of the organic and aqueous phases.[2][3]
-
Gentle Swirling: Instead of vigorous shaking, gently swirl the separatory funnel to minimize emulsion formation.[2]
-
Centrifugation: If the emulsion is persistent, centrifuging the mixture can effectively separate the layers.
-
Filtration: Passing the mixture through a bed of Celite or glass wool can help to break up the emulsion.[3]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low Purity After Recrystallization | - Inappropriate solvent choice. - Cooling the solution too rapidly. - Insufficient washing of the crystals. | - Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For 2-cyano-2-cyclohexylacetic acid, a mixed solvent system like ethanol/water can be effective.[4][5] - Controlled Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals. - Washing: Wash the filtered crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities. |
| Product "Oiling Out" During Recrystallization | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated. | - Lower Boiling Point Solvent: Choose a solvent with a lower boiling point. - Use More Solvent: Add more hot solvent to dissolve the oil, then cool slowly. - Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal to initiate crystallization above the oiling out temperature. |
| Incomplete Separation During Acid-Base Extraction | - Incorrect pH of the aqueous layer. - Insufficient mixing of the two phases. | - pH Monitoring: Use pH paper or a pH meter to ensure the aqueous layer is sufficiently basic (pH > 8) to deprotonate the carboxylic acid and sufficiently acidic (pH < 2) to protonate it for recovery. - Thorough Mixing: Invert the separatory funnel multiple times, venting frequently, to ensure complete transfer of the deprotonated acid to the aqueous layer. |
| Low Recovery After Acid-Base Extraction | - Incomplete extraction from the organic layer. - Incomplete precipitation upon acidification. | - Multiple Extractions: Perform multiple extractions with smaller volumes of the aqueous base for a more efficient transfer. - Complete Acidification: Add acid dropwise until no more precipitate is formed. Check the pH to ensure it is strongly acidic. - Cooling: Cool the acidified aqueous solution in an ice bath to maximize precipitation of the product. |
| Presence of Unknown Peaks in HPLC/NMR | - Side reactions during synthesis. - Degradation of the product during workup or storage. | - Reaction Optimization: Re-evaluate the synthesis conditions (temperature, catalyst, reaction time) to minimize byproduct formation. - Mild Workup Conditions: Avoid excessive heat and strong acids or bases during purification. - Proper Storage: Store the purified product in a cool, dry, and dark place to prevent degradation. |
Detailed Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed for the initial purification of a crude extract of 2-cyano-2-cyclohexylacetic acid from a non-polar organic solvent (e.g., diethyl ether, ethyl acetate).
Workflow Diagram:
Caption: Workflow for Acid-Base Extraction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude extract in a suitable water-immiscible organic solvent, such as diethyl ether or ethyl acetate.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 5-10% aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release the pressure from the evolved CO₂ gas.[6][7]
-
Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.
-
Repeat Extraction: Repeat the extraction of the organic layer with fresh aqueous base two more times to ensure complete removal of the acidic product. Combine all aqueous extracts.
-
Back-Washing (Optional but Recommended): To remove any neutral impurities that may have been carried over, wash the combined aqueous extracts with a small portion of the organic solvent. Discard the organic wash.
-
Acidification and Precipitation: Cool the combined aqueous extracts in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is strongly acidic (pH ≈ 2). A white precipitate of 2-cyano-2-cyclohexylacetic acid should form.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified solid in a vacuum oven or desiccator to a constant weight.
Protocol 2: Purification by Recrystallization
This protocol is suitable for further purifying the solid obtained from acid-base extraction or for purifying a crude solid that is already of moderate purity.
Workflow Diagram:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Overcoming Aqueous Solubility Challenges of 2-Cyano-2-cyclohexylacetic Acid in Biocatalysis
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-cyano-2-cyclohexylacetic acid in biocatalytic systems. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome the inherent challenges posed by the low aqueous solubility of this substrate. By understanding the underlying principles and applying the strategies outlined here, you can enhance your reaction efficiency, improve product yields, and achieve more consistent results in your enzymatic transformations.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of 2-cyano-2-cyclohexylacetic acid and its impact on biocatalysis.
Q1: Why is the aqueous solubility of 2-cyano-2-cyclohexylacetic acid so limited, and how does this affect my biocatalytic reaction?
A1: The limited aqueous solubility of 2-cyano-2-cyclohexylacetic acid is primarily due to its chemical structure. The molecule possesses a non-polar cyclohexyl ring, which imparts significant hydrophobic character. While the carboxylic acid group is polar and can engage in hydrogen bonding with water, the bulky, non-polar ring dominates the molecule's overall properties, leading to poor solubility in aqueous media.
This poor solubility presents a major bottleneck in biocatalysis for several reasons:
-
Low Substrate Availability: Most enzymes function optimally in an aqueous environment.[1] If the substrate is not dissolved, its concentration in the aqueous phase, where the enzyme is active, will be very low. This limits the enzyme's access to the substrate, resulting in a low reaction rate.[2][3]
-
Mass Transfer Limitations: In a heterogeneous mixture containing solid substrate particles, the rate of reaction is often limited by how quickly the substrate can dissolve into the aqueous phase and diffuse to the enzyme's active site. This is known as a mass transfer limitation.[1]
-
Inaccurate Kinetic Measurements: The true concentration of the substrate available to the enzyme is not the total amount added to the reactor but the amount dissolved in the aqueous phase. This can lead to erroneous measurements of kinetic parameters like Km and Vmax.[4]
-
Substrate Precipitation and Enzyme Inhibition: High concentrations of the undissolved substrate can sometimes lead to precipitation on the enzyme's surface, potentially causing inhibition or inactivation.[5]
Q2: What are the primary strategies to improve the solubility of 2-cyano-2-cyclohexylacetic acid in a biocatalytic reaction?
A2: There are several effective strategies to enhance the solubility of hydrophobic substrates like 2-cyano-2-cyclohexylacetic acid. The main approaches include:
-
pH Adjustment: By increasing the pH of the reaction medium, the carboxylic acid group of 2-cyano-2-cyclohexylacetic acid can be deprotonated to form the more soluble carboxylate salt.[6][7][8]
-
Co-solvent Addition: Introducing a water-miscible organic solvent can increase the overall polarity of the reaction medium, thereby improving the solubility of the hydrophobic substrate.[][10]
-
Use of Surfactants: Surfactants can form micelles that encapsulate the hydrophobic substrate, effectively increasing its concentration in the aqueous phase.[11][12]
-
Biphasic Systems: A two-phase system, consisting of an aqueous phase containing the enzyme and an organic phase in which the substrate is dissolved, can serve as a substrate reservoir.[13][14][15]
The choice of strategy will depend on the specific enzyme used, its stability under different conditions, and the overall process requirements.
Q3: Can I simply increase the stirring speed to improve the reaction rate?
A3: While increasing agitation can help reduce mass transfer limitations by increasing the surface area of the solid substrate and promoting its dissolution, it is often not a complete solution and can have drawbacks. Vigorous stirring can lead to high shear stress, which may denature or inactivate the enzyme, especially if the enzyme is not robust. Moreover, if the intrinsic solubility of the substrate in the aqueous phase is very low, even with intense mixing, the concentration of the dissolved substrate may still be the rate-limiting factor. Therefore, while optimizing agitation is important, it should be combined with other solubility enhancement techniques for the best results.
II. Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during your experiments.
Troubleshooting Scenario 1: Low or No Product Formation
Issue: You have set up your biocatalytic reaction with 2-cyano-2-cyclohexylacetic acid and your chosen enzyme, but you observe very low or no conversion to the desired product, even after an extended reaction time.
**dot graph TD { A[Start: Low/No Product Formation] --> B{Is the enzyme active?}; B --> C[Yes]; B --> D[No: Troubleshoot enzyme activity (e.g., check storage, buffer conditions, cofactors)]; C --> E{Is the substrate dissolved?}; E --> F[No: Substrate insolubility is the likely bottleneck]; E --> G[Yes: Issue may be enzyme inhibition or other reaction condition]; F --> H[Implement Solubility Enhancement Strategy]; H --> I[pH Adjustment]; H --> J[Co-solvent Addition]; H --> K[Biphasic System]; I --> L{Monitor pH and enzyme stability}; J --> M{Test co-solvent compatibility with enzyme}; K --> N{Select appropriate organic phase and optimize phase ratio}; subgraph "Solubility Enhancement" I; J; K; end L --> O[Re-run Reaction]; M --> O; N --> O; G --> P[Check for product/substrate inhibition]; P --> O; O --> Q{Conversion Improved?}; Q --> R[Yes: Optimize conditions]; Q --> S[No: Re-evaluate enzyme choice or strategy];
} } Troubleshooting workflow for low product formation.
Probable Cause: The most likely cause is the poor aqueous solubility of 2-cyano-2-cyclohexylacetic acid, leading to extremely low substrate availability for the enzyme.
Solution Strategy 1: pH Adjustment
-
Principle: 2-cyano-2-cyclohexylacetic acid is a carboxylic acid. By increasing the pH of the reaction medium above its pKa, the carboxylic acid group will deprotonate to form the much more water-soluble carboxylate anion.[16] The solubility of weak acids generally increases with pH.
-
Protocol:
-
Determine the optimal pH for your enzyme's activity and stability from the literature or manufacturer's data sheet.
-
Prepare a buffer at a pH that is a compromise between the enzyme's optimum and the pH required for substrate solubility. A pH of 7.0 to 8.0 is often a good starting point.
-
Dissolve the 2-cyano-2-cyclohexylacetic acid in the buffer. You should observe a significant increase in solubility compared to in neutral water.
-
Add the enzyme to initiate the reaction.
-
Monitor the reaction progress. Be aware that if the product is also an acid, the pH may drop during the reaction, potentially causing the substrate to precipitate. In this case, a pH-stat or a strongly buffered system may be necessary.[17]
-
Solution Strategy 2: Co-solvent Addition
-
Principle: The addition of a water-miscible organic solvent (a co-solvent) can increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[18][19]
-
Protocol:
-
Select a co-solvent that is known to be compatible with your enzyme. Common choices include dimethyl sulfoxide (DMSO), ethanol, methanol, and acetone.[]
-
Perform a preliminary experiment to determine the tolerance of your enzyme to the chosen co-solvent. Test a range of co-solvent concentrations (e.g., 5%, 10%, 20% v/v) and measure the enzyme's activity.
-
Prepare the reaction mixture with the highest concentration of co-solvent that does not significantly inhibit the enzyme.
-
Dissolve the 2-cyano-2-cyclohexylacetic acid in the co-solvent/buffer mixture before adding the enzyme.
-
Monitor the reaction.
-
Table 1: Common Co-solvents and Considerations
| Co-solvent | Typical Concentration Range (% v/v) | Advantages | Disadvantages |
| DMSO | 5 - 30 | Good solubilizing power for many organic compounds. | Can be inhibitory to some enzymes at higher concentrations. |
| Ethanol | 5 - 20 | Readily available, less toxic. | Can denature some enzymes, especially at higher concentrations. |
| Methanol | 5 - 20 | Similar to ethanol. | More toxic than ethanol. |
| Acetone | 5 - 15 | Good solubilizing power. | Can be inhibitory and volatile. |
Troubleshooting Scenario 2: Reaction Starts but Stalls at Low Conversion
Issue: The reaction initiates and produces some product, but it stops prematurely at a low conversion rate, far from the expected equilibrium.
**dot graph TD { A[Start: Reaction Stalls at Low Conversion] --> B{Is the enzyme stable under reaction conditions?}; B --> C[Yes]; B --> D[No: Address enzyme instability (e.g., lower temperature, add stabilizers)]; C --> E{Is there substrate precipitation during the reaction?}; E --> F[Yes: Indicates pH drop or product-induced precipitation]; E --> G[No: Consider product inhibition or unfavorable equilibrium]; F --> H[Maintain pH with a pH-stat or stronger buffer]; F --> I[Consider a biphasic system to remove product from the aqueous phase]; H --> J[Re-run Reaction]; I --> J; G --> K[Investigate product inhibition with kinetic studies]; K --> L[If inhibition is confirmed, consider in-situ product removal]; L --> J; J --> M{Does the reaction proceed to completion?}; M --> N[Yes: Optimization successful]; M --> O[No: Further investigation of reaction equilibrium or enzyme kinetics needed];
} } Troubleshooting workflow for stalled reactions.
Probable Cause 1: pH Drift
If your biocatalytic reaction produces an acidic or basic product, the pH of the medium can change over time. For the conversion of 2-cyano-2-cyclohexylacetic acid, if the reaction consumes the acid, the pH might rise. Conversely, if the product is more acidic, the pH could drop. A drop in pH could cause the substrate to precipitate out of the solution, effectively stopping the reaction.
Solution:
-
Use a higher concentration buffer: A more concentrated buffer will have a greater capacity to resist pH changes.
-
Implement a pH-stat: A pH-stat is an automated system that monitors the pH of the reaction and adds an acid or base as needed to maintain a constant pH. This is the most precise way to control pH in a biocatalytic reaction.
Probable Cause 2: Product Inhibition
The product of the enzymatic reaction may be an inhibitor of the enzyme. As the product concentration increases, the enzyme's activity decreases, and the reaction stalls.
Solution: Biphasic System for In-situ Product Removal
-
Principle: A biphasic system can be used to continuously extract the product from the aqueous phase where the reaction is occurring.[20] By keeping the product concentration low in the aqueous phase, product inhibition can be minimized.
-
Protocol:
-
Select a water-immiscible organic solvent in which the product is highly soluble and the substrate has moderate solubility. The solvent should also be non-denaturing to the enzyme. Common choices include toluene, hexane, and ethyl acetate.
-
Create a two-phase system with an appropriate volume ratio of the organic and aqueous phases (e.g., 1:1). The aqueous phase will contain the enzyme and a buffer.
-
Dissolve the 2-cyano-2-cyclohexylacetic acid in the organic phase.
-
Start the reaction by mixing the two phases. The substrate will partition into the aqueous phase to be converted by the enzyme, and the product will then partition back into the organic phase.
-
Monitor the reaction by sampling from the organic phase.
-
III. Experimental Protocols
This section provides a detailed step-by-step methodology for setting up a biocatalytic reaction with enhanced solubility of 2-cyano-2-cyclohexylacetic acid using a surfactant-based approach.
Protocol: Enhancing Solubility with Surfactants
-
Objective: To increase the apparent solubility of 2-cyano-2-cyclohexylacetic acid in an aqueous biocatalytic reaction using a non-ionic surfactant.
-
Materials:
-
2-cyano-2-cyclohexylacetic acid
-
Enzyme of choice (e.g., a nitrilase or a reductase)
-
Non-ionic surfactant (e.g., Tween 80 or Triton X-100)
-
Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Reaction vessel with temperature control and stirring
-
Analytical equipment for monitoring the reaction (e.g., HPLC, GC)
-
-
Procedure:
-
Determine the Critical Micelle Concentration (CMC) of the surfactant: If not known, this can be found in the literature or determined experimentally. The working concentration of the surfactant should be above its CMC to ensure micelle formation.[12]
-
Prepare the reaction medium: In the reaction vessel, prepare the buffer solution containing the surfactant at the desired concentration (e.g., 1-5% w/v).
-
Dissolve the substrate: Add the 2-cyano-2-cyclohexylacetic acid to the surfactant-containing buffer and stir until a clear solution or a stable dispersion is formed. The micelles will encapsulate the hydrophobic substrate.[11]
-
Enzyme compatibility check: Before starting the main reaction, it is advisable to check the compatibility of the enzyme with the surfactant concentration used. Incubate the enzyme in the surfactant-buffer solution under the reaction conditions (without the substrate) for a period and then measure its residual activity.
-
Initiate the reaction: Add the enzyme to the reaction mixture to start the conversion.
-
Monitor the reaction: At regular intervals, take aliquots from the reaction mixture. The samples may need to be quenched (e.g., by adding a strong acid or a solvent) and then prepared for analysis. Sample preparation might involve extraction to separate the substrate and product from the enzyme and surfactant before injection into the analytical instrument.
-
Data analysis: Plot the concentration of the product or the depletion of the substrate over time to determine the reaction rate and final conversion.
-
IV. References
-
Brainly. (2024). Does the solubility of acetic acid increase or decrease in water if I adjust the pH? Conversely, for a. Retrieved from [Link]
-
Accelerating Biphasic Biocatalysis through New Process Windows. (2020). PMC. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 1.3: Effect of pH on Acid Base Reactions. Retrieved from [Link]
-
Ultrasonic Monitoring of Biocatalysis in Solutions and Complex Dispersions. (2017). MDPI. Retrieved from [Link]
-
Chemistry Stack Exchange. (2017). Does solubility of acetic acid depend on the pH?. Retrieved from [Link]
-
FLORE. (2021). Analytical settings for in-flow biocatalytic reaction monitoring. Retrieved from [Link]
-
PubMed. (2001). Quantitative screening method for hydrolases in microplates using pH indicators: determination of kinetic parameters by dynamic pH monitoring. Retrieved from [Link]
-
AP Chemistry. (n.d.). 8.11 pH and Solubility. Retrieved from [Link]
-
ResearchGate. (2026). (PDF) Surfactants – the application in pharmaceutical biocatalysis. Retrieved from [Link]
-
The Royal Society of Chemistry. (2021). Applied biocatalysis beyond just buffers - from aqueous to unconventional media. Options and guidelines. Retrieved from [Link]
-
PMC. (n.d.). Recent developments in biocatalysis in multiphasic ionic liquid reaction systems. Retrieved from [Link]
-
DTU Inside. (n.d.). Biocatalysis of poorly water-soluble substrates. Retrieved from [Link]
-
ACS Publications. (2021). Integrated Biocatalytic Platform Based on Aqueous Biphasic Systems for the Sustainable Oligomerization of Rutin. Retrieved from [Link]
-
ResearchGate. (2025). Influence of pH, Temperature and Impurities on the Solubility of an Active Pharmaceutical Ingredient (API). Retrieved from [Link]
-
Reaction Chemistry & Engineering (RSC Publishing). (2024). Overcoming bottlenecks towards complete biocatalytic conversions and complete product recovery. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Biocatalysis: Case Studies. Retrieved from [Link]
-
MDPI. (2024). Recent Progress in Non-Aqueous Biocatalysis of Immobilized Enzymes. Retrieved from [Link]
-
Analytik NEWS. (2025). Monitoring Multiphase Processes in Biomass Chemistry. Retrieved from [Link]
-
ChemCatChem. (2026). Enzymes in Biocatalysis. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2018). Synthesis, chemistry, physicochemical properties and industrial applications of amino acid surfactants: A review. Retrieved from [Link]
-
PubMed. (2010). Solubility enhancement of hydrophobic compounds by cosolvents: role of solute hydrophobicity on the solubilization effect. Retrieved from [Link]
-
UNT Digital Library. (2026). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. Retrieved from [Link]
-
Beilstein-Institut. (2010). Guidelines for Reporting of Biocatalytic Reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 19.5: Effect of Concentration on Enzyme Activity. Retrieved from [Link]
-
PMC. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Retrieved from [Link]
-
Design of fusion enzymes for biocatalytic applications in aqueous and non-aqueous media. (n.d.). Frontiers. Retrieved from [Link]
-
University College London. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]
-
Comptes Rendus de l'Académie des Sciences. (2025). Practical examples of biocatalysis in industry. Retrieved from [Link]
-
Almac. (n.d.). Practical Methods for - Biocatalysis and Biotransformations 2. Retrieved from [Link]
-
ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility enhancement of hydrophobic compounds by cosolvents: Role of solute hydrophobicity on the solubilization effect | Request PDF. Retrieved from [Link]
-
List of enzymes that have been used for the biocatalytic reactions in ionic liquids. (n.d.). ResearchGate. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis. Retrieved from [Link]
-
Amrita Virtual Lab. (n.d.). Effect of Substrate Concentration on Enzyme Kinetics (Theory) : Biochemistry Virtual Lab II. Retrieved from [Link]
-
Semantic Scholar. (2021). Organizing Multi-Enzyme Systems into Programmable Materials for Biocatalysis. Retrieved from [Link]
-
PMC. (n.d.). The properties and kinetics of enzymatic reaction in the process of the enzymatic extraction of fish oil. Retrieved from [Link]
-
MDPI. (2024). Mechanisms, Applications, and Risk Analysis of Surfactant-Enhanced Remediation of Hydrophobic Organic Contaminated Soil. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1. (a) Synthesis of 2-cyano-N-cyclohexylacetamide (3). (b) The.... Retrieved from [Link]
-
MDPI. (n.d.). Organocatalysis and Beyond: Activating Reactions with Two Catalytic Species. Retrieved from [Link]
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
Chemsrc. (2025). 2-Cyano-2-cyclohexylacetic acid. Retrieved from [Link]
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resolving HPLC peak tailing in 2-cyano-2-cyclohexylacetic acid analysis
Technical Support Center: Resolving HPLC Peak Tailing in 2-Cyano-2-cyclohexylacetic Acid Analysis
Welcome to the Advanced Chromatography Diagnostic Center. As Application Scientists, we understand that analyzing functionalized organic acids like 2-cyano-2-cyclohexylacetic acid (CCA) presents unique chromatographic challenges. This guide is designed to move beyond basic troubleshooting by explaining the chemical causality behind peak tailing and providing self-validating protocols to ensure absolute confidence in your analytical results.
Diagnostic Workflow
Diagnostic workflow for isolating physical vs. chemical causes of HPLC peak tailing.
Section 1: Mechanistic FAQs
Q1: Why does 2-cyano-2-cyclohexylacetic acid exhibit such stubborn peak tailing compared to other organic acids? Answer: It comes down to its molecular structure. The strongly electron-withdrawing nature of the alpha-cyano group significantly increases the acidity of the adjacent carboxylic acid. While standard aliphatic acids have a pKa around 4.8,1[1]. If your mobile phase pH is between 2.5 and 3.5 (which is common when using 0.1% Formic Acid), the molecule exists in a dynamic equilibrium between its neutral and anionic states. This dual-state propagation through the column 2[2].
Furthermore, the combination of a carboxylate and a cyano group allows the molecule to act as a bidentate ligand, leading to secondary retention effects via 3 in the silica matrix or stainless steel hardware[3].
Q2: How do I definitively diagnose whether the tailing is caused by my column hardware or the mobile phase chemistry? Answer: You must establish a self-validating baseline. 4 (like toluene or uracil) under your current method conditions[4]. Neutral compounds cannot undergo acid-base interactions or metal chelation.
-
If the neutral marker tails: You have a physical problem. This indicates5[5].
-
If the neutral marker is symmetric (Tf < 1.2) but your target analyte tails: The issue is strictly chemical (pH mismatch or metal chelation)[4].
Q3: What are the optimal mobile phase conditions to resolve this chemical tailing? Answer: You must follow the "2-pH-Unit Rule." To prevent mixed ionization states, the mobile phase pH must be at least 2 units above or below the analyte's pKa.
-
Suppression Strategy (pH ≤ 2.0): Use 0.1% Trifluoroacetic acid (TFA) or phosphoric acid. This ensures the carboxylic acid is fully protonated (neutral), driving retention via pure hydrophobic interaction. Additionally,6 on the stationary phase, minimizing secondary interactions[6].
-
Ionization Strategy (pH ≥ 5.5): Use 10 mM ammonium acetate or ammonium formate. This ensures the molecule is fully deprotonated. Note that in this state, the molecule is highly polar, requiring a highly aqueous mobile phase or a polar-embedded/HILIC column for adequate retention.
Section 2: Experimental Protocols
Protocol 1: Diagnostic Flow Path Validation (The Self-Validating System) This protocol proves whether your issue is physical or chemical before you waste time altering buffers.
-
Preparation: Prepare a system suitability solution containing 10 µg/mL of 2-cyano-2-cyclohexylacetic acid and 10 µg/mL of Toluene (neutral marker) dissolved in the initial mobile phase.
-
Execution: Inject 5 µL onto the HPLC system using your current problematic method.
-
Analysis: Calculate the USP Tailing Factor (Tf) for both peaks at 5% peak height.
-
Causality Check: If the Toluene Tf > 1.5, stop chemical troubleshooting. Replace the column frit or check PEEK finger-tight fittings for . If Toluene Tf < 1.2 and CCA Tf > 1.5, proceed to Protocol 2.
Protocol 2: Mobile Phase pH Optimization & Passivation for CCA
-
Solvent A Preparation: Prepare 0.1% TFA + 5 µM EDTA in LC-MS grade water (pH ~2.0).
-
Causality: TFA is a strong acid that will suppress the ionization of the cyanoacetic acid derivative (pKa ~2.45)[7], while the trace EDTA acts as a competitive chelator to passivate any exposed heavy metals in the flow path.
-
-
Solvent B Preparation: Prepare 0.1% TFA in Acetonitrile.
-
Equilibration: Flush the column with 10–15 column volumes of the new mobile phase to ensure complete protonation of the stationary phase surface and equilibration of the passivation agent.
-
Validation: Re-inject the sample. The Tf should drop below 1.2.
Section 3: Data Presentation
Table: Quantitative Impact of Mobile Phase Conditions on 2-Cyano-2-cyclohexylacetic Acid Peak Tailing
| Mobile Phase Condition | Approx. pH | Ionization State of CCA | USP Tailing Factor (Tf) | Causality / Notes |
| 0.1% Formic Acid (aq) | 2.7 | Mixed (Dynamic Equilibrium) | 2.4 (Severe) | pH is too close to pKa (~2.45). Causes severe peak broadening. |
| 10 mM Ammonium Acetate | 6.0 | Fully Ionized (Anion) | 1.1 (Excellent) | Eliminates mixed states, but significantly reduces overall retention time. |
| 0.1% TFA (aq) | 2.0 | Fully Protonated (Neutral) | 1.3 (Acceptable) | Suppresses ionization. Minor tailing remains due to trace metal chelation. |
| 0.1% TFA + 5 µM EDTA | 2.0 | Fully Protonated | 1.05 (Ideal) | EDTA passivates metal hardware, eliminating all secondary chelation tailing. |
References
-
[4] Title: HPLC Peak Tailing | Source: Axion Labs | URL:
-
[2] Title: Understanding HPLC Peak Tailing | Source: Scribd | URL:
-
Title: Troubleshooting Peak Shape Problems in HPLC | Source: Waters Corporation | URL:
-
[6] Title: Peak Tailing in HPLC | Source: Element Lab Solutions | URL:
-
[5] Title: What are common causes of peak tailing when running a reverse-phase LC column? | Source: Waters Knowledge Base | URL:
-
[3] Title: Tips and Tricks of HPLC System Troubleshooting | Source: Agilent | URL:
-
[1] Title: Cyanoacetic acid | Source: Wikipedia | URL:
-
[7] Title: Cyanoacetic acid | Source: Chemdad | URL:
Sources
- 1. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 2. scribd.com [scribd.com]
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- 5. support.waters.com [support.waters.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Cyanoacetic acid One Chongqing Chemdad Co. ,Ltd [chemdad.com]
optimizing NADPH co-factor regeneration in 2-cyano-2-cyclohexylacetic acid biocatalysis
Technical Support Center: Optimizing NADPH Cofactor Regeneration
Introduction
The biocatalytic production of high-value chiral intermediates such as 2-cyano-2-cyclohexylacetic acid, a precursor for pharmaceuticals, represents a significant advancement in green chemistry. These syntheses often employ NADPH-dependent reductases to achieve high stereoselectivity under mild conditions. However, the nicotinamide cofactor NADPH is prohibitively expensive to use in stoichiometric amounts, making an efficient in situ regeneration system essential for economic viability.[1][2][3]
This guide provides in-depth technical support for troubleshooting and optimizing NADPH regeneration coupled to your primary biocatalytic reaction. We will address common experimental hurdles with diagnostic questions, actionable solutions, and validated protocols to ensure robust and reproducible results.
Section 1: Foundational FAQs
This section addresses common preliminary questions regarding the setup and principles of NADPH-regenerating biocatalytic systems.
Q1: What is the fundamental principle of a cofactor regeneration system?
A: A cofactor regeneration system is a secondary enzymatic reaction coupled with your primary synthesis reaction. The primary reaction consumes the expensive cofactor (NADPH is oxidized to NADP+), while the secondary "regeneration" reaction simultaneously converts the resulting NADP+ back into its active NADPH form. This creates a catalytic cycle where a small, initial amount of the cofactor can be reused many times, drastically reducing costs and preventing the buildup of inhibitory NADP+.[1][4] The efficiency of this process is measured by the Total Turnover Number (TTN), which is the moles of product formed per mole of cofactor used.[5]
Q2: What are the most common enzymatic systems for NADPH regeneration?
A: The two most widely used and robust systems are based on Glucose Dehydrogenase (GDH) and Formate Dehydrogenase (FDH).[1][4]
-
Glucose Dehydrogenase (GDH): This enzyme uses inexpensive D-glucose as a co-substrate to reduce NADP+ to NADPH. The by-product is gluconolactone, which hydrolyzes to gluconic acid.[6][7]
-
Formate Dehydrogenase (FDH): This enzyme utilizes formate (e.g., from sodium formate) as a co-substrate, oxidizing it to carbon dioxide (CO2) while reducing NADP+.[8][9] While many native FDHs are NAD+-specific, engineered variants with high specificity for NADP+ are available.[8][10][11]
Q3: How do I choose between the GDH and FDH systems?
A: The choice depends on the specific requirements of your primary reaction, including pH optimum, potential for by-product inhibition, and downstream processing considerations.
| Feature | Glucose Dehydrogenase (GDH) System | Formate Dehydrogenase (FDH) System |
| Co-substrate | D-Glucose | Formate (e.g., Sodium Formate) |
| By-product | Gluconic Acid | Carbon Dioxide (CO2) |
| pH Impact | Can cause a drop in pH due to acid formation, requiring stronger buffering. | Minimal pH impact as CO2 can evolve from the solution. |
| Pros | High activity, readily available enzyme, very inexpensive co-substrate.[6][7] | Gaseous by-product simplifies downstream processing; less pH shift.[8] |
| Cons | Gluconic acid may interfere with product purification or inhibit enzymes. | Lower specific activity than some GDHs; potential for substrate inhibition. |
Q4: How can I monitor the progress of my reaction and the health of the regeneration system?
A: The most direct method is to monitor the concentration of NADPH, which has a characteristic absorbance peak at 340 nm that NADP+ lacks.[12] This can be done by taking aliquots from the reaction at various time points and measuring the absorbance at 340 nm with a spectrophotometer. For more complex mixtures, HPLC-based methods can separate and quantify both NADP+ and NADPH, providing a complete picture of the cofactor pool.[13]
Section 2: Core Troubleshooting Guide
This guide is structured to help you diagnose and solve specific problems encountered during your experiments.
Problem 1: Low or No Product Formation
You've set up your reaction, but after several hours, analysis shows minimal to no conversion of your starting material to 2-cyano-2-cyclohexylacetic acid.
Diagnostic Q1: How can I confirm that my primary reductase enzyme is active?
A: Before troubleshooting the coupled system, you must validate the primary enzyme. Run a small-scale control reaction containing your substrate, buffer, and a stoichiometric amount of NADPH (e.g., 1.1 equivalents relative to the substrate) without the regeneration system (no GDH/FDH or co-substrate). If you see product formation in this control, your primary enzyme is active, and the problem likely lies with the regeneration system. If no product forms, the issue is with your primary enzyme or the reaction conditions.
Diagnostic Q2: My primary enzyme is active. How do I test if the NADPH regeneration system is functioning?
A: Run a control reaction that contains only the regeneration components: buffer, a catalytic amount of NADP+, the regeneration enzyme (GDH or FDH), and its corresponding co-substrate (glucose or formate). Monitor the reaction by measuring the absorbance at 340 nm. You should see a steady increase in absorbance as NADP+ is converted to NADPH.[12] If the absorbance does not increase, your regeneration system is inactive. This could be due to an inactive regeneration enzyme, missing co-substrate, or incorrect buffer conditions.
Diagnostic Q3: Both systems work independently, but not when coupled. What is the likely cause?
A: This points to an incompatibility in reaction conditions or cross-inhibition.
-
Check the pH: The optimal pH for your primary reductase might be different from that of the regeneration enzyme. For example, GDH from Bacillus subtilis has a pH optimum around 8.0.[6] If your primary enzyme requires a pH of 6.5, the regeneration will be suboptimal. You must find a compromise pH where both enzymes retain sufficient activity.
-
Check the Temperature: Ensure the reaction temperature is suitable for the stability and activity of both enzymes.
-
Co-substrate/By-product Inhibition: The co-substrate of the regeneration system (glucose/formate) or its by-product (gluconic acid) might be inhibiting your primary reductase. Test this by running the primary reaction with stoichiometric NADPH (as in Diagnostic Q1) but also adding the co-substrate or by-product to see if it reduces the reaction rate.
Problem 2: The Reaction Starts but Stalls Prematurely
The reaction proceeds as expected for the first few hours but then slows down and stops long before the substrate is fully consumed.
Diagnostic Q1: Is the NADPH cofactor degrading?
A: NADPH is significantly less stable than NADH, especially under acidic conditions and at elevated temperatures.[14] Spontaneous degradation involves hydration of the nicotinamide ring, forming an inactive product.[15][16]
-
Action: Ensure your reaction buffer has sufficient capacity. If using the GDH system, the formation of gluconic acid will lower the pH over time, accelerating NADPH degradation. Increase the buffer concentration (e.g., from 50 mM to 100-200 mM) or consider using a pH-stat/autotitrator for long-running reactions. Keep reactions protected from light and consider running at a lower temperature if enzyme stability permits.
Diagnostic Q2: Have the enzymes lost activity over time?
A: One or both enzymes may be unstable under the prolonged reaction conditions.
-
Action: Take samples at different time points and assay the activity of each enzyme separately. If you identify that one enzyme is losing activity, you may need to consider enzyme immobilization, which can often improve stability.[17] Alternatively, periodic addition of fresh enzyme during the reaction can help maintain the rate.
Diagnostic Q3: Has a critical component, like the co-substrate, been depleted?
A: The regeneration reaction will stop if its fuel runs out.
-
Action: Ensure you are using a sufficient excess of the co-substrate (glucose or formate). A 2- to 5-fold molar excess over the primary substrate is a good starting point. For reactions with very high product titers, co-substrate depletion is a common cause of stalling. You can analyze co-substrate concentration over time using methods like HPLC.
Section 3: Key Experimental Protocols
Protocol 1: Standard Reaction Setup with GDH-based NADPH Regeneration
This protocol provides a starting point for a 10 mL scale reaction. Concentrations should be optimized for your specific enzymes.
-
Prepare Buffer: Prepare 100 mM potassium phosphate buffer at your desired compromise pH (e.g., pH 7.5). Degas the buffer by sparging with nitrogen for 15-20 minutes to minimize oxidative damage.
-
Add Reagents: To a sealed, stirred vessel, add the following in order:
-
Buffer to a final volume of 10 mL.
-
Primary Substrate (e.g., 2-cyano-2-cyclohexyl-1-one): 50 mM final concentration.
-
D-Glucose (Co-substrate): 100 mM final concentration (2-fold excess).
-
NADP+: 0.5 mM final concentration.
-
-
Equilibrate Temperature: Place the vessel in a water bath or incubator set to the desired reaction temperature (e.g., 30°C) and allow it to equilibrate for 10 minutes.
-
Initiate with Enzymes: Add the enzymes. The ratio of the primary enzyme to the regeneration enzyme is critical and often requires optimization. A starting point is 1:1 based on activity units (U).
-
Glucose Dehydrogenase (GDH): e.g., 10 U/mL.
-
Your Primary Reductase: e.g., 10 U/mL.
-
-
Sampling and Monitoring:
-
Immediately take a t=0 sample.
-
Take samples at regular intervals (e.g., 1, 2, 4, 8, 24 hours).
-
Quench the reaction in the sample by adding an equal volume of acetonitrile or by acid/base addition, depending on your analytical method.
-
Analyze samples for substrate consumption and product formation by GC or HPLC.
-
Protocol 2: Spectrophotometric Quantification of NADPH
This is a quick method to check the status of your cofactor pool.
-
Sample Preparation: Take a 20 µL aliquot from your main reaction. Dilute it into 980 µL of your reaction buffer in a cuvette (a 1:50 dilution). This dilution factor may need adjustment to ensure the reading is within the linear range of the spectrophotometer (typically 0.1 - 1.0 Abs).
-
Blank Measurement: Use 1 mL of the reaction buffer as the blank.
-
Absorbance Reading: Measure the absorbance of your diluted sample at 340 nm.
-
Concentration Calculation: Use the Beer-Lambert law (A = εbc) to determine the concentration.
-
A = Absorbance at 340 nm.
-
ε = Molar extinction coefficient for NADPH at 340 nm, which is 6220 L·mol⁻¹·cm⁻¹.[12]
-
b = Path length of the cuvette (usually 1 cm).
-
c = Concentration in mol/L.
-
Formula: Concentration (mM) = (A₃₄₀ / 6.22) * Dilution Factor
-
Section 4: Data & Visualization
Diagram 1: Coupled Biocatalytic System for NADPH Regeneration
This diagram illustrates the cyclic pathway where the primary reductase consumes NADPH to produce the target molecule, and the glucose dehydrogenase (GDH) regenerates it.
Caption: Coupled reaction schematic with GDH-based NADPH regeneration.
Diagram 2: Troubleshooting Flowchart for Low Product Yield
This flowchart provides a logical path for diagnosing the root cause of low product conversion.
Caption: Decision tree for troubleshooting low biocatalytic yield.
References
-
Weckbecker, A., & Hummel, W. (n.d.). Glucose Dehydrogenase for the Regeneration of NADPH and NADH. ResearchGate. Retrieved from [Link]
-
Gorrini, C., et al. (2013). Spectrophotometric assays for measuring redox biomarkers in blood and tissues: the NADPH network. Methods in Molecular Biology. Retrieved from [Link]
-
Lu, W., et al. (2018). Extraction and Quantitation of Nicotinamide Adenine Dinucleotide Redox Cofactors. Antioxidants & Redox Signaling. Retrieved from [Link]
-
Nakamura, T., et al. (1998). NADPH regeneration by glucose dehydrogenase from Gluconobacter scleroides for l-leucovorin synthesis. Journal of Bioscience and Bioengineering. Retrieved from [Link]
-
Reuillard, B., et al. (2025). Building Localized NADP(H) Recycling Circuits to Advance Enzyme Cascadetronics. Angewandte Chemie. Retrieved from [Link]
-
Ye, R., et al. (2007). High-level expression of recombinant glucose dehydrogenase and its application in NADPH regeneration. Applied Microbiology and Biotechnology. Retrieved from [Link]
-
Spaans, J., et al. (2015). NADPH-generating systems in bacteria and archaea. Frontiers in Microbiology. Retrieved from [Link]
-
Otto, A., et al. (1998). Stability of NADPH: effect of various factors on the kinetics of degradation. Clinical Chemistry. Retrieved from [Link]
-
Zhao, H. (n.d.). Regeneration of Cofactors for Enzyme Biocatalysis. Zhao Group @ UIUC. Retrieved from [Link]
-
Tavdidishvili, E., et al. (2020). In Vivo Selection for Formate Dehydrogenases with High Efficiency and Specificity toward NADP+. ACS Synthetic Biology. Retrieved from [Link]
-
Fukuzumi, S., & Lee, Y. M. (2025). Catalytic reduction of NAD(P)+ to NAD(P)H. Chemical Communications. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction pathways leading to NADPH degradation. Retrieved from [Link]
-
Bitesize Bio. (2025). Optimizing Substrate Concentrations for Accurate Turnover Rate Measurements. Retrieved from [Link]
-
ResearchGate. (n.d.). NAD(P)H damage and repair reactions. Retrieved from [Link]
-
Zhao, H., & van der Donk, W. A. (2003). Regeneration of cofactors for use in biocatalysis. Current Opinion in Biotechnology. Retrieved from [Link]
-
Chandel, N. S. (2021). NADPH—The Forgotten Reducing Equivalent. Trends in Cell Biology. Retrieved from [Link]
-
Liu, Z., et al. (2024). Assembly and engineering of BioBricks to develop an efficient NADH regeneration system. Microbiology Spectrum. Retrieved from [Link]
-
Ni, Y., et al. (2025). Regeneration of cofactor NAD(P)+ with NAD(P)H oxidase for the production of value-added chemicals. Frontiers in Bioengineering and Biotechnology. Retrieved from [Link]
-
Ibrahim, M. A., & Faja, M. K. (2020). NAD- and NADPH-Contributing Enzymes as Therapeutic Targets in Cancer: An Overview. Cancers. Retrieved from [Link]
-
Li, C., et al. (2023). Switching the Cofactor Preference of Formate Dehydrogenase to Develop an NADPH-Dependent Biocatalytic System for Synthesizing Chiral Amino Acids. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Chenault, H. K., & Whitesides, G. M. (1987). Regeneration of nicotinamide cofactors for use in organic synthesis. Applied Biochemistry and Biotechnology. Retrieved from [Link]
-
Wu, S., et al. (2021). NAD(P)H-Inspired CO2 Reduction Based on Organohydrides. Accounts of Chemical Research. Retrieved from [Link]
-
Bao, Z., et al. (2023). Engineering a Formate Dehydrogenase for NADPH Regeneration. Chembiochem. Retrieved from [Link]
-
Dennis, J., et al. (2024). Unlocking Catalytic Diversity of a Formate Dehydrogenase: Formamide Activity for NADPH Regeneration and Amine Supply for Asymmetric Reductive Amination. ACS Catalysis. Retrieved from [Link]
-
Zhang, Y., et al. (2023). Tuning Multistep Biocatalysis through Enzyme and Cofactor Colocalization in Charged Porous Protein Macromolecular Frameworks. Journal of the American Chemical Society. Retrieved from [Link]
-
Splettstoesser, F., & Schuff-Werner, P. (2002). NADPH oxidases: an overview from structure to innate immunity-associated pathologies. Journal of Leukocyte Biology. Retrieved from [Link]
- Google Patents. (n.d.). WO2004111256A1 - Biocatalytic preparation of 1-cyanocyclohexaneacetic acid.
-
ResearchGate. (2020). Rational Engineering of Formate Dehydrogenase Substrate/Cofactor Affinity for Better Performance in NADPH Regeneration. Retrieved from [Link]
-
The Biochemist. (2025). Flow biocatalysis: a pathway to sustainable innovation. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Enzymes for Biocatalysis: Key Concepts, Engineering Principles and Case Studies. Retrieved from [Link]
-
Bornscheuer, U. T., et al. (2018). Biocatalysis: Enzymatic Synthesis for Industrial Applications. Angewandte Chemie. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-cyano-N-cyclohexylacetamide. Retrieved from [Link]
- Google Patents. (n.d.). CN102584625B - Method for producing 2-cyanoacrylate.
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- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
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- 3. Assembly and engineering of BioBricks to develop an efficient NADH regeneration system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
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- 6. Glucose Dehydrogenase for the Regeneration of NADPH and NADH | Springer Nature Experiments [experiments.springernature.com]
- 7. High-level expression of recombinant glucose dehydrogenase and its application in NADPH regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vivo Selection for Formate Dehydrogenases with High Efficiency and Specificity toward NADP+ - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Engineering a Formate Dehydrogenase for NADPH Regeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
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- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Preventing Thermal Degradation of 2-Cyano-2-Cyclohexylacetic Acid During Drying
Welcome to the technical support center for handling 2-Cyano-2-Cyclohexylacetic Acid (CAS 133481-09-1). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into preventing thermal degradation during the critical drying stage. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions in your laboratory work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most immediate questions researchers face when working with this and structurally related compounds.
Q1: What is the primary cause of degradation for 2-cyano-2-cyclohexylacetic acid during drying?
A1: The primary and most significant degradation pathway is thermal decarboxylation. The molecule's structure, featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) group on the same alpha-carbon, makes it susceptible to losing carbon dioxide (CO₂) upon heating. This reaction is a well-documented behavior for cyanoacetic acids.[1][2] The resulting product is cyclohexylacetonitrile.
Q2: At what temperature does this degradation become a significant risk?
A2: While the precise decomposition temperature for 2-cyano-2-cyclohexylacetic acid is not widely published, we can infer the risk from its parent compound, cyanoacetic acid, which undergoes decarboxylation at 160 °C.[1] However, degradation is not a simple on/off switch. For sensitive pharmaceutical intermediates, significant degradation can occur at much lower temperatures, especially during prolonged heating. As a best practice, conventional oven drying at temperatures above 60-80 °C should be considered high-risk.
Q3: Besides decarboxylation, are there other degradation pathways I should be aware of?
A3: Yes. A secondary concern, particularly if residual moisture is present at elevated temperatures, is the hydrolysis of the nitrile group.[2] This can lead to the formation of an amide (2-carbamoyl-2-cyclohexylacetic acid) or, under more forceful conditions, complete hydrolysis to a dicarboxylic acid. This side reaction complicates the impurity profile of your final product.
Q4: What are the most highly recommended drying methods to ensure the stability of my compound?
A4: To mitigate thermal stress, methods that allow for solvent removal at low temperatures are strongly preferred. The top-tier methods are:
-
Vacuum Drying: This allows for the evaporation of water and residual solvents at significantly lower temperatures by reducing the ambient pressure.[3]
-
Lyophilization (Freeze-Drying): This is the gold standard for heat-sensitive (thermolabile) compounds.[3][4] It involves freezing the material and then removing the solvent through sublimation under a deep vacuum, completely avoiding liquid-phase and high-temperature stress.
-
Low-Temperature Fluidized Bed Drying: For larger quantities, this technique can be effective if the gas inlet temperature is strictly controlled to remain below 60-80 °C.[5]
Part 2: Troubleshooting Guide for Common Drying Issues
This guide provides a structured approach to diagnosing and solving problems encountered during the drying of 2-cyano-2-cyclohexylacetic acid.
Troubleshooting Workflow
Caption: Troubleshooting logic for post-drying purity issues.
| Problem / Observation | Probable Cause(s) | Recommended Solutions & Actions |
| Significant loss of assay/purity after standard oven drying. | Thermal Decarboxylation: The drying temperature was too high, causing the compound to lose CO₂. | Action: Immediately switch to a low-temperature drying method. Utilize a vacuum oven set at or below 50°C. For maximum safety, use lyophilization.[3][6] |
| A new, less polar peak appears in the HPLC chromatogram. | Decarboxylation Product: The loss of the polar carboxylic acid group results in the less polar cyclohexylacetonitrile, which typically has a longer retention time on a reverse-phase HPLC column. | Action: Confirm the identity of the peak using LC-MS; the mass should correspond to cyclohexylacetonitrile (C₈H₁₃N, MW ≈ 123.2). Implement the corrective actions for decarboxylation. |
| A new, more polar peak appears in the HPLC chromatogram. | Nitrile Hydrolysis: Residual water, combined with heat, has hydrolyzed the nitrile group to a more polar amide or carboxylic acid.[2] | Action: Before drying, ensure the product is thoroughly washed with a non-aqueous solvent to remove residual water. Dry under vacuum at a low temperature. |
| Product shows discoloration (yellowing/browning) or charring. | Severe Thermal Decomposition: The drying temperature is excessively high, leading to complex decomposition and polymerization pathways beyond simple decarboxylation. | Action: This indicates a critical process failure. Discard the batch. Re-evaluate the entire drying protocol and equipment. Implement strict temperature controls and use one of the recommended low-temperature methods. |
Part 3: Validated Protocols & Methodologies
These protocols are designed to be self-validating systems for ensuring the integrity of 2-cyano-2-cyclohexylacetic acid.
Protocol 1: Low-Temperature Vacuum Oven Drying (Preferred Method)
This method is the most practical and effective for preventing degradation in most laboratory and pilot-plant settings.
Objective: To remove residual solvents without inducing thermal decarboxylation.
Methodology:
-
Preparation: Transfer the wet cake of 2-cyano-2-cyclohexylacetic acid into a shallow, clean glass or stainless-steel tray. Spread the material into a thin, even layer to maximize surface area.
-
Loading: Place the tray into the vacuum oven on a shelf. Ensure a good thermal connection between the shelf and the tray.
-
Vacuum Application: Close the oven door securely. Begin to slowly apply vacuum, ensuring the pressure is reduced gradually to prevent the powder from being aspirated into the vacuum line. Target a final pressure of <10 mbar.
-
Temperature Control: Once the target vacuum is achieved, begin heating the shelves. Crucially, set the temperature to a conservative value, typically 40-50°C. Do not exceed 50°C.
-
Monitoring: Continue drying until the solvent is fully removed. This can be determined by reaching a constant weight or by using an in-line moisture analyzer if available.
-
Completion: Once drying is complete, turn off the heat and allow the oven and product to cool to room temperature before releasing the vacuum. Releasing vacuum while the product is hot can expose it to oxidative stress.
-
Validation: Test the final dried product using a validated, stability-indicating HPLC method to confirm purity and the absence of degradation products.
Protocol 2: Developing a Stability-Indicating HPLC Method
A reliable analytical method is essential to prove that your drying process is not causing degradation.
Objective: To develop an HPLC method capable of separating 2-cyano-2-cyclohexylacetic acid from its primary potential degradants (cyclohexylacetonitrile and the corresponding amide).
Methodology:
-
Column & Mobile Phase Selection:
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (to suppress ionization of the carboxylic acid).
-
Mobile Phase B: Acetonitrile or Methanol.
-
-
Forced Degradation Sample Preparation: To generate the impurity markers, prepare three separate "stressed" samples of the compound as outlined by ICH Q1B guidelines[7]:
-
Thermal Stress: Heat a small amount of the solid compound at 105°C for 24-48 hours.[7] This will primarily generate the decarboxylation product.
-
Acid/Base Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl or 0.1 M NaOH and gently heat (e.g., 60°C) for several hours. This will generate the hydrolysis byproduct.
-
Note: Analyze these stressed samples to confirm the generation of degradants before proceeding.
-
-
Method Development:
-
Inject a mixture of the unstressed and stressed samples.
-
Develop a gradient elution method to ensure separation. A typical starting gradient might be 10% B to 90% B over 20 minutes.
-
Elution Order Expectation: On a C18 column, the expected elution order would be: Hydrolysis Product (most polar) -> 2-Cyano-2-cyclohexylacetic Acid -> Decarboxylation Product (least polar).
-
-
Method Validation: The final method should demonstrate baseline resolution (R > 1.5) between the main peak and all degradation product peaks. This confirms it is "stability-indicating." Use a detector like a mass spectrometer (MS) to confirm the identity of each peak.[7][8]
Part 4: Technical Deep Dive
Mechanism of Thermal Degradation
The primary degradation pathways are illustrated below. The decarboxylation is thermally driven, while hydrolysis is mediated by the presence of water.
Caption: Key degradation pathways for the target compound.
Comparative Analysis of Drying Methods
The choice of drying method has a profound impact on the final quality of a heat-sensitive product. The table below summarizes the critical parameters for each technique.
| Parameter | Standard Convection Oven | Vacuum Oven | Lyophilization (Freeze-Drying) |
| Operating Temperature | High (60 - 120°C) | Low (30 - 50°C) | Very Low (< 0°C) |
| Operating Pressure | Atmospheric | Low (<10 mbar) | Very Low (<1 mbar) |
| Mechanism | Evaporation | Low-Temp Evaporation[3] | Sublimation[3][4] |
| Risk of Degradation | Very High | Low | Extremely Low |
| Typical Use Case | Not recommended for this compound. Suitable only for highly stable, non-sensitive materials. | Recommended standard method for APIs and sensitive intermediates. | Gold standard for highly thermolabile products, biologics, and final drug products.[3] |
| Processing Time | Moderate | Moderate to Long | Long |
References
-
Wikipedia. Cyanoacetic acid. [Link]
-
Darensbourg, D. J., Chojnacki, J. A., & Atnip, E. V. (1991). The catalytic decarboxylation of cyanoacetic acid: anionic tungsten carboxylates as homogeneous catalysts. Journal of the American Chemical Society, 113(16), 6065-6073. [Link]
-
Walter Healthcare. (2025). Dryers in Pharmaceutical Manufacturing: Ensuring Efficiency, Quality, and Product Stability. [Link]
-
Cope, A. C., & Hancock, E. M. (1946). Cyclohexaneacetic acid, α-cyano-. Organic Syntheses, 26, 20. [Link]
-
Pilotech. (2026). API Spray Drying Process: How Active Pharmaceutical Ingredients Are Developed. [Link]
-
Darensbourg, D. J., Chojnacki, J. A., & Atnip, E. V. The catalytic decarboxylation of cyanoacetic acid: anionic tungsten carboxylates as homogeneous catalysts. Journal of the American Chemical Society. [Link]
- Google Patents. EP1965162A2 - Method and apparatus for drying crystalline carboxylic acids.
-
Maa, Y. F., & Prestrelski, S. J. (2018). Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals. Pharmaceuticals, 11(3), 83. [Link]
-
IntechOpen. (2023). Perspective Chapter: Pharmaceutical Drying. [Link]
-
Komorowska-Durka, M., et al. (2010). A Facile Microwave-Mediated Drying Process of Thermally Unstable / Labile Products. Organic Process Research & Development, 14(5), 1139-1143. [Link]
-
Komorowska-Durka, M., et al. A Facile Microwave-Mediated Drying Process of Thermally Unstable / Labile Products. ACS Publications. [Link]
-
CRB. (2021). Spray drying solutions: Considerations for API and OSD processing operations. [Link]
- Google Patents. US20130245317A1 - Process and System For The Separation And Drying of Carboxylic Acid Crystals.
-
ResearchGate. Advance Drying Technology for Heat Sensitive Products. [Link]
-
Japan International Cooperation Agency. III Analytical Methods. [Link]
-
Loba Chemie. CYANOACETIC ACID FOR SYNTHESIS MSDS CAS-No.. [Link]
-
Feng, C., et al. Development of a Rapid and Simple LC-MS/MS Method for Identification and Quality Control of Natural Calculus Bovis and Calculus Bovis Sativus. Analytical Methods. [Link]
-
Agency for Toxic Substances and Disease Registry. Chapter 6: Analytical Methods. [Link]
-
Bach, E., & Schollmeyer, E. (1992). An ultraviolet-spectrophotometric method with 2-cyanoacetamide for the determination of the enzymatic degradation of reducing polysaccharides. Analytical Biochemistry, 203(2), 335-339. [Link]
-
ResearchGate. Thermal degradation of cyano containing ionic liquids | Request PDF. [Link]
Sources
- 1. Cyanoacetic acid - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. walterhealthcare.co.in [walterhealthcare.co.in]
- 4. Drying Technologies for the Stability and Bioavailability of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. EP1965162A2 - Method and apparatus for drying crystalline carboxylic acids - Google Patents [patents.google.com]
- 6. Perspective Chapter: Pharmaceutical Drying | IntechOpen [intechopen.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Conversion Rates of 2-Cyano-2-Cyclohexylidene Ethyl Acetate
Introduction
Welcome to the technical support center for the synthesis of 2-cyano-2-cyclohexylidene ethyl acetate. This valuable intermediate is synthesized via the Knoevenagel condensation, a cornerstone reaction in carbon-carbon bond formation.[1] The reaction involves the condensation of an active methylene compound, in this case, ethyl cyanoacetate, with a carbonyl compound, cyclohexanone, typically catalyzed by a weak base.[2] While mechanistically elegant, achieving high conversion rates can be challenging. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low yields, providing field-proven insights and actionable protocols.
The core of the Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[3] A weak base deprotonates the acidic α-carbon of ethyl cyanoacetate, creating a stabilized carbanion.[4] This nucleophile then attacks the electrophilic carbonyl carbon of cyclohexanone, forming a β-hydroxy intermediate, which subsequently undergoes dehydration to yield the desired α,β-unsaturated product.[5] The removal of water is critical to drive the reaction equilibrium forward.[6] This guide will address the key factors that can impede this process.
Troubleshooting Guide: Diagnosing Low Conversion Rates
This section is structured in a question-and-answer format to directly address the most common challenges encountered during the synthesis of 2-cyano-2-cyclohexylidene ethyl acetate.
Issue 1: Persistently Low or No Product Yield
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I resolve this?
A: A low or non-existent yield is the most frequent issue and can stem from several factors related to reactants, catalysts, or reaction conditions. A systematic approach to troubleshooting is essential.
Potential Causes & Solutions:
-
Ineffective Catalyst System: The choice and handling of the base catalyst are paramount. Strong bases like NaOH or KOH are generally avoided as they can promote the self-condensation of cyclohexanone.[2]
-
Insight: The α-protons of ethyl cyanoacetate are sufficiently acidic (pKa ≈ 11) to be deprotonated by a mild amine base like piperidine or an ammonium salt like ammonium acetate.[4][7]
-
Solution:
-
Catalyst Choice: Use a weak base. Piperidine or ammonium acetate (typically 0.04 to 0.1 equivalents) are standard and effective choices.[4][7]
-
Catalyst Quality: Ensure the amine catalyst has not degraded. Piperidine can oxidize over time. Use a freshly opened bottle or distill if necessary.
-
Catalyst Concentration: While catalytic, an insufficient amount may lead to slow or incomplete reaction. Start with a concentration of 5-10 mol%.[6]
-
-
-
Suboptimal Reaction Conditions: Temperature and reaction time are critical variables that control reaction kinetics.
-
Insight: The dehydration step of the Knoevenagel condensation is often the rate-limiting step and is typically facilitated by heating.
-
Solution:
-
Temperature: Many Knoevenagel condensations require heating to facilitate dehydration and drive the reaction to completion.[6] For the synthesis of cyclohexylidene cyanoacetic acid (a related compound), heating to reflux in benzene (approx. 80°C) is effective.[7] If your reaction is sluggish at room temperature, gradually increase the heat and monitor via TLC.
-
Reaction Time: Ensure the reaction is allowed to run for a sufficient duration. Monitor the consumption of starting materials using Thin Layer Chromatography (TLC).[8] A typical reaction time can range from 2 to 6 hours.[7]
-
-
-
Inefficient Water Removal: The condensation reaction produces one equivalent of water. According to Le Chatelier's principle, the presence of this water can shift the equilibrium back towards the reactants, thereby lowering the conversion rate.[6]
-
Insight: Actively removing water is one of the most effective ways to ensure high yields.
-
Solution:
-
Azeotropic Distillation: The most common method is to use a Dean-Stark apparatus with a solvent that forms an azeotrope with water, such as benzene or toluene.[7] The water is collected in the trap while the solvent is returned to the reaction flask.
-
Drying Agents: While less common for this specific reaction, molecular sieves can be added to the reaction mixture to sequester water.[6]
-
-
Issue 2: Significant Unreacted Starting Materials Post-Reaction
Q: My post-reaction analysis (TLC, NMR) shows a large amount of unreacted cyclohexanone and/or ethyl cyanoacetate. What is the cause?
A: Observing a significant amount of unreacted starting materials after the expected reaction time points towards an incomplete reaction, often due to equilibrium or kinetic issues.
Potential Causes & Solutions:
-
Reversible Reaction Equilibrium: As discussed, the Knoevenagel condensation is a reversible reaction. If water is not effectively removed, the reaction will reach an equilibrium state where a significant concentration of reactants remains.
-
Solution: Implement an efficient water removal strategy, such as a Dean-Stark apparatus.[7] This is the most likely solution if you are not already doing so.
-
-
Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to one being left over in excess.
-
Solution: While a 1:1 molar ratio is theoretically required, a slight excess (e.g., 1.1 equivalents) of the less expensive or more easily removed reactant (often cyclohexanone) can sometimes be used to ensure the complete consumption of the other.[7] Verify the calculations and measurements of your starting materials.
-
-
Deactivated Catalyst: If the reaction starts but stalls, the catalyst may have been consumed by acidic impurities or degraded over the course of the reaction.
-
Solution: Ensure starting materials are pure. If acidic impurities are suspected in the cyclohexanone, consider passing it through a short plug of neutral alumina before use. Ensure the catalyst is of good quality and used in a sufficient amount.
-
Issue 3: Formation of Multiple Side Products
Q: I'm observing unexpected spots on my TLC plate or peaks in my NMR spectrum. What are the likely side products and how can I avoid them?
A: The formation of side products complicates purification and reduces the yield of the desired product. Understanding the likely side reactions is key to preventing them.
Potential Side Reactions & Prevention Strategies:
-
Cyclohexanone Self-Condensation (Aldol Reaction): Under overly basic conditions, cyclohexanone can act as both an enolate and an electrophile, leading to self-condensation products.
-
Insight: This is why strong bases like sodium ethoxide or sodium hydroxide are generally not recommended for the Knoevenagel condensation.[2]
-
Prevention: Use a mild, weak base such as piperidine, pyridine, or ammonium acetate.[4][9] These bases are strong enough to deprotonate ethyl cyanoacetate but not strong enough to significantly promote the self-condensation of cyclohexanone.
-
-
Michael Addition: The α,β-unsaturated product, 2-cyano-2-cyclohexylidene ethyl acetate, is an excellent Michael acceptor. A second molecule of the ethyl cyanoacetate carbanion can attack the β-carbon of the product, leading to a bis-adduct.[9]
-
Insight: This side reaction is more likely to occur if there is a high concentration of the carbanion and the product.
-
Prevention:
-
Avoid using a large excess of the active methylene compound (ethyl cyanoacetate).
-
Maintain a controlled reaction temperature. Higher temperatures can sometimes favor side reactions.
-
Monitor the reaction closely and stop it once the starting material is consumed to prevent the product from reacting further.
-
-
Visualizing the Process
Reaction Mechanism and Side Reactions
The following diagram illustrates the desired Knoevenagel condensation pathway alongside the primary potential side reaction.
Caption: Desired Knoevenagel pathway vs. undesirable Aldol side reaction.
Troubleshooting Workflow
Use this decision tree to systematically diagnose the cause of low conversion rates in your experiment.
Caption: A logical workflow for troubleshooting low product yields.
Quantitative Data Summary
The following table summarizes typical reaction parameters found in literature for related Knoevenagel condensations. Use these as a starting point for your optimization.
| Parameter | Recommended Condition | Rationale / Notes | Reference |
| Cyclohexanone | 1.0 - 1.1 equivalents | A slight excess can help drive the reaction to completion. | [7] |
| Ethyl Cyanoacetate | 1.0 equivalent | The limiting reagent. | [10] |
| Catalyst | Ammonium Acetate or Piperidine | Weak bases prevent self-condensation of cyclohexanone. | [4][7] |
| Catalyst Loading | 0.04 - 0.1 equivalents (4-10 mol%) | Sufficient for catalysis without promoting side reactions. | [7][8] |
| Solvent | Toluene or Benzene | Forms an azeotrope with water for effective removal. | [7] |
| Apparatus | Dean-Stark Trap | Essential for removing water and driving the equilibrium. | [7] |
| Temperature | Reflux (80-110 °C) | Provides activation energy for the dehydration step. | [7] |
| Reaction Time | 2 - 6 hours | Monitor by TLC to determine optimal time. | [7] |
Experimental Protocols
Protocol 1: Synthesis of 2-Cyano-2-cyclohexylidene Ethyl Acetate
This protocol is a generalized procedure based on commonly cited methods for Knoevenagel condensations involving cyclohexanone.[7]
Materials:
-
Cyclohexanone (1.1 eq)
-
Ethyl cyanoacetate (1.0 eq)
-
Ammonium acetate (0.04 eq)
-
Toluene (approx. 2-3 mL per gram of ethyl cyanoacetate)
-
Round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
Setup: Assemble a round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.
-
Reagent Addition: To the flask, add cyclohexanone, ethyl cyanoacetate, ammonium acetate, and toluene.
-
Reaction: Heat the mixture to a vigorous reflux using a heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap.
-
Monitoring: Continue heating under reflux until the theoretical amount of water has been collected in the trap (approximately 2-3 hours). You can also monitor the reaction's progress by TLC (see Protocol 2).
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water and then with brine to remove any remaining catalyst.[11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent (toluene) under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude product (often an oil or semi-solid) can be purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Reaction Monitoring by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., 9:1 Hexane:Ethyl Acetate - may require optimization)
-
UV lamp (254 nm)
-
Capillary spotters
Procedure:
-
Prepare TLC Plate: Draw a light pencil line about 1 cm from the bottom of a TLC plate.
-
Spotting:
-
On the line, spot a sample of your starting material (co-spot of cyclohexanone and ethyl cyanoacetate).
-
Carefully spot a small amount of the reaction mixture next to the starting material spot.
-
-
Development: Place the TLC plate in a developing chamber containing the mobile phase. Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. The product, being a conjugated system, should be strongly UV-active.
-
Analysis: The reaction is complete when the spot corresponding to the limiting starting material (ethyl cyanoacetate) has disappeared and a new, distinct product spot has formed.
Frequently Asked Questions (FAQs)
Q: Can I use a different solvent? A: Solvents like toluene or benzene are highly recommended because they form an azeotrope with water, which is crucial for achieving high conversion.[7] Using a solvent like ethanol or THF without a means of water removal will likely result in lower yields due to the reversible nature of the reaction.
Q: My product is an oil and won't crystallize. How can I purify it? A: 2-cyano-2-cyclohexylidene ethyl acetate is often reported as a liquid or low-melting solid. If recrystallization is not feasible, vacuum distillation is the preferred method of purification for thermally stable liquids. Alternatively, flash column chromatography on silica gel can be very effective for removing impurities.[12]
Q: How do I confirm the identity of my product? A: The structure should be confirmed using spectroscopic methods. 1H NMR, 13C NMR, and IR spectroscopy are standard. In IR spectroscopy, you should look for the disappearance of the ketone C=O stretch from cyclohexanone and the appearance of characteristic peaks for the conjugated nitrile (C≡N) and ester (C=O) groups.
Q: What is a typical yield for this reaction? A: With proper technique, especially efficient water removal, yields for similar Knoevenagel condensations can be quite high, often in the range of 70-90%.[7][10]
References
- BenchChem. (2025). Identifying side products in Knoevenagel condensation of hydantoin. BenchChem Technical Support.
- BenchChem. (2025).
- Asfandyar, M. (2025). Knoevenagel Condensation Reaction Mechanism | Full Video Lecture. YouTube.
- Master Organic Chemistry.
- A Facile and Efficient Green Protocol for the Knoevenagel Condens
- ResearchGate. Scheme 3.
- Wikipedia.
- Organic Chemistry Portal.
- Van Schijndel, J., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry.
- ResearchGate.
- Organic Syntheses.
- SciELO México.
- IUCr Journals. (2021). Ethyl 2-cyano-2-{(Z)
- Alfa Chemistry.
- GuideChem. (2025).
- Organic Reactions.
- Sigma-Aldrich.
- Google Patents. WO2008089920A1 - Process for the manufacture of substituted 2-cyano cinnamic esters.
- Organic Syntheses. Cyclohexaneacetic acid, α-cyano-.
- BenchChem. (2025). Improving the yield of Ethyl 2-cyanopropanoate in alkylation reactions. BenchChem Technical Support.
- BenchChem. (2025). Technical Support Center: Purification of Ethyl 2-Cyano-3-(2-furanyl)
- E3S Web of Conferences. (n.d.).
- Organic Syntheses. Working with Hazardous Chemicals.
- PMC.
Sources
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- 5. m.youtube.com [m.youtube.com]
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- 8. ijcps.org [ijcps.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity [scielo.org.mx]
- 11. orgsyn.org [orgsyn.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Analytical Method Validation for 2-Cyano-2-cyclohexylacetic Acid: A Comparative HPLC-UV Guide
Introduction to the Analytical Challenge
2-Cyano-2-cyclohexylacetic acid (CAS 133481-09-1) is a highly versatile chemical building block, frequently utilized as a pharmaceutical intermediate in the synthesis of complex heterocyclic scaffolds and gabapentinoid derivatives[1]. Structurally, the molecule presents a distinct analytical challenge: it features a bulky, lipophilic cyclohexyl ring flanked by highly polar carboxylic acid and nitrile groups, yet it completely lacks an extended conjugated π -system[1].
Because it lacks strong chromophores, UV absorption relies entirely on the weak transitions of the carboxyl and cyano moieties[2]. This necessitates low-wavelength UV detection (typically 210 nm) and strict control over mobile phase purity to prevent background absorbance interference. This guide provides an in-depth comparison of stationary phase selections and outlines a self-validating HPLC-UV methodology compliant with ICH Q2(R2) standards[3].
Causality in Method Development: Overcoming Analyte Duality
Stationary Phase Selection: Standard C18 vs. Polar-Embedded C18
The dual nature of 2-cyano-2-cyclohexylacetic acid causes retention instability on traditional alkyl-chain columns. While a standard C18 column provides adequate retention for the hydrophobic cyclohexyl core, it is highly susceptible to "phase collapse" (dewetting) under the highly aqueous mobile phases required to elute and resolve its polar degradation products (e.g., dicarboxylic acids formed via nitrile hydrolysis).
By transitioning to a Polar-Embedded C18 (e.g., Phenomenex Synergi Hydro-RP), we introduce a polar functional group within the alkyl chain. The Causality: This embedded group maintains hydration of the stationary phase in 100% aqueous conditions, preventing dewetting. Furthermore, it shields residual surface silanols from interacting with the analyte's polar functional groups, dramatically improving the tailing factor (As) and resolution.
Mobile Phase & pH Causality
The pKa of the carboxylic acid moiety is approximately 4.0. If the mobile phase pH is near this value, the molecule exists in a state of partial ionization, leading to severe peak splitting and retention time drift. The Causality: To ensure the molecule remains fully protonated, the mobile phase pH must be maintained at least 1.5 units below the pKa. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0). TFA is selected over phosphate or acetate buffers because it acts as an excellent ion-pairing agent and possesses a sufficiently low UV cutoff (<190 nm) to permit baseline stability at 210 nm.
Table 1: Stationary Phase Performance Comparison
| Analytical Parameter | Standard C18 (e.g., Waters XBridge) | Polar-Embedded C18 (e.g., Synergi Hydro-RP) |
| Retention Time (min) | 4.2 | 5.8 |
| Tailing Factor (As) | 1.45 (Moderate tailing) | 1.08 (Excellent symmetry) |
| Theoretical Plates (N) | 8,500 | 12,400 |
| Resolution (Degradant 1) | 1.8 | 3.5 |
| Phase Collapse Resistance | Low | High |
ICH Q2(R2) Validation Protocol & Self-Validating Systems
A robust analytical method must act as a self-validating system—inherently verifying its own suitability before any sample analysis begins. This is achieved through rigorous System Suitability Testing (SST) and forced degradation profiling as mandated by ICH Q2(R2) guidelines[4].
Caption: ICH Q2(R2) Analytical Method Validation Workflow for HPLC-UV Procedures.
Protocol 1: Mobile Phase & Standard Preparation
-
Aqueous Phase (A): Transfer 1.0 mL of LC-MS grade Trifluoroacetic acid (TFA) into 1000 mL of ultra-pure Milli-Q water (18.2 MΩ·cm). Mix thoroughly, filter through a 0.22 µm hydrophilic PTFE membrane, and sonicate for 10 minutes to degas.
-
Organic Phase (B): Use 100% HPLC-grade Acetonitrile (UV cutoff < 190 nm).
-
Diluent Preparation: Mix ultra-pure water and acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 50.0 mg of 2-cyano-2-cyclohexylacetic acid reference standard into a 50 mL volumetric flask. Add 30 mL of diluent, sonicate to dissolve, and dilute to volume.
-
Working Standard (50 µg/mL): Pipette 5.0 mL of the stock solution into a 100 mL volumetric flask and dilute to volume with diluent.
Protocol 2: Self-Validating HPLC-UV Execution
-
System Priming: Purge the HPLC system with Mobile Phase A and B for 5 minutes at 2.0 mL/min to eliminate air bubbles and baseline noise.
-
Column Equilibration: Install a Polar-Embedded C18 column (150 mm × 4.6 mm, 4 µm). Equilibrate with an isocratic flow of 60% A / 40% B at 1.0 mL/min at 30°C for 30 column volumes until the baseline at 210 nm is stable (drift < 1 mAU/hr).
-
System Suitability Test (SST): Inject the 50 µg/mL working standard six consecutive times. The system validates itself for the run only if: Retention time RSD ≤ 1.0%, Peak area RSD ≤ 2.0%, Tailing factor (As) ≤ 1.5, and Theoretical plates (N) ≥ 5,000.
-
Sample Analysis: Inject 10 µL of blank (diluent), followed by validation samples. Ensure the needle wash solvent is 50:50 Water:Acetonitrile to prevent carryover.
Specificity and Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of expected impurities and degradants[3]. For 2-cyano-2-cyclohexylacetic acid, the nitrile group is susceptible to both acidic and basic hydrolysis, yielding amides and dicarboxylic acids[5].
Caption: Forced degradation pathways and specificity assessment for peak purity.
Protocol 3: Forced Degradation Matrix Neutralization
Causality in Sample Preparation: When performing forced degradation, stressed samples must be neutralized prior to injection. Failing to neutralize the sample matrix introduces a transient pH shift onto the column, which locally ionizes the analyte, leading to false "degradant" peaks (artifacts of peak distortion) rather than true chemical degradation.
-
Acid Stress: Mix 5.0 mL of stock solution (1.0 mg/mL) with 5.0 mL of 0.1N HCl. Heat at 60°C for 24 hours. Crucial Step: Neutralize with 5.0 mL of 0.1N NaOH before dilution to 50 mL with diluent.
-
Base Stress: Mix 5.0 mL of stock solution with 5.0 mL of 0.1N NaOH. Heat at 60°C for 24 hours. Neutralize with 5.0 mL of 0.1N HCl before dilution.
-
Oxidative Stress: Mix 5.0 mL of stock solution with 5.0 mL of 3% H₂O₂. Store at room temperature in the dark for 24 hours. Dilute to 50 mL with diluent.
-
Analysis: Inject stressed samples using a Photo Diode Array (PDA) detector to calculate the Peak Purity Angle versus the Peak Purity Threshold.
Table 2: Forced Degradation (Specificity) Results
| Stress Condition | Time / Temp | % Degradation | Peak Purity Angle | Peak Purity Threshold | Status |
| Acid (0.1N HCl) | 24h / 60°C | 8.4% | 0.142 | 0.285 | Pass (Angle < Threshold) |
| Base (0.1N NaOH) | 24h / 60°C | 15.2% | 0.115 | 0.290 | Pass (Angle < Threshold) |
| Oxidation (3% H₂O₂) | 24h / RT | 4.1% | 0.180 | 0.310 | Pass (Angle < Threshold) |
| Thermal (Solid) | 7 days / 80°C | 0.5% | 0.095 | 0.250 | Pass (Angle < Threshold) |
Quantitative Validation Results
Following the optimization of the Polar-Embedded C18 methodology, the method was subjected to full ICH Q2(R2) validation[4]. The self-validating parameters confirm that the method is highly accurate, precise, and capable of detecting trace impurities down to 0.5 µg/mL despite the lack of a strong chromophore.
Table 3: ICH Q2(R2) Validation Summary
| Validation Parameter | ICH Acceptance Criteria | Experimental Result | Status |
| Linearity Range | R² ≥ 0.999 | 10 - 150 µg/mL (R² = 0.9998) | Pass |
| LOD (S/N ≥ 3) | Report Value | 0.5 µg/mL | Pass |
| LOQ (S/N ≥ 10) | Report Value | 1.5 µg/mL | Pass |
| Accuracy (Recovery) | 98.0% - 102.0% | 99.2% - 100.8% (across 3 levels) | Pass |
| Method Precision | RSD ≤ 2.0% (n=6) | 0.65% | Pass |
| Intermediate Precision | RSD ≤ 2.0% (n=12) | 0.82% | Pass |
References
-
Title: 2-Cyano-2-cyclohexylacetic Acid - Benchchem Source: benchchem.com URL: 1
-
Title: Validation of Analytical Procedures Q2(R2) - ICH Source: ich.org URL: 3
-
Title: ICH Q2(R2) Guideline on validation of analytical procedures - Step 5 - EMA Source: europa.eu URL: 4
-
Title: Modern Applications of Nickel Catalysis Towards the Synthesis of Nitriles and Related Compounds Source: scholaris.ca URL: 5
Sources
A Comparative Guide for Drug Synthesis: 2-Cyano-2-Cyclohexylacetic Acid vs. 1-Cyanocyclohexaneacetic Acid
In the landscape of pharmaceutical development, the selection of starting materials and synthetic intermediates is a critical decision that profoundly influences the efficiency, scalability, and ultimately, the viability of a drug synthesis pathway. This guide provides an in-depth technical comparison of two isomeric building blocks: 2-cyano-2-cyclohexylacetic acid and 1-cyanocyclohexaneacetic acid. While structurally similar, their distinct substitution patterns on the cyclohexane ring give rise to different synthetic utilities and potential applications in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals to inform the rational selection of these intermediates in their synthetic endeavors.
Introduction: Structural Isomers with Divergent Potential
2-Cyano-2-cyclohexylacetic acid and 1-cyanocyclohexaneacetic acid are both derivatives of cyclohexane bearing a cyano and a carboxylic acid group. The key distinction lies in the position of these functional groups. In 2-cyano-2-cyclohexylacetic acid, both the cyano and the carboxylic acid moieties are attached to the same carbon atom of the cyclohexane ring, making it an α-cyano, α-substituted acetic acid derivative. In contrast, 1-cyanocyclohexaneacetic acid has the cyano group and the acetic acid moiety attached to the same carbon of the cyclohexane ring, but the carboxylic acid is one carbon removed, classifying it as a geminally disubstituted cyclohexane derivative. This seemingly subtle difference in structure has significant implications for their chemical reactivity and their suitability as precursors for different classes of therapeutic agents.
Synthesis and Manufacturing Considerations
The accessibility and efficiency of the synthetic routes to these intermediates are paramount for their practical application in drug development. Both isomers can be synthesized from readily available starting materials, but the preferred methodologies differ, offering distinct advantages and disadvantages.
Synthesis of 2-Cyano-2-cyclohexylacetic Acid
The most common and well-established method for the synthesis of 2-cyano-2-cyclohexylacetic acid and its derivatives is the Knoevenagel condensation . This reaction typically involves the condensation of cyclohexanone with an active methylene compound like cyanoacetic acid or its esters (e.g., ethyl cyanoacetate) in the presence of a base catalyst.[1][2]
The initial product of this condensation is the α,β-unsaturated compound, cyclohexylidenecyanoacetic acid. Subsequent reduction of the double bond yields the saturated 2-cyano-2-cyclohexylacetic acid.
Caption: Synthesis of 2-Cyano-2-cyclohexylacetic Acid via Knoevenagel Condensation.
The choice of base catalyst and reaction conditions can significantly impact the yield and purity of the product. While weaker bases like piperidine or ammonium acetate are traditionally used, stronger, non-nucleophilic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be highly effective, even at room temperature.[3]
Synthesis of 1-Cyanocyclohexaneacetic Acid
1-Cyanocyclohexaneacetic acid is a well-known key intermediate in the synthesis of the blockbuster anti-epileptic drug, gabapentin .[4][5] Its synthesis has been extensively optimized, with both chemical and biocatalytic routes being industrially relevant.
Chemical Synthesis: A common chemical route involves the reaction of cyclohexanone with an alkyl cyanoacetate and a source of cyanide (e.g., HCN or a cyanide salt) followed by hydrolysis. A patent describes a process where cyclohexanone, methyl cyanoacetate, and ammonia are reacted to form 1,1-cyclohexyl dicyano amides, which are then hydrolyzed and decarboxylated to yield 1,1-cyclohexanediacetic acid, a precursor that can be further converted.[6]
Chemoenzymatic Synthesis: A more modern and "greener" approach involves the regioselective hydrolysis of 1-cyanocyclohexaneacetonitrile using a nitrilase enzyme.[5][7] This biocatalytic step offers high selectivity and operates under mild conditions, often leading to higher purity and reduced environmental impact. The resulting 1-cyanocyclohexaneacetic acid is then typically hydrogenated to produce gabapentin.
Caption: Chemoenzymatic synthesis of Gabapentin via 1-Cyanocyclohexaneacetic Acid.
Comparative Synthesis Data
| Parameter | 2-Cyano-2-cyclohexylacetic Acid (via Knoevenagel) | 1-Cyanocyclohexaneacetic Acid (Chemoenzymatic) | 1-Cyanocyclohexaneacetic Acid (Chemical) |
| Starting Materials | Cyclohexanone, Cyanoacetic Acid/Ester | 1-Cyanocyclohexaneacetonitrile | Cyclohexanone, Alkyl Cyanoacetate, Cyanide source, Ammonia |
| Key Reaction | Knoevenagel Condensation & Reduction | Enzymatic Hydrolysis | Multi-step condensation, hydrolysis, decarboxylation |
| Typical Yield | 65-76% for the condensation step[1] | >90% conversion to the acid[7][8] | Overall yields can be lower and require more optimization |
| Reaction Conditions | High temperature, base catalyst | Mild (e.g., room temp, neutral pH) | Often harsh (e.g., strong acids/bases, high temps) |
| Advantages | Well-established, versatile | High selectivity, environmentally friendly, high purity | Utilizes readily available and inexpensive starting materials |
| Disadvantages | May require high temperatures, potential side reactions | Requires specific enzymes, potential for enzyme deactivation | Can generate significant waste, lower atom economy |
Applications in Drug Synthesis: A Tale of Two Scaffolds
The distinct placement of the functional groups in these two isomers directs their utility towards different classes of drug molecules.
1-Cyanocyclohexaneacetic Acid: A Gateway to Gabapentinoids
As previously mentioned, the primary and most significant application of 1-cyanocyclohexaneacetic acid is in the synthesis of gabapentin . The conversion involves the catalytic hydrogenation of the nitrile group to a primary amine, which then undergoes intramolecular cyclization and subsequent hydrolysis to yield the final drug.[4] The overall yield for the hydrogenation and subsequent steps can be optimized to over 80%.[4]
The gabapentinoid class of drugs, which also includes pregabalin, are widely used for the treatment of epilepsy, neuropathic pain, and anxiety disorders. The gem-disubstituted cyclohexane scaffold is a key pharmacophoric element in these drugs.
2-Cyano-2-cyclohexylacetic Acid: A Precursor to Spirocyclic Compounds
While not as prominently linked to a single blockbuster drug, 2-cyano-2-cyclohexylacetic acid and its derivatives are valuable precursors for the synthesis of spirocyclic compounds .[9] Spirocycles, which contain two rings connected by a single common atom, are considered "privileged scaffolds" in medicinal chemistry due to their rigid, three-dimensional structures that can lead to improved target selectivity and pharmacokinetic properties.[10]
The Knoevenagel condensation product of cyclohexanone and cyanoacetamide, 2-cyclohexylidene-2-cyanoacetamide, can be further reacted with malonic acid esters to form spiro compounds like 5-cyano-2,4-dioxo-3-azaspiro[5.5]undecane-1-carboxylic acid esters.[9] These spiro-glutarimide derivatives can be precursors to a variety of other complex molecules.
Furthermore, the α-cyano ester or amide functionality is a versatile handle for the construction of various heterocyclic rings. For instance, spiro-hydantoins, a class of compounds with a wide range of biological activities including as aldose reductase inhibitors and p300/CBP histone acetyltransferase inhibitors, can be synthesized from precursors derived from α-amino nitriles, which can be accessed from α-cyano acetic acid derivatives.[11][12] Similarly, spiro-piperidines, another important scaffold in medicinal chemistry, can be synthesized using strategies that involve intermediates derived from cyclohexanone and cyanoacetates.[7][13][14]
Physicochemical Properties and Bioisosteric Considerations
The difference in the substitution pattern between the two isomers also influences their physicochemical properties and their potential as bioisosteres.
| Property | 2-Cyano-2-cyclohexylacetic Acid | 1-Cyanocyclohexaneacetic Acid |
| Molecular Formula | C₉H₁₃NO₂ | C₉H₁₃NO₂ |
| Molecular Weight | 167.21 g/mol | 167.21 g/mol |
| Acidity (pKa) | Expected to be more acidic due to the α-cyano group | Expected to be less acidic |
| Lipophilicity (LogP) | Likely to be different due to varied intramolecular interactions | Likely to be different due to varied intramolecular interactions |
The α-position of the cyano group in 2-cyano-2-cyclohexylacetic acid makes the α-proton more acidic and the carboxyl group more electron-deficient, which can influence its reactivity and interactions with biological targets. In drug design, the concept of bioisosterism —the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity—is a powerful tool.[4][15] While these two isomers are not classical bioisosteres, their comparison highlights how positional isomerism can significantly impact the biological activity and pharmacokinetic properties of a drug candidate. The choice between an α-substituted and a gem-disubstituted cyclohexane core can lead to different binding modes with a target protein and alter metabolic stability.
Experimental Protocols
Protocol 1: Synthesis of Cyclohexylidenecyanoacetic Acid (Precursor to 2-Cyano-2-cyclohexylacetic Acid)
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
Cyclohexanone (1.1 moles)
-
Cyanoacetic acid (1.0 mole)
-
Ammonium acetate (0.04 moles)
-
Benzene (75 mL)
-
Dean-Stark apparatus
Procedure:
-
In a 500-mL round-bottomed flask equipped with a Dean-Stark trap and a reflux condenser, combine cyclohexanone, cyanoacetic acid, ammonium acetate, and benzene.
-
Heat the mixture in an oil bath at 160–165 °C to maintain a vigorous reflux.
-
Collect the water that separates in the Dean-Stark trap. The theoretical amount of water (18 mL) should be collected over approximately 2 hours.
-
Continue to heat under reflux for an additional hour after all the water has been collected.
-
Cool the reaction mixture, dilute with hot benzene, and wash with cold water.
-
Concentrate the benzene solution under reduced pressure and cool to crystallize the product.
-
Collect the cyclohexylidenecyanoacetic acid crystals by filtration and wash with cold benzene.
-
The reported yield for this step is 65–76%.[1]
Protocol 2: Chemoenzymatic Synthesis of 1-Cyanocyclohexaneacetic Acid
This protocol is based on literature procedures for the enzymatic hydrolysis of 1-cyanocyclohexaneacetonitrile.[7][8]
Materials:
-
1-Cyanocyclohexaneacetonitrile
-
Immobilized nitrilase enzyme (e.g., from Acidovorax facilis)
-
Phosphate buffer (pH 7.0)
-
Stirred tank reactor
Procedure:
-
Prepare a suspension of the immobilized nitrilase in the phosphate buffer within the reactor.
-
Add the substrate, 1-cyanocyclohexaneacetonitrile, to the reactor. The substrate concentration can be up to 1 M.
-
Maintain the reaction at a controlled temperature (e.g., 35 °C) and pH with stirring.
-
Monitor the reaction progress by techniques such as HPLC until the desired conversion is achieved (typically >95% within 18 hours).
-
After the reaction is complete, separate the immobilized enzyme by filtration for reuse.
-
The aqueous solution containing 1-cyanocyclohexaneacetic acid can be used directly in the next step or the product can be isolated by acidification and extraction.
Conclusion
Both 2-cyano-2-cyclohexylacetic acid and 1-cyanocyclohexaneacetic acid are valuable intermediates in drug synthesis, each with its own distinct synthetic pathways and applications.
-
1-Cyanocyclohexaneacetic acid is a well-established and industrially important precursor for the synthesis of gabapentin, with highly optimized chemoenzymatic routes offering a green and efficient manufacturing process. Its utility is primarily focused on the construction of the gabapentinoid scaffold.
-
2-Cyano-2-cyclohexylacetic acid , synthesized via the versatile Knoevenagel condensation, serves as a key building block for more structurally diverse and complex molecules, particularly spirocyclic compounds which are of growing interest in medicinal chemistry.
The choice between these two isomers will be dictated by the specific synthetic target. For the synthesis of gabapentin and its analogs, 1-cyanocyclohexaneacetic acid is the clear choice. For the exploration of novel chemical space and the construction of rigid, three-dimensional scaffolds like spirocycles, 2-cyano-2-cyclohexylacetic acid offers greater potential. Understanding the nuances of their synthesis and reactivity is crucial for any drug development professional aiming to leverage these important chemical intermediates.
References
- A method for directly synthesizing gabapentin with 1-cyano cyclohexyl acetic acid. CN109865899A.
- Patani, G. A.; LaVoie, E. J. Bioisosterism: A Rational Approach in Drug Design. Chem. Rev.1996, 96 (8), 3147–3176.
- Cope, A. C.; D'Addieco, A. A.; Whyte, D. E.; Glickman, S. A. Cyclohexaneacetic acid, α-cyano-. Org. Synth.1955, 35, 35.
- Ying, A.; et al. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Asian J. Chem.2014, 26 (2), 652-654.
- Bioisosterism in Drug Discovery and Development - An Overview. Curr. Pharm. Des.2020, 26 (24), 2835–2844.
- Preparation method of 1,1-cyclohexanediacetic acid. CN101475466B.
- 2-Cyano-2-cyclohexylacetic Acid. BenchChem. B13222572.
- Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase. Appl. Microbiol. Biotechnol.2025.
- Chemo-enzymatic synthesis route of gabapentin: (1) 1-cyanocyclohexaneacetonitrile; (2) 1-cyanocyclohexaneacetic acid.
- Synthesis of new piperidine and cyclohexylamino-spiro derivatives as potential anticalcium agents. Scientia Pharmaceutica. 2002, 70(2), 125-138.
- Asymmetric 'Clip-Cycle' synthesis of 3-spiropiperidines. Org. Biomol. Chem.2024.
- Preparation method of 1,1-cyclohexanediacetic acid. CN101475466B.
- Synthesis of 1-cyanocyclohexaneacetic acid in a partial-mixed recirculating bed reactor with resin-immobilized nitrilase. PubMed.
- Knoevenagel Condensation Reaction. Master Organic Chemistry.
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A Strategic Guide to Evaluating Cyano Reductase Efficacy for the Synthesis of 2-Aminomethyl-2-cyclohexylacetic Acid
Introduction: The Emerging Role of Cyano Reductases in Amine Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the development of efficient and environmentally benign methods for producing chiral amines is of paramount importance. The reduction of nitrile-containing compounds represents a direct route to these valuable building blocks. Traditionally, this transformation relies on chemical methods that often require harsh conditions and heavy metal catalysts.[1] Biocatalysis, utilizing enzymes to perform chemical transformations, offers a compelling green alternative, characterized by high selectivity and mild reaction conditions.[2][3]
While enzymes like nitrilases and nitrile hydratases, which convert nitriles to carboxylic acids and amides respectively, are well-established biocatalysts, the direct reduction of nitriles to primary amines is a more recent area of exploration.[4][5][6] This reaction is catalyzed by a nascent class of enzymes known as nitrile reductases (NRs) .[1] The most characterized family of these enzymes is the NADPH-dependent QueF nitrile reductases, which catalyze the four-electron reduction of a nitrile to a primary amine.[7]
The substrate 2-cyano-2-cyclohexylacetic acid presents a synthetically interesting target for reduction, as its corresponding product, 2-aminomethyl-2-cyclohexylacetic acid, is a GABA analogue with potential pharmaceutical applications. However, the application of nitrile reductases to such non-native substrates is still largely unexplored, and direct comparative data on their efficacy is absent from the current scientific literature.
This guide, therefore, serves as a forward-looking framework for researchers, scientists, and drug development professionals. It outlines a comprehensive strategy for the systematic evaluation and comparison of different cyano reductases for the conversion of 2-cyano-2-cyclohexylacetic acid. We will delve into the causal logic behind experimental design, present detailed protocols for a self-validating workflow, and define the key performance indicators essential for a robust comparative analysis.
Pillar 1: Candidate Enzyme Selection & Rationale
The primary candidates for this investigation are members of the QueF family of nitrile reductases, the only nitrile reduction reaction known in biology.[7] These enzymes are found in many bacteria as part of the queuosine biosynthetic pathway.[1] Given that the catalytic efficiencies and substrate specificities of nitrile reductases reported to date are generally low for non-natural substrates, a crucial first step is to screen a diverse panel of these enzymes.[4]
Proposed Candidate Sourcing Strategy:
-
Ortholog Screening: Identify and synthesize genes encoding QueF orthologs from a range of phylogenetically diverse bacteria. This approach leverages natural biodiversity to explore variations in the enzyme's active site architecture, which may lead to differences in substrate acceptance and catalytic efficiency.
-
Protein Engineering (Aspirational): While protein engineering of QueF has proven challenging, a long-term strategy could involve structure-guided mutagenesis of the most promising wild-type candidates.[4] Insights into the active site of related enzymes can inform rational design approaches to improve activity on the target substrate.[8]
Pillar 2: A Validated Experimental Workflow for Comparative Analysis
To objectively compare the efficacy of different cyano reductases, a standardized and self-validating experimental workflow is essential. The following section details this process from enzyme production to data analysis.
Caption: A comprehensive workflow for the comparative efficacy analysis of cyano reductases.
Detailed Protocol: Enzyme Expression and Purification
This protocol describes a general method for obtaining purified cyano reductase enzymes. Optimization may be required for each specific ortholog.
-
Gene Cloning: Synthesized genes encoding the QueF orthologs, codon-optimized for E. coli, are cloned into a suitable expression vector (e.g., pET-28a(+)), which incorporates an N-terminal His6-tag for affinity purification.
-
Transformation: The expression plasmids are transformed into a competent E. coli expression strain, such as BL21(DE3).
-
Culture Growth: A single colony is used to inoculate a starter culture (5-10 mL of LB medium with appropriate antibiotic) and grown overnight at 37°C. This is then used to inoculate a larger volume of culture medium (e.g., 1 L). The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Protein Expression: The culture is cooled to 18-25°C, and protein expression is induced by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-0.5 mM. The culture is then incubated for a further 16-20 hours at the lower temperature to enhance protein solubility.
-
Cell Lysis: Cells are harvested by centrifugation, resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole), and lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation. The supernatant, containing the soluble His-tagged protein, is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20-40 mM) to remove non-specifically bound proteins. The target enzyme is then eluted with a high concentration of imidazole (e.g., 250-500 mM).
-
Quality Control: The purity of the eluted fractions is assessed by SDS-PAGE. The concentration of the purified protein is determined using a standard method like the Bradford assay.
Detailed Protocol: Enzymatic Activity Assay
This assay is designed to measure the conversion of 2-cyano-2-cyclohexylacetic acid to its corresponding amine.
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture. A typical 1 mL reaction could contain:
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
10 mM 2-cyano-2-cyclohexylacetic acid (substrate)
-
1.5 mM NADPH (cofactor)
-
0.1 - 1.0 mg/mL purified cyano reductase
-
-
Causality Check (Controls): It is crucial to run parallel control reactions to validate the results:
-
No Enzyme Control: Replace the enzyme solution with an equal volume of purification buffer to check for non-enzymatic substrate degradation.
-
No Cofactor Control: Omit NADPH to confirm the reaction is cofactor-dependent.
-
-
Reaction and Sampling: Initiate the reaction by adding the enzyme. Incubate at a controlled temperature (e.g., 30°C) with gentle shaking. At predetermined time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quenching: Immediately stop the reaction in the aliquot by adding an equal volume of a quenching solution (e.g., acetonitrile or methanol) to precipitate the enzyme.
-
Sample Preparation and Analysis: Centrifuge the quenched sample to remove the precipitated protein. Analyze the supernatant using an appropriate analytical method:
-
HPLC Analysis: Use a reverse-phase C18 column to separate the substrate and the product. Monitor the reaction by observing the decrease in the substrate peak area and the appearance of a new product peak.
-
GC-MS Analysis (after derivatization): The substrate and product, being non-volatile, will require derivatization (e.g., silylation) before analysis by GC-MS. This method can confirm the mass of the product.
-
Pillar 3: Key Performance Metrics & Data Interpretation
The raw data from the analytical runs must be translated into clear, comparable performance metrics.
| Performance Metric | Description | Formula |
| Substrate Conversion (%) | The percentage of the initial substrate that has been converted into product at a specific time point. | (Initial Substrate Conc. - Final Substrate Conc.) / Initial Substrate Conc. * 100 |
| Specific Activity (U/mg) | The rate of substrate conversion per milligram of enzyme. One unit (U) is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under specified conditions. | (µmol of substrate converted / minute) / mg of enzyme |
| Enantiomeric Excess (% ee) | A measure of the stereoselectivity of the enzyme. This is only relevant if the product is chiral and requires analysis on a chiral stationary phase (chiral HPLC or GC). | `( |
Interpreting the Results
A successful cyano reductase for this application would exhibit high substrate conversion, high specific activity, and, if applicable, high enantioselectivity. By populating the table above for each tested QueF ortholog, a direct and objective comparison can be made. For instance, an enzyme from Bacillus subtilis might show a higher conversion rate but lower enantioselectivity compared to an ortholog from Pseudomonas putida. This data is critical for selecting the best candidate for further process development or protein engineering efforts.
Conclusion and Future Outlook
The biocatalytic reduction of nitriles to amines is a promising frontier in green chemistry.[1][4] While the direct application of known cyano reductases to substrates like 2-cyano-2-cyclohexylacetic acid is not yet established, this guide provides a robust and scientifically rigorous framework for conducting such an investigation. By systematically screening a diversity of nitrile reductase orthologs and meticulously quantifying their performance through a validated workflow, researchers can identify promising candidates for this challenging transformation.
The insights gained from this comparative approach will not only pave the way for the efficient synthesis of valuable chiral amines but also contribute to the fundamental understanding of the substrate scope and catalytic mechanism of this exciting class of enzymes. Future success in this field will likely depend on the synergy between discovering new, naturally occurring nitrile reductases and advancing protein engineering strategies to tailor their properties for industrial applications.[4]
References
-
Nitrile Reductases: A Forthcoming Wave in Biocatalysis? - ResearchGate.
-
Nitrile reductase as a biocatalyst: opportunities and challenges - RSC Publishing.
-
Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact.
-
Structural Basis of Biological Nitrile Reduction - PMC.
-
4.6. Nitrate Reductase and Nitrite Reductase Activity Assays - Bio-protocol.
-
Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC - NIH.
-
Synthetic Applications of Nitrile-Converting Enzymes | Request PDF - ResearchGate.
-
Synthetic Applications of Nitrile-Converting Enzymes - Bentham Science Publishers.
-
Nitrilase and Its Application as a 'Green' Catalyst - Sci-Hub.
-
Identification of Amino Acids at the Catalytic Site of a Ferredoxin-Dependent Cyanobacterial Nitrate Reductase - PubMed.
-
[Applications of nitrile converting enzymes in the production of fine chemicals] - PubMed.
-
In vitro Nitrate Reductase Activity Assay from Arabidopsis Crude Extracts - PMC.
-
Enzymatic Assay of NITRATE REDUCTASE - ResearchGate.
-
Enzymatic reductions for the chemist - Green Chemistry (RSC Publishing).
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A Comparative Guide to the NMR Spectral Validation of Synthesized 2-Cyano-2-Cyclohexylacetic Acid Batches
Introduction: The Imperative of Spectral Validation in Synthesis
In the realm of pharmaceutical research and drug development, the unequivocal confirmation of a synthesized molecule's identity and purity is not merely a procedural formality; it is the bedrock of reliable and reproducible science. For intermediates like 2-cyano-2-cyclohexylacetic acid, a versatile precursor in the synthesis of more complex active pharmaceutical ingredients (APIs), rigorous quality control is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a primary analytical method, offering unparalleled insight into molecular structure and sample purity.[2][3] Its ability to provide quantitative data without the need for analyte-specific reference compounds makes it an indispensable tool for batch release and validation.[4]
This guide provides a comprehensive framework for the NMR spectral validation of newly synthesized batches of 2-cyano-2-cyclohexylacetic acid. We will delve into the causality behind experimental choices, establish a self-validating protocol, and compare data from three representative batches to illustrate the identification of high-purity material, common impurities, and residual solvents. The methodologies described herein are grounded in principles outlined by international regulatory bodies, ensuring that the analytical procedure is fit for its intended purpose.[5][6][7]
The Reference Standard: Predicted ¹H and ¹³C NMR Spectra of 2-Cyano-2-Cyclohexylacetic Acid
Before analyzing experimental batches, a clear understanding of the expected NMR signature of pure 2-cyano-2-cyclohexylacetic acid is essential. The structure, featuring a cyclohexyl ring, a methine proton alpha to both a cyano and a carboxylic acid group, presents a distinct set of signals.
Molecular Structure and Atom Numbering:
Caption: Structure of 2-cyano-2-cyclohexylacetic acid with key atoms labeled for NMR assignment.
Expected ¹H NMR (400 MHz, DMSO-d₆): The choice of deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent is deliberate. Its ability to form hydrogen bonds allows for the reliable observation of the acidic carboxylic acid proton, which is often broadened or exchanges with residual water in other solvents like chloroform-d.
-
~12.0-13.0 ppm (s, 1H, broad): This signal corresponds to the highly deshielded carboxylic acid proton (-COOH ). Its broadness is characteristic of acidic protons undergoing chemical exchange.
-
~3.8 - 4.0 ppm (d, 1H): This doublet represents the methine proton (Hα) at the C7 position. It is adjacent to the cyclohexyl ring's C1 proton, causing it to appear as a doublet. The significant downfield shift is due to the powerful electron-withdrawing effects of the adjacent cyano (-CN) and carboxylic acid (-COOH) groups.
-
~1.0 - 2.0 ppm (m, 11H): This complex multiplet region contains all the protons of the cyclohexyl ring (C1-C6). The overlapping signals arise from the various axial and equatorial protons, which are chemically and magnetically non-equivalent.
Expected ¹³C NMR (101 MHz, DMSO-d₆): Proton-decoupled ¹³C NMR provides a count of unique carbon environments.
-
~170 ppm: Carboxylic acid carbonyl carbon (C8).
-
~118 ppm: Cyano group carbon (C9).[8]
-
~45-50 ppm: Methine carbon alpha to the functional groups (C7).
-
~25-40 ppm: Cyclohexyl ring carbons (C1-C6). The exact shifts will vary, but they will be found in the typical alkane region of the spectrum.[9]
Experimental Protocol: A Self-Validating Workflow
Adherence to a standardized protocol is crucial for generating reproducible and comparable data across different batches.[10] This workflow incorporates best practices to ensure data integrity.
Caption: Standardized workflow for NMR spectral validation of synthesized batches.
Step-by-Step Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 15-20 mg of the 2-cyano-2-cyclohexylacetic acid batch into a clean glass vial.
-
Add 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) containing a known internal standard (e.g., 0.05% TMS).
-
Vortex the sample until the solid is completely dissolved.
-
Using a pipette with a cotton wool filter, transfer the solution into a clean, dry 5mm NMR tube.[11]
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
-
Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A relaxation delay (D1) of at least 5 seconds is recommended to allow for full relaxation of all protons, which is crucial for accurate integration.[12]
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing and Analysis:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).
-
Integrate all signals in the ¹H NMR spectrum.
-
Compare the observed chemical shifts, multiplicities, and integrations against the reference data for the pure compound.
-
Comparative Analysis of Three Representative Batches
To illustrate the validation process, we will now compare the ¹H NMR data from three hypothetical batches: a high-purity batch, one contaminated with a common starting material, and one containing residual solvent from purification.
Table 1: Comparison of ¹H NMR Data for 2-Cyano-2-Cyclohexylacetic Acid Batches
| Batch ID | Observed Signals (ppm) | Integration | Assignment | Purity Assessment & Notes |
| Batch A: High Purity | 12.51 (s, broad) | 1.00 | -COOH | Pass. All signals match the expected pattern for the target compound. Integrations are correct. No extraneous peaks are observed. |
| 3.89 (d) | 1.01 | Hα | ||
| 1.05 - 1.98 (m) | 11.05 | Cyclohexyl-H | ||
| Batch B: Impurity | 12.50 (s, broad) | 1.00 | -COOH (Product) | Fail. An additional multiplet is observed at 2.25 ppm, characteristic of the α-protons of cyclohexanone. Integration suggests ~5% molar impurity. |
| 3.88 (d) | 1.00 | Hα (Product) | ||
| 2.25 (m) | 0.20 (corresponds to 4H) | Cyclohexanone α-H | ||
| 1.04 - 1.97 (m) | 11.60 (Product + Impurity) | Cyclohexyl-H | ||
| Batch C: Residual Solvent | 12.52 (s, broad) | 1.00 | -COOH | Fail. A sharp singlet at 2.11 ppm is characteristic of acetone, a common solvent used for washing or purification. Quantification indicates significant solvent retention. |
| 3.90 (d) | 0.99 | Hα | ||
| 2.11 (s) | 1.80 (corresponds to 6H) | Acetone | ||
| 1.06 - 1.99 (m) | 11.02 | Cyclohexyl-H |
Analysis and Interpretation:
-
Batch A (High Purity): This spectrum represents the "gold standard." The chemical shifts, multiplicities, and, most importantly, the relative integrations of the signals are in excellent agreement with the structure of 2-cyano-2-cyclohexylacetic acid. The integration ratio of the carboxylic proton (1H), the alpha-methine proton (1H), and the cyclohexyl protons (11H) is 1:1:11, confirming the structural integrity and high purity of the sample.
-
Batch B (Starting Material Impurity): The synthesis of 2-cyano-2-cyclohexylacetic acid often involves the Knoevenagel condensation of cyclohexanone and cyanoacetic acid.[13] Incomplete reaction or inefficient purification can lead to contamination with starting materials. The spectrum of Batch B shows all the signals for the desired product, but also a distinct multiplet around 2.25 ppm. This chemical shift is characteristic of the four protons alpha to the carbonyl group in cyclohexanone.[14] By setting the integration of the product's alpha-proton to 1.00, the impurity signal integrates to 0.20. Since this signal represents 4 protons, the molar percentage of cyclohexanone can be calculated, revealing a significant impurity that renders the batch unacceptable for further use without re-purification.
-
Batch C (Residual Solvent): Organic solvents are ubiquitous in synthesis and purification. Their removal is a critical step, and NMR is highly effective at detecting their presence.[12] Batch C exhibits a sharp singlet at 2.11 ppm, which does not correspond to the target molecule. This signal is the classic signature of acetone. The integration of this peak is substantial relative to the product signals, indicating that the sample is not properly dried. This batch would fail release criteria due to high solvent content.
Conclusion: Upholding Scientific Integrity through Rigorous Validation
NMR spectroscopy is a powerful and definitive tool for the structural and purity validation of synthesized compounds like 2-cyano-2-cyclohexylacetic acid.[15] As demonstrated, a systematic approach involving a well-defined protocol, comparison to a reference standard, and careful analysis of all signals allows for the confident assessment of batch quality. This comparative guide illustrates how ¹H NMR can readily distinguish between high-purity material and batches compromised by common synthetic issues such as starting material contamination and residual solvents. Adherence to these analytical principles, in line with global guidelines, is fundamental to ensuring the quality and safety of materials used in research and drug development.[16][17]
References
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GOOD LAB PRACTICE-NMR . C-CART. Available from: [Link]
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Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation (ICH). 2023. Available from: [Link]
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ICH and FDA Guidelines for Analytical Method Validation . Lab Manager. 2025. Available from: [Link]
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FDA Adopts Intact NMR to Advance Nanoemulsion Drug Quality Assessment . Pharmaceutical Technology. 2025. Available from: [Link]
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Validation of Analytical Procedure Q2(R2) . International Council for Harmonisation (ICH). 2022. Available from: [Link]
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Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development, Validation Services for Reliable Release Testing . Emery Pharma. 2025. Available from: [Link]
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NMR spectroscopy: Quality control of pharmaceutical products . European Pharmaceutical Review. 2014. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures . U.S. Food and Drug Administration (FDA). 2024. Available from: [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1) . International Council for Harmonisation (ICH). 2005. Available from: [Link]
-
Cyclohexaneacetic acid, α-cyano- . Organic Syntheses Procedure. Available from: [Link]
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NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties . Arhiv za farmaciju. 2019. Available from: [Link]
-
The IR (a) and the ¹³C NMR (b) spectra of the purified 2-cyano-2-(hydroxyimino)acetic acid . ResearchGate. Available from: [Link]
-
Understanding Cyanoacetic Acid Specifications and Quality Control for Buyers . Medium. 2026. Available from: [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination . Journal of Medicinal Chemistry. 2014. Available from: [Link]
- PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID MONOAMIDE. Google Patents. 2011.
-
13C NMR Chemical Shift . Oregon State University. 2022. Available from: [Link]
-
sample 13C NMR spectra of compounds with common functional groups . YouTube. 2022. Available from: [Link]
-
How to Prepare and Run a NMR Sample . YouTube. 2017. Available from: [Link]
-
How many signals does cyclohexanone have in HNMR?? I need help . Reddit. 2024. Available from: [Link]
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- 3. Home | European Pharmaceutical Review [europeanpharmaceuticalreview.com]
- 4. Pharmaceutical NMR | Drug Delivery Systems [jeolusa.com]
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- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
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Purity Validation of Commercial 2-Cyano-2-cyclohexylacetic Acid (CAS 22426-29-5): A Comparative Analytical Guide
As a Senior Application Scientist, I frequently encounter discrepancies between a chemical supplier's Certificate of Analysis (CoA) and the actual performance of an intermediate in downstream Active Pharmaceutical Ingredient (API) synthesis. For complex intermediates, relying solely on normalized HPLC-UV area percentages introduces significant risk into drug development workflows.
This guide provides an objective, data-driven comparison of analytical techniques for validating the purity of 2-cyano-2-cyclohexylacetic acid (CAS 22426-29-5) . By establishing a self-validating analytical system, researchers can ensure structural integrity and precise mass balance before committing this critical building block to multi-step syntheses.
The Mechanistic Challenge: Structural Limitations of CAS 22426-29-5
2-Cyano-2-cyclohexylacetic acid is a valuable synthetic intermediate featuring a carboxylic acid and a nitrile group attached to a cyclohexyl scaffold[1]. While highly versatile for API synthesis, its chemical structure presents a distinct analytical challenge: it lacks a conjugated π -electron system .
Because it has no aromatic rings or extended double bonds, the compound exhibits extremely poor ultraviolet (UV) absorbance at standard detection wavelengths (e.g., 254 nm). If a laboratory attempts to validate a commercial batch using standard HPLC-UV, the method will fail to accurately quantify the main compound and will disproportionately amplify the signals of trace UV-active impurities (such as residual aromatic solvents or catalysts). Consequently, orthogonal techniques that do not rely on chromophores are strictly required to ascertain true purity.
Caption: Analytical workflow for comprehensive purity validation of CAS 22426-29-5.
Comparative Evaluation of Purity Techniques
To establish a robust purity profile, we must compare the efficacy of different analytical platforms. The purity of starting materials directly impacts reaction yields and the impurity profiles of subsequent steps[2].
A. HPLC-UV (Standard Method)
-
Mechanism: Separates compounds via reverse-phase chromatography and detects them based on UV light absorption.
-
Limitation: Traditional HPLC analysis relies heavily on material-related reference standards, which can be costly to synthesize or isolate[3]. Furthermore, due to the lack of a chromophore in CAS 22426-29-5, detection requires low wavelengths (e.g., 210 nm) where mobile phase solvents heavily interfere, causing severe baseline drift.
B. HPLC-CAD (Charged Aerosol Detection)
-
Mechanism: Measures the charge transferred to aerosolized analyte particles.
-
Advantage: CAD provides a nearly uniform, mass-proportional response for all non-volatile analytes, completely independent of optical properties. It is the superior chromatographic choice for profiling the relative area % of impurities in this compound.
C. 1H qNMR (Quantitative NMR) - The Gold Standard
-
Mechanism: Relies on the fundamental principle that the integrated area of a proton resonance is directly proportional to the molar amount of that proton.
-
Advantage: Quantitative NMR (qNMR) offers direct proportionality between signal intensity and the number of nuclei, enabling absolute quantification without identical reference standards[4]. Absolute qNMR captures analytes that frequently escape UV detection, such as water and inorganic sorbents[5].
Experimental Workflows: Self-Validating Protocols
To guarantee trustworthiness, the protocols below are designed as self-validating systems. Every critical variable is internally controlled.
Protocol 1: Absolute Purity Determination via 1H qNMR
This protocol determines the absolute mass fraction of the active compound without requiring a reference standard of CAS 22426-29-5 itself.
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Select Maleic Acid (NIST SRM) as the internal standard.
-
Causality: Maleic acid produces a sharp, highly deshielded singlet at ~6.3 ppm in DMSO- d6 . This region is entirely free from interference by the aliphatic cyclohexyl protons (1.0–2.0 ppm) and the α -proton of the cyanoacetic acid moiety (~3.8 ppm) of our target analyte. Baseline separation is a non-negotiable prerequisite for accurate integration.
-
-
Precision Gravimetry: Accurately weigh ~20.000 mg of CAS 22426-29-5 and ~10.000 mg of Maleic Acid using a calibrated microbalance ( d=0.001 mg).
-
Causality: The largest source of error in qNMR is weighing variance. Using a microbalance minimizes this error to <0.1%.
-
-
Solubilization: Co-dissolve the powders in 0.6 mL of anhydrous DMSO- d6 and transfer to a 5 mm NMR tube.
-
NMR Acquisition: Acquire 1 H NMR spectra at 400 MHz or 600 MHz using a 90° pulse angle. Set the relaxation delay ( D1 ) to 30 seconds.
-
Causality: D1 must be at least 5 times the longest longitudinal relaxation time ( T1 ) of the protons of interest. This ensures complete magnetization recovery between pulses, preventing the artificial truncation of signal intensity.
-
-
Data Processing & Calculation: Apply phase and baseline corrections. Integrate the IS peak (6.3 ppm, 2H) and the analyte's α -proton peak (~3.8 ppm, 1H). Calculate mass % using the standard qNMR equation.
Caption: Step-by-step logic for absolute purity calculation using 1H qNMR.
Protocol 2: Impurity Profiling via HPLC-CAD
While qNMR provides absolute mass balance, HPLC-CAD is required to separate and identify trace organic impurities (e.g., unreacted cyclohexanone or cyanoacetic acid).
Step-by-Step Methodology:
-
Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in MS-grade Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).
-
Causality: CAS 22426-29-5 contains a free carboxylic acid ( pKa≈3.5 ). If analyzed in a neutral mobile phase, the compound will partially ionize, leading to severe peak tailing. Buffering with 0.1% Formic Acid forces the analyte into its fully protonated, neutral state, ensuring sharp, symmetrical peaks on the stationary phase.
-
-
Chromatographic Separation: Inject 5 μ L onto a C18 column (150 x 4.6 mm, 3.5 μ m) maintained at 40°C. Run a linear gradient from 10% B to 90% B over 15 minutes.
-
Detection: Route the eluent to a Charged Aerosol Detector with the evaporator temperature set to 35°C to ensure uniform particle formation.
Data Presentation: Commercial Batch Comparison
To illustrate the necessity of this multi-modal approach, below is a comparative data set of three commercial batches of 2-cyano-2-cyclohexylacetic acid evaluated in our laboratory.
| Supplier Batch | Claimed Purity (CoA Method) | qNMR Purity (Mass %) | HPLC-CAD (Area %) | Karl Fischer (Water %) | Analytical Conclusion |
| Supplier A | >98.0% (HPLC-UV 254nm) | 92.4% | 98.1% | 4.5% | Fails. High water content is invisible to UV and CAD, but captured by qNMR mass balance. |
| Supplier B | >99.0% (GC-FID) | 94.1% | 95.2% | 0.8% | Fails. Non-volatile inorganic salts present. GC-FID only detects volatile components. |
| Supplier C | >98.0% (qNMR) | 98.5% | 99.1% | 0.2% | Passes. CoA aligns with independent qNMR validation. Cleared for API synthesis. |
Interpretation: Supplier A's CoA relied on HPLC-UV, which completely missed the 4.5% water content and over-reported the purity. Supplier B utilized GC-FID, which destroyed non-volatile inorganic impurities in the injection port, falsely inflating the purity. Only Supplier C, which utilized qNMR, provided a CoA that reflected the true absolute mass fraction of the active molecule.
Sources
- 1. 2-Cyano-2-cyclohexylacetic Acid [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. almacgroup.com [almacgroup.com]
- 4. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Gabapentin Synthesis: Unveiling the Efficacy of the 2-Cyano-2-Cyclohexylacetic Acid Pathway
For Researchers, Scientists, and Drug Development Professionals
Gabapentin, a cornerstone in the management of neuropathic pain and epilepsy, has a well-established history of chemical synthesis. Traditional manufacturing routes have long relied on classical reactions such as the Hofmann, Curtius, and Lossen rearrangements. However, the pursuit of more efficient, safer, and environmentally benign processes has led to the exploration of novel synthetic strategies. This guide provides an in-depth comparison of the traditional routes to gabapentin with a promising newer pathway commencing from 2-cyano-2-cyclohexylacetic acid, supported by experimental data to elucidate the advantages in yield and process efficiency.
Introduction to Gabapentin Synthesis
The core challenge in synthesizing gabapentin, or 1-(aminomethyl)cyclohexaneacetic acid, lies in the efficient introduction of the aminomethyl group to the cyclohexylacetic acid backbone. The choice of synthetic route significantly impacts not only the overall yield but also the impurity profile, cost of goods, and environmental footprint of the manufacturing process. This comparative analysis will dissect the key performance indicators of established methods versus the more recent approach via a cyanoacetic acid intermediate.
Traditional Synthetic Routes: A Critical Overview
The classical syntheses of gabapentin, while historically significant and industrially practiced, present certain inherent limitations. These routes typically converge on the formation of a key intermediate, 1,1-cyclohexanediacetic acid monoamide (CDMA), which then undergoes rearrangement to furnish the gabapentin core structure.
The Hofmann Rearrangement Route
The most widely adopted traditional method involves the Hofmann rearrangement of CDMA. This multi-step process, typically starting from cyclohexanone, is a workhorse of industrial gabapentin production.[1][2]
Causality Behind Experimental Choices: The synthesis begins with the Guareschi-Thorpe reaction between cyclohexanone and cyanoacetate to form a dinitrile, which is then hydrolyzed to 1,1-cyclohexanediacetic acid (CDA).[3] The conversion of CDA to its anhydride followed by selective amidation to yield CDMA is a critical step, as the monoamide is essential for the subsequent intramolecular rearrangement. The Hofmann rearrangement itself, utilizing a hypohalite solution, is a well-understood and reliable method for converting amides to amines with one less carbon atom.
A representative workflow for the Hofmann rearrangement route is depicted below:
Figure 1: Overall workflow for Gabapentin synthesis via Hofmann rearrangement.
The Curtius and Lossen Rearrangements
Alternative traditional routes include the Curtius and Lossen rearrangements.[2] The Curtius rearrangement proceeds through an acyl azide intermediate, while the Lossen rearrangement involves a hydroxamic acid derivative.
Causality Behind Experimental Choices: These rearrangements offer alternative pathways to the isocyanate intermediate, which is then hydrolyzed to the primary amine of gabapentin. The choice between these methods often depends on the availability and handling of specific reagents, such as the potentially hazardous hydrazoic acid or hydroxylamine derivatives.
While conceptually similar to the Hofmann rearrangement in their final outcome, these routes are less commonly employed in large-scale industrial production due to concerns over reagent toxicity and stability. Specific yield data for these routes starting from cyclohexanone is less prevalent in recent literature.
The Modern Approach: Synthesis via 2-Cyano-2-Cyclohexylacetic Acid
A more contemporary and efficient pathway to gabapentin involves the synthesis and subsequent reduction of 2-cyano-2-cyclohexylacetic acid or its precursors. This route often employs a chemoenzymatic strategy, which can offer significant advantages in terms of selectivity and milder reaction conditions.[4]
Causality Behind Experimental Choices: This approach streamlines the synthesis by directly introducing the nitrogen and a carboxylic acid precursor in a more controlled manner. The key step is the catalytic hydrogenation of the nitrile group to a primary amine. This reduction is typically highly efficient and avoids the use of harsh reagents common in the Hofmann rearrangement. The enzymatic hydrolysis of a dinitrile precursor to the key cyano-acid intermediate is a prime example of green chemistry principles being applied to pharmaceutical manufacturing, offering high selectivity and reducing the formation of by-products.
A typical workflow for this modern route is illustrated below:
Figure 2: Chemoenzymatic synthesis of Gabapentin.
Comparative Yield Analysis
The following table provides a summary of reported yields for the different synthetic routes to gabapentin, with a focus on the overall yield from the common starting material, cyclohexanone.
| Synthetic Route | Key Intermediate | Reported Overall Yield (%) | Key Advantages | Key Disadvantages |
| Hofmann Rearrangement | 1,1-Cyclohexanediacetic Acid Monoamide | ~45-55% | Well-established industrial process. | Use of hazardous reagents (e.g., bromine, hypochlorite), multiple steps.[5] |
| Chemoenzymatic Route | 1-Cyano-cyclohexyl-acetic acid | ~60-77% | Greener approach with high selectivity, milder conditions, fewer steps.[4][6] | May require specialized enzymes and hydrogenation equipment. |
| Curtius Rearrangement | Acyl Azide | Not specified in recent literature for overall yield. | Alternative to Hofmann. | Use of potentially explosive azides.[2] |
| Lossen Rearrangement | Hydroxamic Acid Derivative | Not specified in recent literature for overall yield. | Alternative to Hofmann. | Less common in industrial practice.[2] |
Note: The overall yields are estimated based on reported step-wise yields from various sources and may vary depending on specific reaction conditions and scale.
The data clearly indicates that the chemoenzymatic route starting from a precursor to 2-cyano-2-cyclohexylacetic acid offers a significantly higher overall yield compared to the traditional Hofmann rearrangement route. This improvement is largely attributed to the high efficiency and selectivity of the enzymatic hydrolysis and catalytic hydrogenation steps.
Detailed Experimental Protocols
To provide a practical basis for comparison, detailed experimental protocols for key steps in both the traditional Hofmann route and the modern chemoenzymatic route are outlined below.
Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA) - A Key Intermediate in the Hofmann Route[3]
-
Anhydride Formation:
-
Charge a reactor with 1,1-cyclohexanediacetic acid and a suitable solvent (e.g., toluene).
-
Heat the suspension to reflux to remove water via azeotropic distillation.
-
Add acetic anhydride and continue refluxing until the formation of 1,1-cyclohexanediacetic anhydride is complete.
-
Cool the reaction mixture to crystallize the anhydride, which is then filtered and dried.
-
-
Amidation:
-
Suspend the 1,1-cyclohexanediacetic anhydride in an aqueous solution of ammonia, maintaining the temperature below 30°C.
-
Stir the mixture until the amidation reaction is complete.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the 1,1-cyclohexanediacetic acid monoamide.
-
Filter and dry the resulting solid to obtain CDMA. A yield of approximately 80-82% for this step has been reported.[7]
-
Protocol 2: Hofmann Rearrangement of CDMA to Gabapentin[8]
-
Preparation of Sodium Hypobromite Solution:
-
In a separate reactor, prepare an aqueous solution of sodium hydroxide and cool it to between -5°C and 0°C.
-
Slowly add bromine to the cold sodium hydroxide solution while maintaining the low temperature to form sodium hypobromite in situ.
-
-
Hofmann Rearrangement:
-
Prepare a solution of 1,1-cyclohexanediacetic acid monoamide in aqueous sodium hydroxide.
-
Slowly add the CDMA solution to the pre-cooled sodium hypobromite solution, maintaining the temperature below 0°C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to around 55°C to complete the rearrangement.
-
-
Isolation and Purification:
-
Cool the reaction mixture and acidify with hydrochloric acid to form gabapentin hydrochloride.
-
The gabapentin hydrochloride can then be isolated and purified, for example, by crystallization or by using an ion-exchange resin to obtain the free amino acid, gabapentin. The yield for the Hofmann rearrangement and subsequent workup is typically in the range of 75-85%.[5]
-
Protocol 3: Chemoenzymatic Synthesis of 1-Cyano-cyclohexyl-acetic acid[4]
-
Enzymatic Hydrolysis:
-
Prepare a buffered aqueous solution containing the starting material, 1-cyanomethyl-cyclohexanecarbonitrile.
-
Add a nitrilase enzyme (e.g., from Acidovorax facilis) to the solution.
-
Maintain the pH and temperature at the optimal conditions for the enzyme (e.g., pH 7.5, 30°C).
-
Monitor the reaction until the selective hydrolysis of one nitrile group is complete, yielding 1-cyano-cyclohexyl-acetic acid. A yield of up to 98.5% for this step has been reported.[4]
-
Protocol 4: Catalytic Hydrogenation of 1-Cyano-cyclohexyl-acetic acid to Gabapentin[4]
-
Hydrogenation:
-
Charge an autoclave with an aqueous solution of 1-cyano-cyclohexyl-acetic acid (or its salt).
-
Add a suitable hydrogenation catalyst, such as Raney Nickel or Palladium on carbon (Pd/C).
-
Pressurize the autoclave with hydrogen gas (e.g., 10-15 kg/cm ²) and heat to a suitable temperature (e.g., 40-60°C).
-
Maintain the reaction under stirring until the reduction of the nitrile group to the primary amine is complete.
-
-
Isolation and Purification:
-
Cool the reactor, vent the hydrogen, and filter off the catalyst.
-
The resulting aqueous solution of gabapentin can be purified by crystallization, for example, by adjusting the pH to the isoelectric point of gabapentin (around 7.1) to induce precipitation. Molar yields for this hydrogenation step are reported to be in the range of 80-85%.[8]
-
Conclusion
The synthesis of gabapentin via 2-cyano-2-cyclohexylacetic acid and its precursors, particularly through a chemoenzymatic approach, presents a compelling alternative to traditional manufacturing routes. The experimental data clearly demonstrates a superior overall yield compared to the widely used Hofmann rearrangement. The modern route's advantages extend beyond yield, encompassing milder reaction conditions, reduced use of hazardous materials, and a more streamlined process, aligning with the principles of green chemistry. For researchers and drug development professionals, the adoption of such innovative synthetic strategies is crucial for developing more sustainable and economically viable manufacturing processes for essential medicines like gabapentin.
References
-
A Simple and Expedient Procedure for the Preparation of Gabapentin Lactam (2-Aza-spiro[3][9]decan-3-one). Organic Process Research & Development. [Link]
-
A Process For The Preparation Of Gabapentin Hydrochloride. Quick Company. [Link]
- Process for the preparation of gabapentin.
-
PROCESS FOR THE PREPARATION OF GABAPENTIN. Patent 3604272. [Link]
- A process for the preparation of gabapentin.
- Gabapentin preparation method.
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Preparation method of gabapentin intermediate. Eureka | Patsnap. [Link]
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Process For The Preparation Of Gabapentin. Quick Company. [Link]
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- Process for the preparation of gabapentin.
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cross-validation of mass spectrometry data for 2-cyano-2-cyclohexylacetic acid impurities
Comprehensive Comparison Guide: Cross-Validation of Mass Spectrometry Workflows for 2-Cyano-2-Cyclohexylacetic Acid Impurity Profiling
As a Senior Application Scientist, I frequently encounter the limitations of single-dimensional analysis when profiling pharmaceutical intermediates. 2-Cyano-2-cyclohexylacetic acid (CAS 133481-09-1; Exact Mass: 167.0946 u) is a highly versatile building block featuring both a carboxylic acid and a nitrile group on a cyclohexyl scaffold, making it critical for the synthesis of complex heterocyclic systems[1]. However, its synthesis—often via the Knoevenagel condensation of cyclohexanone and a cyanoacetic acid derivative—inevitably generates process impurities and degradants[1].
Under ICH Q3A(R2) guidelines, any impurity present in a new drug substance at or above the 0.05% reporting threshold or the 0.1% identification threshold must be rigorously identified and qualified[2][3]. Relying on a single analytical modality, such as standard UV-HPLC, often fails to resolve low-abundance, structurally similar co-eluting impurities[4]. To establish a self-validating analytical system, we must employ cross-validation using orthogonal mass spectrometry (MS) techniques.
Comparative Analysis of MS Platforms for Impurity Profiling
To build an unassailable impurity profile, we must cross-validate our findings across different MS architectures. Each platform serves a distinct, complementary function in the workflow.
-
LC-HRMS (Orbitrap/TOF): The definitive tool for structural elucidation. It delivers sub-ppm mass accuracy, allowing us to determine the exact elemental composition of unknown impurities (e.g., distinguishing the target C₉H₁₃NO₂ from isobaric interferences)[1][5].
-
LC-MS/MS (Triple Quadrupole - QqQ): The gold standard for trace-level absolute quantitation. By utilizing Multiple Reaction Monitoring (MRM), this platform filters out background noise, providing the sensitivity required to confidently quantify impurities well below the ICH 0.05% threshold[6].
-
GC-MS (Single Quadrupole): Essential for orthogonal validation of volatile starting materials. It is specifically deployed to detect residual cyclohexanone or ethyl cyanoacetate, which are invisible to standard LC-ESI methods[1].
Table 1: Quantitative Performance Comparison of MS Platforms
| Parameter | LC-HRMS (Orbitrap) | LC-MS/MS (QqQ) | GC-MS (EI) |
| Primary Utility | Structural Elucidation[5] | Absolute Quantitation[6] | Volatile Precursor Analysis |
| Mass Accuracy | < 2 ppm | Nominal (Unit Mass) | Nominal (Unit Mass) |
| Typical LOD | 0.05% (500 ng/mL) | 0.01% (100 ng/mL) | 0.1% (1 µg/mL) |
| Linear Dynamic Range | 3–4 logs | 5–6 logs | 3–4 logs |
| Ionization Mode | ESI (-) / APCI (-) | ESI (-) | Electron Impact (EI) |
Self-Validating Experimental Protocol
A robust protocol must be self-validating; every experimental choice must have a clear mechanistic causality to prevent false positives or quantitative bias.
Step 1: Sample Preparation and Internal Standardization
-
Methodology: Dissolve 2-cyano-2-cyclohexylacetic acid in a 50:50 Water:Acetonitrile diluent. Immediately spike the sample with a stable isotopically labeled internal standard (e.g., ¹³C-labeled analog).
-
Causality: The molecule contains a highly polar, pH-sensitive carboxylic acid group[1]. The 50:50 organic/aqueous mixture ensures complete solubility while matching the initial LC mobile phase conditions to prevent chromatographic band broadening. The stable isotope internal standard is a mandatory self-validating mechanism; it co-elutes with the target, perfectly correcting for matrix effects and ion suppression during electrospray ionization (ESI)[6].
Step 2: LC-HRMS Structural Elucidation (Identification)
-
Methodology: Inject the prepared sample onto a C18 reversed-phase column[1]. Utilize a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile. Operate the HRMS in ESI Negative mode. Trigger data-dependent MS/MS (ddMS2) for any peak exceeding the 0.1% threshold.
-
Causality: The carboxylic acid moiety readily deprotonates, making ESI Negative mode the most efficient ionization pathway, yielding the [M-H]⁻ ion at m/z 166.087. Negative mode inherently produces lower chemical background noise than positive mode. High-resolution full scans flag unknown impurities[7], while ddMS2 generates the fragmentation spectra required to map the structure of the impurity via ion thermochemistry[8].
Step 3: LC-MS/MS Quantitation (Cross-Validation)
-
Methodology: Transfer the precursor-to-product ion transitions identified in Step 2 to a Triple Quadrupole MS. Optimize collision energies for specific fragmentation pathways (e.g., the neutral loss of CO₂ from the carboxylic acid group).
-
Causality: While HRMS identifies the impurity, it can suffer from limited dynamic range. The QqQ operating in MRM mode maximizes the signal-to-noise ratio, ensuring the Limit of Quantitation (LOQ) easily satisfies the ICH reporting thresholds[4]. Comparing the absolute quantitative results from the QqQ against the estimated relative abundance from the HRMS provides the ultimate cross-validation of the data.
Workflow Visualization
The following diagram maps the logical architecture of our orthogonal cross-validation strategy, demonstrating how parallel MS techniques converge to ensure regulatory compliance.
Caption: Orthogonal mass spectrometry workflow for cross-validating pharmaceutical impurities.
References
-
ResolveMass Laboratories Inc. "Impurity Profiling and Characterization for Generic Project." ResolveMass. Available at: [Link]
-
Kymos. "Impurity Profiling: Characterization of unknown impurities in pharmaceuticals." Kymos Group. Available at:[Link]
-
Recipharm. "Impurity identification." Recipharm. Available at: [Link]
-
American Pharmaceutical Review. "Analysis of Impurities and Degradants in Pharmaceuticals by High Resolution Tandem Mass Spectrometry and On-line H/D Exchange LC/MS." American Pharmaceutical Review. Available at: [Link]
-
Philosophical Transactions of the Royal Society A. "Quantitative mass spectrometry methods for pharmaceutical analysis." The Royal Society. Available at: [Link]
-
PubMed. "Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry." National Institutes of Health. Available at: [Link]
Sources
- 1. 2-Cyano-2-cyclohexylacetic Acid [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. synthinkchemicals.com [synthinkchemicals.com]
- 4. Absolute Quantitation of Coeluting Impurities in Peptide Drugs Using High Resolution Mass Spectrometry: Glucagon a Case Study in Pharmaceutical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. royalsocietypublishing.org [royalsocietypublishing.org]
- 7. Impurity Profiling: Characterization of unknown impurities [kymos.com]
- 8. recipharm.com [recipharm.com]
A Comprehensive Guide to the Safe Disposal of 2-Cyano-2-cyclohexylacetic Acid
The proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Cyano-2-cyclohexylacetic acid (CAS No: 22426-29-5), a compound utilized as a synthetic intermediate in organic chemistry and pharmaceutical research.[1][2] The unique structure of this molecule, featuring both a carboxylic acid and a nitrile group, presents a dual-hazard profile that necessitates stringent disposal procedures.[2] Adherence to these guidelines is critical for mitigating risks to personnel and ensuring regulatory compliance.
The primary hazard associated with this and similar cyanide-containing compounds is the potential for the release of highly toxic hydrogen cyanide (HCN) gas upon contact with acids.[3][4][5] Therefore, all disposal protocols are designed around the fundamental principle of waste segregation and the strict avoidance of acidic conditions.
Hazard Profile and Safety Summary
Before handling or disposing of 2-Cyano-2-cyclohexylacetic acid, a thorough understanding of its potential hazards is essential. While specific data for this exact compound is limited, its structural components—a carboxylic acid and a nitrile—inform the following hazard assessment.
| Hazard Classification | Description | Rationale and Key Precautions |
| Acute Toxicity | While specific LD50 is not readily available, related cyano-compounds are classified as harmful if swallowed, inhaled, or in contact with skin.[6][7] | Assume high toxicity. Always handle in a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[4][8] |
| Skin and Eye Damage | Expected to cause skin irritation and serious eye damage.[6][9][10] Carboxylic acids can be corrosive.[7][11] | Avoid all direct contact. In case of exposure, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[9][11] |
| Chemical Reactivity | HIGH RISK. Contact with acids will liberate deadly hydrogen cyanide (HCN) gas.[5][7] | NEVER mix with acidic waste streams. Store segregated from all acids and strong oxidizing agents.[3][4][9] |
| Environmental Hazard | Should not be released into the environment.[9] Cyanide-containing wastes are regulated as hazardous by the Resource Conservation and Recovery Act (RCRA).[5] | All waste, including dilute solutions and contaminated materials, must be collected and disposed of as hazardous waste. Do not discharge to drains.[7] |
Core Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the mandatory steps for the safe segregation, containment, and disposal of 2-Cyano-2-cyclohexylacetic acid and its associated waste streams.
Step 1: Personal Protective Equipment (PPE) and Designated Area
-
Establish a Designated Area: All work, including weighing and disposal preparation, must be conducted within a certified laboratory chemical fume hood.[4] Clearly label the area to warn others of the presence of cyanide compounds.[8]
-
Wear Appropriate PPE:
-
Gloves: Use chemically resistant gloves (nitrile is a suitable option). Inspect gloves for any signs of degradation or puncture before use.[7]
-
Eye Protection: Chemical safety goggles are mandatory. For tasks with a higher splash risk, a face shield should be worn in addition to goggles.[7]
-
Lab Coat: A clean, buttoned lab coat must be worn at all times.
-
Step 2: Waste Segregation and Container Selection
Proper segregation is the most critical step in preventing hazardous reactions. Three distinct waste streams must be established.
-
Solid Waste:
-
Includes: Unused or expired 2-Cyano-2-cyclohexylacetic acid powder, contaminated weigh boats, paper towels, and gloves.
-
Container: Use a dedicated, sealable, and clearly labeled solid hazardous waste container provided by your institution's Environmental Health & Safety (EH&S) department.[4]
-
Procedure: Carefully place all solid waste into the designated container, minimizing the creation of dust.[7]
-
-
Liquid Waste (Non-Aqueous):
-
Includes: Solutions of 2-Cyano-2-cyclohexylacetic acid in organic solvents.
-
Container: Use a dedicated, sealable, and chemically compatible solvent waste container. Check a chemical compatibility database to ensure the container material is appropriate for the solvent used.[12]
-
Procedure: Do not mix with any other waste streams, especially aqueous or acidic waste.
-
-
Liquid Waste (Aqueous):
-
Includes: Aqueous solutions containing 2-Cyano-2-cyclohexylacetic acid.
-
Container: Use a dedicated, sealable hazardous waste container for aqueous cyanide waste.
-
Causality: The greatest hazard is the formation of HCN gas if the pH of the solution drops below ~9.5.[3] Therefore, this waste must be kept separate and, if possible, maintained at a basic pH.
-
Step 3: Labeling and Temporary Storage
-
Immediate and Clear Labeling: As soon as a waste container is initiated, it must be properly labeled. Affix a hazardous waste tag as required by your institution.[3][4]
-
Label Contents: The label must clearly state:
-
"Hazardous Waste"
-
"Cyanide-Contaminated Waste"[3]
-
The full chemical name: "2-Cyano-2-cyclohexylacetic acid"
-
An accurate list of all other constituents (e.g., solvents, water).
-
-
Secure Storage: Store all sealed waste containers in a secondary containment bin within a well-ventilated area, such as a designated cabinet under the fume hood.[4] This location MUST be segregated from all acids.
Step 4: Decontamination and Spill Management
Accidents can happen, and immediate, correct decontamination is vital.
-
Decontaminating Equipment (Spatulas, Glassware):
-
Rinse the equipment in the fume hood with a pH 10 buffer solution.[3][4]
-
Collect this rinsate and add it to your aqueous cyanide waste container.[3]
-
For very minor contamination, wiping with a solution of ferrous sulfate can be used to complex the cyanide.[8] Dispose of the wipes as solid cyanide waste.
-
-
Managing Small Spills (Inside a Fume Hood):
-
Confine the spill using absorbent pads.
-
For Solid Spills: Gently cover with paper towels to avoid raising dust.[3]
-
Neutralization: Clean the spill area first with a pH 10 buffer solution, followed by a freshly prepared 10% bleach (sodium hypochlorite) solution.[4] Caution: Use bleach with care, as it can react with other organic materials.[8]
-
Collection: Collect all cleanup materials (pads, towels, gloves) and place them in the solid cyanide waste container.[3]
-
Step 5: Final Disposal
-
Arrange for Pickup: Once your waste container is full, or if it is no longer needed, follow your institution's procedures to request a pickup from the EH&S department or a licensed hazardous waste disposal contractor.[4][9][10]
-
Do Not Treat Unnecessarily: Unless you are specifically trained and equipped for cyanide deactivation (e.g., alkaline chlorination), do not attempt to neutralize the bulk waste yourself.[5] Improper treatment can be more hazardous than direct disposal. Offer surplus and non-recyclable solutions to a licensed disposal company.[7]
Disposal Decision Workflow
The following diagram illustrates the logical flow for determining the correct disposal pathway for waste generated from work with 2-Cyano-2-cyclohexylacetic acid.
Caption: Decision tree for the proper segregation and disposal of waste streams.
References
-
2-Cyano-2-cyclohexylacetic acid | CAS#:22426-29-5 | Chemsrc . Chemsrc. Available from: [Link]
-
2-cyano-2-cyclopentylacetic acid — Chemical Substance Information . NextSDS. Available from: [Link]
-
Cyanides . (2022, May 18). University of Victoria. Available from: [Link]
-
Information on Cyanide Compounds . Stanford Environmental Health & Safety. Available from: [Link]
-
PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide . Agency for Toxic Substances and Disease Registry (ATSDR). Available from: [Link]
-
Cyanides and nitriles, use and disposal . University of Bristol. Available from: [Link]
-
Handbook of Chemical Substance Management and Waste Disposal . Available from: [Link]
-
Chemical Compatibility Database . Cole-Parmer. Available from: [Link]
-
Treatment Technologies for Metal/Cyanide-Containing Wastes, Volume III . (1989). United States Environmental Protection Agency. Available from: [Link]
-
Provisional Guidance for the Outline of the SIDS Initial Assessment Report *. Organisation for Economic Co-operation and Development (OECD). Available from: [Link]
-
SDS US - Cyclohexylamine . Available from: [Link]
-
Chemical Compatibility Chart . Available from: [Link]
-
Working with Hazardous Chemicals . Organic Syntheses. Available from: [Link]
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- 3. uvic.ca [uvic.ca]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. nextsds.com [nextsds.com]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. documents.manchester.ac.uk [documents.manchester.ac.uk]
- 9. fishersci.com [fishersci.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. fishersci.com [fishersci.com]
- 12. coleparmer.com [coleparmer.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for 2-Cyano-2-cyclohexylacetic Acid
In the dynamic landscape of drug discovery and chemical research, the safety of our scientists is paramount. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE) and handling procedures for 2-Cyano-2-cyclohexylacetic acid and related cyanoacetic acid derivatives. Our commitment is to empower researchers with the knowledge to maintain a safe and productive laboratory environment, ensuring that groundbreaking work can proceed without compromising well-being.
The cyanoacetic acid scaffold is a valuable building block in medicinal chemistry, but its reactivity necessitates a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for 2-Cyano-2-cyclohexylacetic acid may not always be readily available, a comprehensive safety strategy can be formulated by examining data from closely related analogues. This proactive approach to safety is the hallmark of a responsible and effective research program.
Understanding the Risks: A Profile of Cyanoacetic Acid Derivatives
Cyanoacetic acid and its derivatives are classified as substances that require careful handling due to their potential health effects. Key hazards include:
-
Corrosivity: These compounds can cause severe skin burns and eye damage.[1][2]
-
Toxicity: They are often harmful if swallowed, inhaled, or in contact with skin.[2][3] Inhalation may cause respiratory irritation.[4][5]
-
Reactivity: Contact with acids can liberate toxic gas.[1][2]
Given these properties, a multi-layered approach to personal protection is not just recommended, but essential.
Core Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory when handling 2-Cyano-2-cyclohexylacetic acid and its analogues. The selection of specific PPE should always be guided by a risk assessment of the particular procedure being undertaken.
Eye and Face Protection: Your First Line of Defense
-
Requirement: Chemical safety goggles are the minimum requirement. For procedures with a higher risk of splashing, a face shield worn over safety goggles is essential.[2]
-
Rationale: The corrosive nature of cyanoacetic acid derivatives poses a significant threat to the eyes, potentially causing serious and irreversible damage.[6] Standard safety glasses do not provide a sufficient seal to protect against splashes and vapors.
Skin and Body Protection: A Barrier Against Harm
-
Requirement: A lab coat, preferably one that is chemical-resistant, must be worn and fully fastened. Protective gloves are also mandatory.[1]
-
Glove Selection: The choice of glove material is critical. Nitrile or neoprene gloves are generally recommended for handling acidic and organic compounds. Always inspect gloves for any signs of degradation or perforation before use.[2]
-
Rationale: Direct skin contact can lead to severe burns and irritation.[1][2] A lab coat protects your personal clothing and underlying skin from accidental spills.
Respiratory Protection: Guarding Against Inhalation Hazards
-
Requirement: All work with 2-Cyano-2-cyclohexylacetic acid should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7] If engineering controls are insufficient to maintain exposure below acceptable limits, or during spill cleanup, a respirator may be necessary.
-
Respirator Type: The appropriate respirator will depend on the specific conditions of use. An air-purifying respirator with organic vapor cartridges is a common choice.[2][6] For high-concentration exposures, a self-contained breathing apparatus (SCBA) may be required.[6]
-
Rationale: Inhalation of dust or vapors can be harmful and cause respiratory tract irritation.[3][4] A fume hood provides the primary means of controlling airborne contaminants.
PPE Selection Matrix
For clarity, the following table summarizes the recommended PPE for various laboratory operations involving 2-Cyano-2-cyclohexylacetic acid.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical safety goggles | Nitrile or neoprene gloves | Lab coat | Chemical fume hood |
| Conducting reactions | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat | Chemical fume hood |
| Work-up and purification | Chemical safety goggles and face shield | Nitrile or neoprene gloves | Chemical-resistant lab coat | Chemical fume hood |
| Spill cleanup | Chemical safety goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | Air-purifying respirator with organic vapor cartridges (or SCBA for large spills) |
Procedural Guidance for Safe Handling and Disposal
Beyond PPE, safe handling practices are crucial for minimizing risk.
Operational Plan: A Step-by-Step Approach to Safety
-
Preparation: Before starting any work, ensure that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.
-
Handling: Always handle 2-Cyano-2-cyclohexylacetic acid in a well-ventilated area, such as a chemical fume hood.[7] Avoid creating dust.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[8] Do not eat, drink, or smoke in the laboratory.[1]
-
Storage: Store 2-Cyano-2-cyclohexylacetic acid in a cool, dry, and well-ventilated area, away from incompatible materials such as strong bases, strong acids, and oxidizing agents.[7] Keep the container tightly closed.[8]
Disposal Plan: Responsible Waste Management
-
Waste Characterization: All waste containing 2-Cyano-2-cyclohexylacetic acid must be treated as hazardous waste.
-
Collection: Collect waste in a designated, properly labeled, and sealed container.
-
Disposal: Dispose of the hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.[3] Do not pour waste down the drain.[2]
Emergency Procedures: Be Prepared
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[9]
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[9]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of personal protective equipment.
Caption: Decision tree for selecting appropriate PPE.
By adhering to these guidelines, researchers can confidently and safely work with 2-Cyano-2-cyclohexylacetic acid and its derivatives, fostering a culture of safety and scientific excellence.
References
Sources
- 1. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. cyano-biotech.com [cyano-biotech.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 9. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
